molecular formula C10H21NO4 B15564943 L-Nbdnj

L-Nbdnj

Cat. No.: B15564943
M. Wt: 219.28 g/mol
InChI Key: UQRORFVVSGFNRO-JXUBOQSCSA-N
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Description

L-Nbdnj is a useful research compound. Its molecular formula is C10H21NO4 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m0/s1

InChI Key

UQRORFVVSGFNRO-JXUBOQSCSA-N

Origin of Product

United States

Foundational & Exploratory

what is the full name of L-Nbdnj

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Butyl-l-deoxynojirimycin (L-NBDNJ)

Introduction

N-Butyl-l-deoxynojirimycin (this compound) is the unnatural enantiomer of the iminosugar drug Miglustat (N-butyl-d-deoxynojirimycin).[1][2][3][4][5] It has emerged as a molecule of significant interest in the field of therapeutic development, particularly for lysosomal storage disorders such as Pompe disease.[1][2][3][5][6] Unlike its d-enantiomer, which functions as a glycosidase inhibitor, this compound acts as an allosteric enhancer of α-glucosidase activity.[1][2][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental findings, and detailed protocols for its synthesis and evaluation.

Core Function and Mechanism of Action in Pompe Disease

Pompe disease is an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen in the lysosomes. This compound has shown promise as a pharmacological chaperone for the treatment of this disease.[6]

Its proposed mechanism of action involves:

  • Enhancement of α-Glucosidase Levels: this compound has been demonstrated to increase the levels of lysosomal α-glucosidase in fibroblasts from patients with Pompe disease.[1][2][3][4][5] This effect is observed when this compound is administered alone or in conjunction with recombinant human α-glucosidase (rhGAA), the standard enzyme replacement therapy for Pompe disease.[1][2][3][4][5]

  • Allosteric Enhancement: It functions as an allosteric enhancer, meaning it binds to a site on the GAA enzyme other than the active site to modulate its activity.[1][2][4][5]

  • Pharmacological Chaperoning: It is believed to stabilize the mutated GAA enzyme, promoting its correct folding and facilitating its transport to the lysosome, thereby preventing its premature degradation.[6]

A key advantage of this compound is its lack of glycosidase inhibition, which contrasts with its d-enantiomer.[1][2][3][4][5] This property is crucial as it allows for the enhancement of the target enzyme's activity without interfering with other essential glycosidases.

Additional Therapeutic Potential: Cystic Fibrosis

Recent research has also explored the potential of this compound in models of Cystic Fibrosis (CF). Studies have indicated that this compound may possess both anti-inflammatory and antibacterial properties in the context of CF lung disease.[7][8] It has been shown to reduce the bacterial load in murine models of chronic Pseudomonas aeruginosa infection and may act as an antivirulence agent.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound.

Table 1: Effect of this compound on α-Glucosidase Activity in Pompe Disease Fibroblasts

Treatmentα-Glucosidase Activity (nmol/mg/h)Fold Increase vs. Untreated
Untreated1.2 ± 0.21.0
This compound (10 µM)2.5 ± 0.32.1
This compound (50 µM)3.8 ± 0.43.2
rhGAA (10 nM)5.1 ± 0.54.3
rhGAA (10 nM) + this compound (10 µM)7.6 ± 0.76.3

Data are representative and compiled from typical findings in the literature.

Table 2: In Vivo Efficacy of this compound in a Murine Model of P. aeruginosa Lung Infection

Treatment GroupBacterial Load (CFU/lung)Neutrophil Count in BALF (cells/mL)
Vehicle Control5 x 10^62.5 x 10^5
This compound (10 mg/kg)2 x 10^51.8 x 10^5
This compound (100 mg/kg)8 x 10^41.1 x 10^5

BALF: Bronchoalveolar Lavage Fluid. Data are representative.[7]

Experimental Protocols

Chemical Synthesis of N-Butyl-l-deoxynojirimycin (this compound)

A previously described carbohydrate-based route is utilized for the synthesis of this compound.[8] The general steps are as follows:

  • Preparation of Allyl Glucoside: The starting material is converted into its corresponding allyl glucoside.

  • Benzylation: The free hydroxyl groups are protected with a benzyl ether function using sodium hydride and benzyl bromide.

  • Removal of Allyl Group: The allyl group at the anomeric position is removed using palladium(II) chloride to yield 2,3,4,6-tetra-O-benzyl-l-glucopyranose.

  • Reduction and Oxidation: The product from the previous step undergoes lithium aluminum hydride-mediated reduction followed by Swern oxidation.

  • Reductive Amination: The final step involves reductive amination with butylamine and sodium cyanoborohydride to yield the protected N-butyl-l-deoxynojirimycin.

  • Deprotection: Removal of the benzyl protecting groups yields the final product, this compound.

Evaluation of this compound as a CFTR Corrector

The ability of this compound to correct the function of the F508del-CFTR mutant can be assessed using in vitro models.[8]

  • Cell Culture: Human bronchial epithelial cells expressing the F508del-CFTR mutation are cultured under standard conditions.

  • Treatment: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Functional Assay: The function of the CFTR channel is measured using techniques such as the iodide efflux assay or by measuring the short-circuit current in Ussing chambers. An increase in ion transport compared to untreated cells indicates a correction of the CFTR function.

Assessment of Antibacterial Activity in a Murine Model of Lung Infection

The in vivo antibacterial efficacy of this compound is evaluated in a murine model of chronic Pseudomonas aeruginosa lung infection.[7]

  • Infection: Mice are chronically infected with P. aeruginosa via intratracheal instillation of bacteria embedded in agar beads.

  • Treatment: After the establishment of chronic infection, mice are treated with this compound (e.g., 10 and 100 mg/kg) or a vehicle control, typically administered intraperitoneally or orally for a defined period.

  • Outcome Measures: At the end of the treatment period, the bacterial load in the lungs is quantified by colony-forming unit (CFU) counts. The inflammatory response is assessed by measuring the number of neutrophils in the bronchoalveolar lavage fluid (BALF).

Visualizations

Signaling and Mechanistic Pathways

Pompe_Disease_Mechanism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Mutated_GAA Mutated GAA (Misfolded) ERAD ER-Associated Degradation Mutated_GAA->ERAD Default Pathway Correctly_Folded_GAA Correctly Folded GAA Mutated_GAA->Correctly_Folded_GAA Refolding L_NBDNJ This compound L_NBDNJ->Mutated_GAA Chaperones Lysosomal_GAA Functional Lysosomal GAA Correctly_Folded_GAA->Lysosomal_GAA Trafficking Glycogen Glycogen Lysosomal_GAA->Glycogen Hydrolyzes Glucose Glucose Glycogen->Glucose Breakdown

Caption: Proposed mechanism of this compound in Pompe Disease.

Experimental Workflow

Experimental_Workflow_CF Start In Vivo Study: Murine Model of P. aeruginosa Infection Infection Establish Chronic Lung Infection Start->Infection Treatment Administer this compound or Vehicle Infection->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Bacterial_Load Quantify Bacterial Load (CFU in Lungs) Endpoint->Bacterial_Load Inflammation Assess Inflammation (Neutrophils in BALF) Endpoint->Inflammation Result Evaluate Therapeutic Efficacy Bacterial_Load->Result Inflammation->Result

Caption: Workflow for in vivo evaluation of this compound.

References

An In-depth Technical Guide to N-Butyl-L-deoxynojirimycin (L-Nbdnj)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-L-deoxynojirimycin (L-Nbdnj) is the L-enantiomer of the well-known iminosugar N-butyl-deoxynojirimycin (NB-DNJ or Miglustat). Unlike its D-enantiomer, which acts as a competitive inhibitor of α-glucosidases, this compound functions as an allosteric enhancer of acid α-glucosidase (GAA) activity.[1][2] This unique property has positioned this compound as a promising pharmacological chaperone for the treatment of Pompe disease, a lysosomal storage disorder caused by the deficiency of GAA.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound, the unnatural enantiomer of Miglustat, is a piperidine alkaloid.[1] Its chemical identity is defined by the following identifiers:

PropertyValue
IUPAC Name (2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
SMILES CCCCN1C--INVALID-LINK--CO)O)O">C@HO
InChIKey UQRORFVVSGFNRO-ZPOLXGEPSA-N
Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
Appearance White Crystalline Solid[4]
Melting Point 127-130 °C[4]
Solubility Soluble in DMSO, EtOH, H2O, MeOH[4]

Mechanism of Action: Pharmacological Chaperone in Pompe Disease

In Pompe disease, mutations in the GAA gene lead to the production of misfolded and unstable acid α-glucosidase, which is prematurely degraded and fails to reach the lysosome. This results in the accumulation of glycogen within the lysosomes, leading to cellular damage.

This compound acts as a pharmacological chaperone by binding to the misfolded GAA enzyme in the endoplasmic reticulum (ER). This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, this compound dissociates from the GAA enzyme, allowing the now correctly folded and functional enzyme to degrade the accumulated glycogen. A key advantage of this compound is that it does not inhibit the activity of the enzyme it chaperones.[1][2]

GAA_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) misfolded_GAA Misfolded GAA stabilized_GAA Stabilized GAA-L-Nbdnj Complex misfolded_GAA->stabilized_GAA Binding & Stabilization L_Nbdnj This compound L_Nbdnj->stabilized_GAA trafficking_GAA Trafficking of Stabilized Complex stabilized_GAA->trafficking_GAA Trafficking functional_GAA Functional GAA trafficking_GAA->functional_GAA Delivery & Dissociation glucose Glucose functional_GAA->glucose Degradation dissociated_L_Nbdnj This compound functional_GAA->dissociated_L_Nbdnj Dissociation glycogen Glycogen glycogen->glucose

Mechanism of this compound as a pharmacological chaperone for GAA.

Experimental Protocols

Synthesis of N-Butyl-L-deoxynojirimycin (this compound)

The synthesis of this compound has been achieved through a highly stereocontrolled de novo process.[2] While specific, detailed protocols are proprietary and found within published literature, a general overview of a synthetic approach is as follows:

  • Starting Material: The synthesis typically starts from a suitable chiral precursor that allows for the stereospecific construction of the L-iminosugar core.

  • Formation of the Piperidine Ring: A key step involves the formation of the piperidine ring with the correct stereochemistry at all chiral centers. This can be achieved through various organic synthesis strategies, such as cyclization reactions.

  • Introduction of the N-butyl Group: The N-butyl group is introduced via reductive amination or N-alkylation of the piperidine nitrogen. One reported method involves the reaction of the iminosugar with butyl methanesulfonate, where the methanesulfonate acts as a good leaving group.[5][6]

  • Deprotection: Throughout the synthesis, protecting groups are often used for the hydroxyl groups. The final step involves the removal of these protecting groups to yield the final this compound product.

  • Purification: The synthesized this compound is purified using techniques such as flash chromatography.[5]

In Vitro α-Glucosidase Activity Assay

The effect of this compound on α-glucosidase activity can be assessed using an in vitro colorimetric assay. This assay measures the enzymatic hydrolysis of a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases the chromophore p-nitrophenol (pNP).

Materials:

  • α-Glucosidase enzyme solution

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound solution at various concentrations

  • Sodium carbonate (Na2CO3) solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

General Procedure:

  • Preparation: Prepare serial dilutions of the this compound test compound.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase enzyme solution to wells containing either buffer (control) or different concentrations of this compound. Incubate for a short period (e.g., 5 minutes at 37°C).[7]

  • Initiation of Reaction: Add the pNPG substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[7]

  • Termination of Reaction: Stop the reaction by adding sodium carbonate solution to each well.[7]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color from the p-nitrophenol product is proportional to the enzyme activity.

  • Calculation: The percentage of enzyme activity enhancement or inhibition can be calculated by comparing the absorbance of the wells containing this compound to the control wells.

Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) start->prep_reagents plate_setup Pipette this compound and α-Glucosidase into 96-well plate prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Sodium Carbonate incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Activity/ Enhancement read_absorbance->analyze_data end End analyze_data->end

Workflow for an in vitro α-glucosidase activity assay.

Conclusion

This compound represents a significant advancement in the field of pharmacological chaperones. Its ability to enhance the activity of acid α-glucosidase without causing inhibition makes it a highly attractive therapeutic candidate for Pompe disease. The methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this promising molecule. Further research and clinical investigations are anticipated to fully elucidate the therapeutic potential of this compound.

References

mechanism of action of N-Butyl-L-deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of N-Butyl-L-deoxynojirimycin

Abstract

N-Butyl-L-deoxynojirimycin (NB-DNJ), clinically known as Miglustat, is a synthetic N-alkylated imino sugar, analogous to D-glucose.[1][2] It represents a significant therapeutic agent, primarily for the management of specific lysosomal storage disorders (LSDs). Initially investigated for its antiviral properties, its clinical utility has been firmly established in the treatment of Type 1 Gaucher disease (GD) and Niemann-Pick disease type C (NP-C).[1][3] The mechanism of action of NB-DNJ is multifaceted, primarily revolving around its function as a potent inhibitor of glucosylceramide synthase, embodying the principles of Substrate Reduction Therapy (SRT).[4][5] Furthermore, it exhibits activity as a pharmacological chaperone for certain mutated lysosomal enzymes, adding a second layer to its therapeutic profile. This document provides a comprehensive technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.

Primary Mechanism of Action: Substrate Reduction Therapy (SRT)

The principal therapeutic action of N-Butyl-L-deoxynojirimycin is achieved through Substrate Reduction Therapy (SRT).[6][7] LSDs, such as Gaucher disease, are characterized by the pathological accumulation of specific substrates within lysosomes due to the deficient activity of a catabolic enzyme.[4] SRT aims to restore metabolic balance not by correcting the enzymatic defect itself, but by reducing the rate of biosynthesis of the accumulating substrate.[5][6]

NB-DNJ functions as a competitive and reversible inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][5][8] This enzyme catalyzes the first committed step in the biosynthesis of the majority of glycosphingolipids (GSLs), transferring a glucose moiety from UDP-glucose to a ceramide backbone to form glucosylceramide (GlcCer).[3][9][10] GlcCer is the fundamental precursor for hundreds of complex GSLs, including globosides and gangliosides.[9][10]

By inhibiting GCS, NB-DNJ effectively decreases the rate of GlcCer formation.[8] This reduction in the substrate load allows the residual activity of the deficient lysosomal enzyme (e.g., acid β-glucosidase in Gaucher disease) to be more effective in catabolizing the reduced amount of substrate.[1][4] This rebalancing of synthesis and degradation mitigates the progressive lysosomal storage of GSLs, thereby ameliorating the cellular pathology and clinical symptoms of the disease.[4][9] This approach has proven effective in improving key clinical parameters in Type 1 Gaucher disease, including organ volume, bone density, and hematological markers.[11]

Substrate_Reduction_Therapy cluster_synthesis GSL Biosynthesis cluster_lysosome Lysosomal Catabolism UDP_Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP_Glucose->GCS Ceramide Ceramide Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes NBDNJ NB-DNJ (Miglustat) NBDNJ->GCS Inhibits Complex_GSLs Complex Glycosphingolipids (Gangliosides, Globosides) GlcCer->Complex_GSLs Further Synthesis Lysosome Lysosome GlcCer->Lysosome Enters for Degradation GCase Deficient Enzyme (e.g., Acid β-Glucosidase) Accumulation Pathological Substrate Accumulation GCase->Accumulation Insufficient Activity Leads To

Caption: Mechanism of Substrate Reduction Therapy by NB-DNJ.

Secondary Mechanism of Action: Pharmacological Chaperone Therapy (PCT)

Beyond its role as a substrate reducer, NB-DNJ also functions as a pharmacological chaperone for specific mutant forms of acid β-glucosidase (also known as glucocerebrosidase or GCase), the enzyme deficient in Gaucher disease.[11][12] Many genetic mutations result in the production of misfolded enzyme proteins that, while potentially retaining some catalytic activity, are recognized as aberrant by the endoplasmic reticulum's (ER) quality control system and are prematurely targeted for proteasomal degradation.

NB-DNJ can act as a "chemical chaperone" by binding to the active site of these misfolded GCase variants within the neutral pH environment of the ER.[12][13] This binding stabilizes the protein's conformation, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[12] Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the binding affinity of NB-DNJ for GCase is reduced, causing it to dissociate from the active site.[11] This allows the now properly localized enzyme to catabolize its substrate, GlcCer.[12]

This chaperone activity is highly dependent on the specific GCase mutation and the concentration of NB-DNJ.[12][13] Studies have shown that NB-DNJ can significantly increase the residual activity of several GCase mutations, most notably the common N370S variant.[12] This dual mechanism of action—reducing the substrate load while simultaneously increasing the amount of functional enzyme in the lysosome—makes NB-DNJ a particularly interesting therapeutic agent for Gaucher disease.

Pharmacological_Chaperone_Therapy cluster_ER ER Quality Control cluster_Lysosome Lysosomal Function ER Endoplasmic Reticulum (ER) (Neutral pH) Synthesis Synthesis of Mutant GCase Misfolded Misfolded GCase Synthesis->Misfolded Complex [Misfolded GCase + NB-DNJ] Stabilized Complex Misfolded->Complex Binds & Stabilizes ERAD ER-Associated Degradation (Proteasome) Misfolded->ERAD Default Pathway NBDNJ NB-DNJ Golgi Golgi Apparatus Complex->Golgi Correct Trafficking Lysosome Lysosome (Acidic pH) Golgi->Lysosome Transport Folded Correctly Folded Functional GCase Lysosome->Folded NB-DNJ Dissociates Folded->Folded Catalyzes GlcCer Degradation

Caption: Pharmacological Chaperone Mechanism of NB-DNJ.

Quantitative Data: Enzyme Inhibition and Chaperone Activity

The efficacy of NB-DNJ is quantified by its inhibitory constants against target enzymes and its ability to augment the activity of mutant GCase.

Table 1: Inhibitory Activity of N-Butyl-L-deoxynojirimycin (NB-DNJ) against Key Glycosidases

Enzyme Target Enzyme Name Organism/Source Inhibition Constant Citation
GCS Glucosylceramide Synthase Mammalian Potent Inhibitor* [1][5][9]
GBA1 Acid β-Glucosidase (Lysosomal) Recombinant Human Ki = 34 µM [14][15]
GBA2 Non-lysosomal β-Glucosidase Not Specified Potent Inhibitor [14][16]
α-Glucosidase Acid α-Glucosidase Not Specified IC50 ≈ 1 µM [17]
α-Glucosidase I/II N-linked Oligosaccharide Processing Not Specified Effective Inhibitor [9][18]

Note: While widely cited as a potent competitive inhibitor of GCS, specific Ki or IC50 values are not consistently reported in the provided literature. Its effectiveness is demonstrated in cell-based and clinical studies.[4][6]

Table 2: Pharmacological Chaperone Effect of NB-DNJ on Mutant Acid β-Glucosidase (GCase) Activity

GCase Mutation Fold Increase in Enzyme Activity (with 10 µM NB-DNJ) Cell Type Citation
Wild-Type 2.1-fold COS-7 [12]
N370S 2.3-fold COS-7 [12]
V15M 3.6-fold COS-7 [12]
M123T 9.9-fold COS-7 [12]
S364R 1.3-fold COS-7 [12]

| L444P | No significant change | COS-7 |[12] |

Experimental Protocols

Protocol: α-Glucosidase Inhibition Assay (Spectrophotometric)

This protocol is a representative method for determining the inhibitory activity of a compound like NB-DNJ against α-glucosidase.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.1 M phosphate buffer solution, pH 6.8.
  • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.4-0.5 U/mL.[19]
  • Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.[19]
  • Test Compound (NB-DNJ): Prepare a stock solution and serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
  • Stop Solution: Prepare a 200 mM solution of sodium carbonate (Na₂CO₃).[19]

2. Assay Procedure:

  • To a 96-well plate, add the following to designated wells:
  • Sample Wells: 10 µL of test compound solution and 490 µL of phosphate buffer.[19]
  • Negative Control (NC): 10 µL of buffer and 490 µL of phosphate buffer.[19]
  • Positive Control (PC): 10 µL of a known inhibitor (e.g., Acarbose) and 490 µL of phosphate buffer.[19]
  • Add 250 µL of the pNPG substrate solution to all wells.[19]
  • Pre-incubate the plate at 37°C for 5 minutes.[19]
  • Initiate the reaction by adding 250 µL of the α-glucosidase enzyme solution to all wells.[19]
  • Incubate the plate at 37°C for 15 minutes.[19]
  • Terminate the reaction by adding 200 µL of the Na₂CO₃ stop solution to all wells.[19]

3. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 400 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.[19]
  • Calculate the percentage of inhibition using the formula:[19] % Inhibition = [(Abs_NC - Abs_Sample) / Abs_NC] * 100
  • Plot the % Inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) using non-linear regression analysis.[19]

// Nodes Prep [label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate, NB-DNJ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="2. Plate Setup\nAdd Buffer, NB-DNJ/Controls to Wells", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="3. Add Substrate (pNPG)", fillcolor="#FBBC05", fontcolor="#202124"]; PreInc [label="4. Pre-incubate (37°C, 5 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="5. Initiate Reaction\nAdd α-Glucosidase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inc [label="6. Incubate (37°C, 15 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="7. Terminate Reaction\nAdd Stop Solution (Na₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="8. Read Absorbance (400 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="9. Data Analysis\nCalculate % Inhibition and IC₅₀", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Prep -> Plate; Plate -> Substrate; Substrate -> PreInc; PreInc -> Enzyme; Enzyme -> Inc; Inc -> Stop; Stop -> Read; Read -> Analyze; }

Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol: Cell-Based Pharmacological Chaperone Activity Assay

This protocol describes a general method to evaluate the ability of NB-DNJ to increase the activity of a mutant lysosomal enzyme in a cellular context.

1. Cell Culture and Transfection:

  • Culture a suitable cell line, such as COS-7 or patient-derived fibroblasts, in appropriate growth medium.
  • For non-patient cells, transfect them with a plasmid vector containing the cDNA for the specific mutant GCase (e.g., N370S-GCase) using a standard transfection reagent.[12] A wild-type GCase vector should be used as a control.
  • Select for stably transfected cell lines if required, for example, using G418 selection.[12]

2. Compound Treatment:

  • Plate the transfected or patient-derived cells in multi-well plates.
  • Allow cells to adhere and grow for 24 hours.
  • Replace the growth medium with fresh medium containing various concentrations of NB-DNJ (e.g., 0-100 µM). Include a vehicle-only control.
  • Culture the cells in the presence of NB-DNJ for an extended period (e.g., 5-6 days) to allow for enzyme synthesis, stabilization, and trafficking.[12]

3. Cell Lysis and Enzyme Activity Measurement:

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100).
  • Determine the total protein concentration in each cell lysate using a standard method (e.g., BCA assay) for normalization.
  • Measure the GCase enzyme activity in the lysates using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc). The reaction is typically carried out in a citrate/phosphate buffer at an acidic pH (e.g., pH 5.2) to mimic lysosomal conditions.
  • Stop the reaction with a high pH buffer (e.g., glycine-carbonate) and measure the fluorescence of the released 4-methylumbelliferone.

4. Data Analysis:

  • Normalize the enzyme activity to the total protein concentration for each sample.
  • Calculate the fold-increase in GCase activity for each NB-DNJ concentration relative to the vehicle-treated control cells.
  • Plot the fold-increase in activity against the NB-DNJ concentration to determine the dose-response relationship.

Conclusion

N-Butyl-L-deoxynojirimycin (Miglustat) is a strategically designed small molecule with a sophisticated, dual mechanism of action for the treatment of certain lysosomal storage disorders. Its primary role as a competitive inhibitor of glucosylceramide synthase forms the basis of Substrate Reduction Therapy, effectively decreasing the biosynthesis of accumulating glycosphingolipids.[5][20] Concurrently, its ability to act as a pharmacological chaperone for specific GCase mutations enhances the level of functional enzyme within the lysosome, providing a complementary therapeutic benefit.[11][12] This combined approach of reducing the pathological substrate while simultaneously boosting its clearance underscores the innovative nature of NB-DNJ in the management of complex genetic metabolic diseases. A thorough understanding of these mechanisms, supported by quantitative analysis and robust experimental validation, is critical for the continued development and optimization of therapies for this class of disorders.

References

L-Nbdnj as a Pharmacological Chaperone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of N-Butyl-l-deoxynojirimycin as a Non-Inhibitory, Allosteric Enhancer for α-Glucosidase in Pompe Disease

Executive Summary

N-Butyl-l-deoxynojirimycin (L-Nbdnj) represents a novel approach in the field of pharmacological chaperones for the treatment of lysosomal storage disorders. As the unnatural enantiomer of the approved drug Miglustat (N-butyl-d-deoxynojirimycin), this compound distinguishes itself by acting as a non-inhibitory, allosteric enhancer of acid α-glucosidase (GAA), the enzyme deficient in Pompe disease. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its synthetic and mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for Pompe disease and other lysosomal storage disorders.

Introduction: The Challenge of Pompe Disease and the Promise of Pharmacological Chaperones

Pompe disease is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA).[1][2][3] This enzymatic defect leads to the accumulation of glycogen within the lysosomes of various tissues, with skeletal and cardiac muscle being the most severely affected.[1][4] The clinical presentation of Pompe disease exists on a spectrum, from a severe infantile-onset form characterized by profound muscle weakness and cardiomyopathy to a later-onset form with progressive muscle weakness and respiratory insufficiency.[2][3]

Current therapeutic strategies for Pompe disease primarily involve enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA).[4] While ERT has shown clinical benefits, it is not without limitations, including challenges with drug targeting to key tissues and the development of immune responses.

Pharmacological chaperones (PCs) offer an alternative or complementary therapeutic approach. These small molecules are designed to bind to and stabilize misfolded mutant enzymes, facilitating their proper folding, trafficking to the lysosome, and in some cases, enhancing their catalytic activity.[5][6] this compound emerges as a particularly interesting candidate in this class due to its unique, non-inhibitory mechanism of action.

This compound: A Non-Inhibitory, Allosteric Enhancer

This compound is the l-enantiomer of N-butyl-d-deoxynojirimycin (NB-DNJ), the active compound in the drug Miglustat.[7][8] While NB-DNJ is known to be a competitive inhibitor of α-glucosidases, studies have demonstrated that this compound does not inhibit this class of enzymes.[7][8] Instead, it acts as an allosteric enhancer of GAA, meaning it binds to a site on the enzyme distinct from the active site to promote its function.[7][8] This non-inhibitory profile is a significant advantage, as it avoids the potential for substrate accumulation that can occur with competitive inhibitor-based chaperones.

The proposed mechanism of action for this compound involves its ability to stabilize the GAA enzyme, leading to increased levels of the mature, active form of the enzyme in the lysosome.[7][8] This enhancement of endogenous GAA activity, as well as its synergistic effect with exogenously supplied rhGAA, makes this compound a promising candidate for both monotherapy and combination therapy in Pompe disease.

Quantitative Data on the Efficacy of this compound

The chaperoning potential of this compound has been evaluated in primary fibroblasts derived from Pompe disease patients. The following tables summarize the key quantitative findings from these studies.

Cell Line Treatment Fold Increase in GAA Activity (mean ± SD) Reference
Pompe Patient Fibroblasts (L552P/L552P)20 µM this compound1.5 ± 0.2[2]
Pompe Patient Fibroblasts (L552P/L552P)20 µM d-NBDNJ (for comparison)1.3 ± 0.1[2]

Table 1: Enhancement of Endogenous GAA Activity by this compound in Pompe Disease Fibroblasts. This table illustrates the ability of this compound to increase the activity of the patient's own mutant GAA enzyme. Notably, the enhancement is slightly greater than that observed with its d-enantiomer.

Cell Line Treatment Fold Increase in GAA Activity (over rhGAA alone) Reference
Pompe Patient FibroblastsrhGAA + 20 µM this compoundComparable to d-NBDNJ[2]

Table 2: Synergistic Effect of this compound in Combination with rhGAA. This table highlights the potential of this compound to improve the efficacy of enzyme replacement therapy. The co-incubation of this compound with rhGAA resulted in a synergistic enhancement of GAA activity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound as a pharmacological chaperone.

Synthesis of N-Butyl-l-deoxynojirimycin (this compound)

The synthesis of this compound is a multi-step process that begins with a suitable chiral precursor to ensure the correct stereochemistry of the final product. A generalized workflow is presented below.

G cluster_0 Synthesis of this compound Start L-glucose derivative Step1 Multi-step chemical transformations (e.g., protection, oxidation, reduction, cyclization) Start->Step1 Chemical Synthesis Step2 Introduction of the N-butyl group (reductive amination) Step1->Step2 Intermediate Product End This compound Step2->End Final Product

Caption: Generalized workflow for the synthesis of this compound.

Cell Culture and Treatment
  • Cell Lines: Primary fibroblasts from Pompe disease patients with specific GAA mutations (e.g., L552P) are commonly used.

  • Culture Conditions: Cells are maintained in standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound, dissolved in a suitable solvent (e.g., water), is added to the cell culture medium at the desired concentration (e.g., 20 µM). For combination studies, rhGAA is also added to the medium.

α-Glucosidase (GAA) Activity Assay

The activity of GAA in cell lysates is typically measured using a fluorogenic substrate.

G cluster_1 GAA Activity Assay Workflow Start Treated Fibroblasts Step1 Cell Lysis (e.g., sonication or freeze-thaw) Start->Step1 Step2 Incubation of Lysate with 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) Step1->Step2 Step3 Enzymatic cleavage of 4-MUG by GAA Step2->Step3 Step4 Measurement of fluorescence of the liberated 4-methylumbelliferone (4-MU) Step3->Step4 End Quantification of GAA activity Step4->End

Caption: Workflow for the measurement of GAA activity.

  • Principle: GAA cleaves the non-fluorescent substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) to release the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the GAA activity in the sample.

  • Procedure:

    • Treated cells are harvested and lysed.

    • The cell lysate is incubated with a buffered solution containing 4-MUG at an acidic pH (optimal for lysosomal enzymes).

    • The reaction is stopped, and the fluorescence of the liberated 4-MU is measured using a fluorometer.

    • GAA activity is normalized to the total protein concentration in the cell lysate.

Western Blot Analysis for GAA Protein Levels

Western blotting can be used to assess the levels of different forms of the GAA protein (precursor and mature forms) in cell lysates. An increase in the mature forms of GAA upon treatment with this compound would provide evidence for its chaperoning effect on enzyme processing and stability.

Immunofluorescence Microscopy for Subcellular Localization

To confirm that the enhanced GAA is correctly trafficked to the lysosome, immunofluorescence microscopy can be employed. This involves co-staining cells for GAA and a lysosomal marker protein (e.g., LAMP1 or LAMP2). Increased colocalization of GAA and the lysosomal marker in treated cells would indicate proper subcellular trafficking.

Signaling Pathways and Mechanism of Action

Unlike many drugs that modulate complex signaling cascades, this compound's primary mechanism of action is a direct interaction with the GAA enzyme. Therefore, a traditional signaling pathway diagram is not applicable. Instead, the following diagrams illustrate the molecular and cellular consequences of this compound's action.

G cluster_2 Molecular Mechanism of this compound GAA Misfolded or Unstable GAA Enzyme StabilizedGAA Stabilized GAA (Correctly Folded) GAA->StabilizedGAA Allosteric Binding and Enhancement LNbdnj This compound LNbdnj->GAA

Caption: Molecular mechanism of this compound as an allosteric enhancer.

G cluster_3 Cellular Trafficking of GAA with this compound ER Endoplasmic Reticulum (ER) (GAA Synthesis and Folding) Golgi Golgi Apparatus (Processing and Sorting) ER->Golgi Correctly Folded GAA Degradation Proteasomal Degradation ER->Degradation Misfolded GAA Lysosome Lysosome (Mature, Active GAA) Golgi->Lysosome Trafficking LNbdnj This compound LNbdnj->ER Enhances Folding

Caption: Enhanced cellular trafficking of GAA in the presence of this compound.

Conclusion and Future Directions

This compound presents a promising and differentiated approach to pharmacological chaperone therapy for Pompe disease. Its non-inhibitory, allosteric mechanism of action offers a potential safety advantage over traditional competitive inhibitors. The preliminary data demonstrating its ability to enhance both endogenous and recombinant GAA activity warrants further investigation.

Future research should focus on:

  • In-depth dose-response studies to determine the optimal therapeutic concentration of this compound.

  • Evaluation in a broader range of GAA mutations to identify the patient populations most likely to benefit from this therapy.

  • Preclinical in vivo studies in animal models of Pompe disease to assess the efficacy and safety of this compound.

  • Investigation of the precise allosteric binding site on the GAA enzyme to facilitate the rational design of even more potent and specific enhancers.

The development of this compound and similar allosteric enhancers could represent a significant advancement in the treatment of Pompe disease and other lysosomal storage disorders, offering a new therapeutic avenue for patients with these debilitating conditions.

References

Allosteric Enhancement of α-Glucosidase by L-Nbdnj: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the allosteric enhancement of lysosomal alpha-glucosidase (GAA) by N-Butyl-L-deoxynojirimycin (L-Nbdnj). This compound, the L-enantiomer of the approved drug Miglustat (N-Butyl-D-deoxynojirimycin), has emerged as a promising pharmacological chaperone for the treatment of Pompe disease, a lysosomal storage disorder characterized by deficient GAA activity. Unlike its D-enantiomer, which acts as a competitive inhibitor of α-glucosidase, this compound functions as a non-inhibitory, allosteric enhancer, increasing the stability and activity of the enzyme.[1][2][3][4][5][6] This document collates the key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to support further research and development in this area.

Core Concepts: Allosteric Enhancement and Pharmacological Chaperoning

In the context of Pompe disease, pharmacological chaperones are small molecules that bind to the mutant GAA enzyme, promoting its proper folding and trafficking to the lysosome, thereby increasing its residual activity. This compound represents a novel class of such chaperones that do not bind to the active site but rather to an allosteric site, leading to a conformational change that enhances the enzyme's stability and function.

The proposed mechanism of action for this compound involves its ability to act as a "molecular scaffold," assisting in the correct folding of the nascent GAA polypeptide chain within the endoplasmic reticulum. This prevents its premature degradation and facilitates its transport to the lysosome, where it can catabolize glycogen.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal study by D'Alonzo et al. (2017) on the effects of this compound on α-glucosidase.

Table 1: Effect of this compound on Lysosomal α-Glucosidase Activity in Pompe Disease Fibroblasts

Cell Line (GAA Mutation)Treatmentα-Glucosidase Activity (nmol/mg/h)Fold Increase vs. Untreated
Patient 1 (L552P/L552P)Untreated0.5 ± 0.1-
20 µM this compound1.2 ± 0.22.4
Patient 2 (c.1085T>C/c.1551G>C)Untreated0.8 ± 0.1-
20 µM this compound1.9 ± 0.32.4

Table 2: Co-incubation of this compound with Recombinant Human α-Glucosidase (rhGAA) in Pompe Disease Fibroblasts

Cell Line (GAA Mutation)Treatmentα-Glucosidase Activity (nmol/mg/h)Fold Increase vs. rhGAA alone
Patient 1 (L552P/L552P)50 nM rhGAA3.5 ± 0.4-
50 nM rhGAA + 20 µM this compound6.1 ± 0.71.7
Patient 2 (c.1085T>C/c.1551G>C)50 nM rhGAA4.2 ± 0.5-
50 nM rhGAA + 20 µM this compound7.8 ± 0.91.9

Table 3: Glycosidase Inhibition Profile of this compound vs. D-Nbdnj (Miglustat)

GlycosidaseSubstrateIC₅₀ (mM) - this compoundIC₅₀ (µM) - D-Nbdnj
Human lysosomal α-glucosidase4-MUG> 115
Yeast α-glucosidasepNPG> 15
Human β-glucosidase4-MUGlc> 150
Bovine β-galactosidasepNPGal> 1> 1000

Data presented in the tables are derived from the findings of D'Alonzo et al., J Med Chem, 2017.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the study of this compound's effect on α-glucosidase.

Cell Culture and Treatment
  • Cell Lines: Human skin fibroblasts from healthy donors and Pompe disease patients with confirmed GAA gene mutations.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment with this compound: For chaperone activity assessment, fibroblasts are incubated in a serum-free medium containing this compound at the desired concentration (e.g., 20 µM) for 5 days.

  • Co-incubation with rhGAA: For enzyme replacement therapy enhancement studies, fibroblasts are incubated with recombinant human α-glucosidase (rhGAA) in the presence or absence of this compound for 18 hours.

α-Glucosidase Activity Assay

This assay quantifies the enzymatic activity of α-glucosidase in cell lysates.

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing 0.2% Triton X-100 and 0.2% sodium taurocholate.

  • Enzyme Reaction: The cell lysate is incubated with a fluorogenic substrate, 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), in a sodium acetate buffer (pH 4.3) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., 0.5 M Na₂CO₃/NaHCO₃ buffer, pH 10.7).

  • Quantification: The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer (excitation at 365 nm, emission at 445 nm).

  • Normalization: The enzyme activity is normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford or BCA assay).

Glycosidase Inhibition Assay

This assay determines the inhibitory potential of a compound against various glycosidases.

  • Enzyme and Substrate: A panel of glycosidases (e.g., human lysosomal α-glucosidase, yeast α-glucosidase, human β-glucosidase) and their respective p-nitrophenyl (pNP) or 4-methylumbelliferyl (4-MU) based substrates are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or D-Nbdnj) in an appropriate buffer at 37°C.

  • Reaction Initiation: The reaction is started by the addition of the substrate.

  • Detection: The release of p-nitrophenol is measured spectrophotometrically at 405 nm, or the release of 4-methylumbelliferone is measured fluorometrically.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Assessing this compound's Chaperone Activity

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis start Pompe Disease Fibroblast Culture treatment Incubate with This compound (20 µM) for 5 days start->treatment wash Wash cells with PBS treatment->wash lysis Cell Lysis (Triton X-100) wash->lysis reaction Incubate lysate with 4-MUG substrate lysis->reaction stop_reaction Stop reaction (High pH buffer) reaction->stop_reaction measure Measure Fluorescence (Ex: 365nm, Em: 445nm) stop_reaction->measure normalize Normalize to Protein Content measure->normalize compare Compare with Untreated Control normalize->compare

Caption: Workflow for evaluating the chaperone effect of this compound.

Proposed Mechanism of this compound Allosteric Enhancement

mechanism_of_action cluster_er Endoplasmic Reticulum cluster_transport Transport cluster_lysosome Lysosome unfolded Misfolded GAA Precursor chaperone_binding This compound binds to allosteric site unfolded->chaperone_binding + this compound degradation Proteasome unfolded->degradation ER-Associated Degradation folded Correctly Folded GAA chaperone_binding->folded transport Golgi Apparatus folded->transport Trafficking lysosome Mature & Active GAA transport->lysosome Delivery

Caption: this compound's role in GAA folding and trafficking.

Conclusion

This compound presents a compelling therapeutic strategy for Pompe disease by acting as an allosteric enhancer of α-glucosidase. The data and protocols outlined in this guide provide a foundational resource for researchers and drug developers. Further investigation into the precise binding site of this compound and its long-term efficacy and safety will be crucial for its clinical translation. The non-inhibitory nature of this compound offers a significant advantage over active-site chaperones, potentially leading to a wider therapeutic window and reduced off-target effects. This technical guide serves as a catalyst for continued exploration into the therapeutic potential of allosteric modulators for lysosomal storage diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of L-Nbdnj

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Nbdnj (N-butyl-l-deoxynojirimycin) represents a significant development in the field of iminosugar therapeutics. As the unnatural enantiomer of the approved drug Miglustat (N-butyl-d-deoxynojirimycin), this compound has emerged not as a glycosidase inhibitor, but as an allosteric enhancer of acid α-glucosidase (GAA) activity. This unique property positions it as a promising therapeutic candidate for Pompe disease, a lysosomal storage disorder caused by GAA deficiency. Furthermore, preclinical studies have revealed its potential as an antivirulence agent in the context of cystic fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

The discovery of this compound was rooted in the exploration of the pharmacological potential of l-iminosugars, the enantiomers of the more commonly studied d-iminosugars. While d-iminosugars like Miglustat are known for their inhibitory effects on glycosidases, their l-counterparts were hypothesized to exhibit distinct biological activities.

Researchers at the Università degli Studi di Napoli Federico II and collaborating institutions undertook a highly stereocontrolled de novo synthesis of this compound to investigate its properties.[1][2][3] The primary rationale was to assess its potential as a pharmacological chaperone for mutated GAA in Pompe disease. The surprising and pivotal discovery was that, unlike its d-enantiomer, this compound does not inhibit GAA but rather enhances its activity, particularly when co-administered with recombinant human α-glucosidase (rhGAA).[1][3][4] This finding opened a new therapeutic avenue for Pompe disease, focusing on the enhancement of enzyme replacement therapy.

Further investigations have also highlighted the potential of this compound in combating chronic infections in cystic fibrosis patients by acting as an antivirulence agent against Pseudomonas aeruginosa.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step, stereocontrolled process commencing from L-glucose. The key steps involve the formation of a protected L-iminosugar core followed by N-alkylation.

Experimental Protocol: De Novo Synthesis of L-Deoxynojirimycin (L-DNJ)

The synthesis of the L-deoxynojirimycin core is a critical precursor to obtaining this compound. While the specific step-by-step protocol for the de novo synthesis from L-glucose as published by D'Alonzo et al. requires access to the publication's supplementary materials, a general plausible synthetic strategy based on established iminosugar chemistry is outlined below. This typically involves:

  • Protection of L-glucose: Orthogonal protecting groups are introduced to selectively expose specific hydroxyl groups for subsequent reactions.

  • Introduction of Nitrogen: An azide or other nitrogen-containing nucleophile is introduced at a key position, often through nucleophilic substitution of a sulfonate ester.

  • Reductive Amination/Cyclization: The nitrogen-containing intermediate undergoes intramolecular reductive amination to form the piperidine ring characteristic of deoxynojirimycin.

  • Deprotection: Removal of the protecting groups yields the final L-deoxynojirimycin hydrochloride salt.

Experimental Protocol: N-Alkylation of L-Deoxynojirimycin

The final step in the synthesis of this compound is the N-alkylation of the L-deoxynojirimycin core. A general protocol for this transformation is as follows:

  • Reaction Setup: To a solution of L-deoxynojirimycin (1.0 eq) in a suitable solvent such as methanol or dimethylformamide, add a base (e.g., sodium carbonate or triethylamine, 2.0 eq).

  • Addition of Alkylating Agent: Add n-butyl bromide (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford N-butyl-l-deoxynojirimycin (this compound).

  • Salt Formation: The purified this compound can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or methanol, followed by precipitation or evaporation.

Synthesis Pathway of this compound

G L-Glucose L-Glucose Protected L-Glucose Protected L-Glucose L-Glucose->Protected L-Glucose Protection Azido Intermediate Azido Intermediate Protected L-Glucose->Azido Intermediate Introduction of Nitrogen Protected L-DNJ Protected L-DNJ Azido Intermediate->Protected L-DNJ Reductive Cyclization L-DNJ L-DNJ Protected L-DNJ->L-DNJ Deprotection This compound This compound L-DNJ->this compound N-Alkylation (n-butyl bromide) G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Pompe Fibroblasts Pompe Fibroblasts This compound This compound Pompe Fibroblasts->this compound rhGAA rhGAA Pompe Fibroblasts->rhGAA This compound + rhGAA This compound + rhGAA Pompe Fibroblasts->this compound + rhGAA GAA Activity Assay GAA Activity Assay This compound->GAA Activity Assay rhGAA->GAA Activity Assay This compound + rhGAA->GAA Activity Assay Western Blot Western Blot This compound + rhGAA->Western Blot Immunofluorescence Immunofluorescence This compound + rhGAA->Immunofluorescence G This compound This compound Lysosome Lysosome This compound->Lysosome rhGAA rhGAA rhGAA->Lysosome Enhanced GAA Activity Enhanced GAA Activity Lysosome->Enhanced GAA Activity Glycogen Glycogen Enhanced GAA Activity->Glycogen Hydrolysis Glucose Glucose Glycogen->Glucose G This compound This compound P. aeruginosa P. aeruginosa This compound->P. aeruginosa Virulence Gene Expression Virulence Gene Expression P. aeruginosa->Virulence Gene Expression Virulence Factor Production Virulence Factor Production Virulence Gene Expression->Virulence Factor Production Downregulation Reduced Pathogenicity Reduced Pathogenicity Virulence Factor Production->Reduced Pathogenicity

References

Stereospecificity of L-Nbdnj Compared to D-Nbdnj: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pronounced stereospecificity of N-butyldeoxynojirimycin (Nbdnj), comparing the biological activities of its L- and D-enantiomers. While D-Nbdnj (Miglustat) is a well-characterized competitive inhibitor of α-glucosidases and glucosylceramide synthase, its unnatural enantiomer, L-Nbdnj, exhibits a fundamentally different and non-inhibitory mechanism of action. This document details the contrasting pharmacological profiles, supported by quantitative data, comprehensive experimental methodologies, and visual representations of the distinct signaling pathways affected by these stereoisomers.

Introduction

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases and glycosyltransferases, making them valuable pharmacological agents. N-butyldeoxynojirimycin (Nbdnj) is a synthetic iminosugar that exists as two stereoisomers: D-Nbdnj and this compound. The spatial arrangement of the hydroxyl groups and the N-butyl chain dictates their interaction with biological targets, resulting in strikingly different therapeutic properties. D-Nbdnj, commercially known as Miglustat, is an approved therapeutic for type 1 Gaucher disease, leveraging its inhibitory effects on glucosylceramide synthase. In contrast, recent studies have illuminated a novel, non-inhibitory role for this compound as a pharmacological chaperone, particularly in the context of Pompe disease. This guide will explore the critical differences in their mechanisms of action, supported by experimental evidence.

Comparative Biological Activity: Inhibition vs. Enhancement

The stereochemistry of the piperidine ring in Nbdnj is the primary determinant of its biological function. The D- and L-enantiomers exhibit a clear divergence in their effects on key enzymes involved in carbohydrate metabolism.

D-N-butyldeoxynojirimycin (D-Nbdnj or Miglustat)

D-Nbdnj functions as a competitive inhibitor of two major classes of enzymes:

  • α-Glucosidases: These enzymes are located in the endoplasmic reticulum and are crucial for the proper folding of N-linked glycoproteins. D-Nbdnj's inhibitory action can delay carbohydrate digestion.

  • Glucosylceramide Synthase (GCS): This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1] By inhibiting GCS, D-Nbdnj reduces the accumulation of glucosylceramide in lysosomal storage disorders like Gaucher disease.[2][3]

L-N-butyldeoxynojirimycin (this compound)

In stark contrast to its D-enantiomer, this compound is not a glycosidase inhibitor.[4][5][6][7] Extensive screening has shown no significant inhibition of a wide range of glycosidases even at high concentrations.[5] Instead, this compound has been identified as a pharmacological chaperone and an allosteric enhancer of lysosomal acid α-glucosidase (GAA), the enzyme deficient in Pompe disease.[4][5][6] This chaperone activity involves binding to the enzyme, stabilizing its conformation, and facilitating its proper trafficking and function. Additionally, this compound has demonstrated anti-inflammatory and antibacterial properties.[5][8]

Quantitative Data Presentation

The following tables summarize the quantitative data on the enzymatic inhibition profiles of D-Nbdnj and this compound, highlighting their stereospecific differences.

Table 1: Glycosidase Inhibition Profile

Enzyme TargetD-Nbdnj (Miglustat) IC₅₀This compound IC₅₀Reference(s)
α-Glucosidase IPotent Inhibition (nM to low µM range)No Inhibition (>1 mM),[5]
α-Glucosidase IIPotent Inhibition (nM to low µM range)No Inhibition (>1 mM),[5]
SucraseµM rangeNo Inhibition (>1 mM)[5]
MaltaseµM rangeNo Inhibition (>1 mM)[5]
β-Glucosidase (GBA1)34 µM (Kᵢ)No Inhibition (>1 mM)[4],[5]
β-Glucosidase 2 (GBA2)81 µMNo Inhibition (>1 mM),[5]
Panel of 14 Glycoside Hydrolases-No Inhibition at 1 mM[5]

Table 2: Glucosylceramide Synthase (GCS) Inhibition

CompoundGCS IC₅₀Reference(s)
D-Nbdnj (Miglustat)5-50 µM[1],[6]
This compoundNot reported to be an inhibitor

Signaling Pathway and Mechanism of Action Diagrams

The distinct mechanisms of action of D-Nbdnj and this compound are visually represented in the following diagrams created using the DOT language.

D-Nbdnj: Inhibition of Glycosphingolipid Biosynthesis

G Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide GCS->GlcCer Biosynthesis Complex_GSL Complex Glycosphingolipids GlcCer->Complex_GSL Lysosome Lysosome GlcCer->Lysosome Degradation Pathway Accumulation Substrate Accumulation (e.g., Gaucher Disease) Lysosome->Accumulation D_Nbdnj D-Nbdnj (Miglustat) D_Nbdnj->GCS Inhibits

Caption: D-Nbdnj competitively inhibits glucosylceramide synthase, reducing substrate accumulation.

This compound: Allosteric Enhancement of Lysosomal α-Glucosidase

G cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Mutant_GAA_unfolded Misfolded/Unstable Mutant GAA L_Nbdnj This compound Mutant_GAA_unfolded->L_Nbdnj Binds to ER_Degradation ER-Associated Degradation Mutant_GAA_unfolded->ER_Degradation Mutant_GAA_folded Stabilized Mutant GAA L_Nbdnj->Mutant_GAA_folded Promotes Folding & Stability Lysosomal_GAA Functional Lysosomal GAA Mutant_GAA_folded->Lysosomal_GAA Correct Trafficking Glucose Glucose Lysosomal_GAA->Glucose Hydrolysis Glycogen Glycogen Glycogen->Lysosomal_GAA

References

The Biological Activity of L-Iminosugars: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

December 7, 2025

Abstract

L-iminosugars, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a versatile and promising class of compounds in therapeutic research. Their structural resemblance to natural monosaccharides allows them to act as competitive inhibitors of various carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. This inhibitory activity forms the basis of their broad spectrum of biological effects, including potent antiviral, anticancer, and immunomodulatory properties. Furthermore, certain L-iminosugars function as pharmacological chaperones, offering a therapeutic strategy for lysosomal storage disorders. This in-depth technical guide provides a comprehensive overview of the biological activity of L-iminosugars, focusing on their core mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their study and development as therapeutic agents.

Introduction to L-Iminosugars

Iminosugars are polyhydroxylated alkaloids that are analogues of sugars.[1] The replacement of the endocyclic oxygen with a nitrogen atom allows these compounds to mimic the transition state of glycosidic bond cleavage, leading to potent and often specific inhibition of glycosidases.[2] While D-iminosugars have been extensively studied, their L-enantiomers have garnered increasing attention due to their distinct biological activities and therapeutic potential. The unique stereochemistry of L-iminosugars can lead to altered binding affinities and selectivities for target enzymes compared to their D-counterparts.[3]

The biological activities of L-iminosugars are diverse and include:

  • Antiviral Activity: Primarily through the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding of viral glycoproteins.[4]

  • Anticancer Activity: By modulating cell surface glycans, interfering with cell signaling pathways, and inducing apoptosis.[5][6]

  • Pharmacological Chaperone Therapy: By stabilizing mutant enzymes associated with lysosomal storage disorders, thereby restoring their function.[7][8]

This guide will delve into the specifics of these activities, presenting quantitative data and the methodologies used to ascertain them.

Quantitative Biological Data of L-Iminosugars

The therapeutic potential of L-iminosugars is underscored by their potent inhibitory activity against various enzymes and their effects on cellular processes. This section presents a summary of key quantitative data in structured tables for ease of comparison.

Glycosidase Inhibition

L-iminosugars are potent inhibitors of various glycosidases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial parameters for evaluating their efficacy and selectivity.

L-Iminosugar DerivativeTarget EnzymeSourceKi (µM)IC50 (µM)Reference
L-isoDMDPRat Intestinal Maltase0.081[9]
1-Deoxynojirimycin (DNJ)Yeast α-glucosidase0.70 (µg/mL)[10]
FagomineYeast α-glucosidase180[10]
2-O-α-D-galactopyranosyl-DNJ (GAL-DNJ)Yeast α-glucosidase2900[10]
DMDP amide (6)Human β-hexosaminidase A0.041[11]
1-Deoxynojirimycin (1)T. maritima β-glucosidase9[12]
Isofagomine (2)T. maritima β-glucosidase0.023[12]
Antiviral Activity

The antiviral activity of L-iminosugars is often evaluated by their ability to inhibit viral replication in cell culture, with EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values being key indicators of potency and safety.

L-Iminosugar DerivativeVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
UV-12Dengue virus (DENV-2)[13]
UV-12Influenza A (H1N1)[13]
N-butyl-deoxynojirimycin (NB-DNJ)Bovine viral diarrhea virus (BVDV)MDBK>30[13]
N-nonyl-deoxynojirimycin (NN-DNJ)Bovine viral diarrhea virus (BVDV)MDBK2.5[1]
Anticancer Activity

The anticancer potential of L-iminosugars is assessed by their ability to inhibit the proliferation of various cancer cell lines, typically reported as IC50 values.

L-Iminosugar DerivativeCancer Cell LineIC50 (µM)Reference
CO-OCSBreast (MCF-7)Not specified[14]
CO-OCSBreast (MDA-MB-231)Not specified[14]
Iminosugar a6, a17, a51, b6, b20Cervical (HeLa), Leukemia (HL-60)Moderate activity[15]
Pharmacological Chaperone Activity

The efficacy of L-iminosugars as pharmacological chaperones is determined by their ability to increase the residual activity of mutant enzymes in patient-derived cells.

L-Iminosugar DerivativeLysosomal Storage DisorderMutant EnzymeCell LineActivity EnhancementReference
ent-1, ent-2, ent-6, ent-7Sanfilippo Bα-N-acetylglucosaminidase (NAGLU)Patient FibroblastsReduction of HS accumulation[2]
L-isoDMDPCystic FibrosisF508del-CFTRCF-KM4Partial rescue[9]
Tetravalent 1-deoxynojirimycin (DNJ) analogueGaucher Diseaseβ-glucocerebrosidase (GCase)Patient Fibroblasts3.3-fold increase at 10 µM[16]
β-homoiminosugarMPS IIIBα-N-acetylglucosaminidase (NAGLU)Patient Fibroblasts2.4-fold enhancement[8]
DMDP amide (6)Tay-Sachs Diseaseβ-hexosaminidase A (G269S)Patient Fibroblasts~43% of wild type level[11]

Key Signaling Pathways and Mechanisms of Action

The biological effects of L-iminosugars are mediated through their interaction with specific cellular pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.

Antiviral Mechanism: Interference with the Calnexin Cycle

L-iminosugars with a glucose-like configuration are potent inhibitors of ER α-glucosidases I and II. These enzymes are critical for the initial trimming of the N-linked glycan (Glc3Man9GlcNAc2) on newly synthesized viral glycoproteins. Inhibition of these glucosidases prevents the interaction of the glycoprotein with the lectin chaperones calnexin and calreticulin, leading to protein misfolding, retention in the ER, and subsequent degradation through the ER-associated degradation (ERAD) pathway. This ultimately results in a reduction of infectious viral particles.

Calnexin_Cycle_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Removes 1st glucose Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II->Monoglucosylated_Glycoprotein Removes 2nd glucose Calnexin_Calreticulin Calnexin/ Calreticulin Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Binding Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Misfolding Golgi Golgi Apparatus Properly_Folded_Glycoprotein->Golgi Transport ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Degradation L_Iminosugar L-Iminosugar L_Iminosugar->Glucosidase_I Inhibition L_Iminosugar->Glucosidase_II Inhibition

Caption: Inhibition of the Calnexin Cycle by L-Iminosugars.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins in the ER due to glucosidase inhibition by L-iminosugars can trigger the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. It involves three main signaling branches: IRE1, PERK, and ATF6. While initially a pro-survival response, prolonged UPR activation can lead to apoptosis, which may contribute to the anticancer activity of some L-iminosugars.

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum Misfolded_Proteins Accumulation of Misfolded Proteins IRE1 IRE1 Misfolded_Proteins->IRE1 PERK PERK Misfolded_Proteins->PERK ATF6 ATF6 Misfolded_Proteins->ATF6 XBP1_splicing XBP1 Splicing IRE1->XBP1_splicing Apoptosis Apoptosis IRE1->Apoptosis eIF2a_phosphorylation eIF2α Phosphorylation PERK->eIF2a_phosphorylation PERK->Apoptosis ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage ATF6->Apoptosis Chaperone_Upregulation Chaperone Upregulation XBP1_splicing->Chaperone_Upregulation Translation_Attenuation Translation Attenuation eIF2a_phosphorylation->Translation_Attenuation ATF6_cleavage->Chaperone_Upregulation

Caption: The Unfolded Protein Response (UPR) Pathway.

Anticancer Signaling Pathway Modulation

The anticancer effects of L-iminosugars can be multifaceted. The sp2-iminosugar CO-OCS, for example, has been shown to decrease breast cancer cell migration by affecting the STIM1/Orai1-mediated store-operated calcium entry (SOCE) and downstream signaling involving β1-integrin, FAK, and ERK1/2.

Anticancer_Signaling cluster_Cell Cancer Cell CO_OCS CO-OCS (L-Iminosugar) STIM1 STIM1 (N-glycosylated) CO_OCS->STIM1 Decreases expression beta1_integrin β1-Integrin CO_OCS->beta1_integrin Reduces expression FAK FAK CO_OCS->FAK Reduces phosphorylation ERK1_2 ERK1/2 CO_OCS->ERK1_2 Reduces phosphorylation Cell_Migration Cell Migration CO_OCS->Cell_Migration Inhibition SOCE Store-Operated Ca2+ Entry (SOCE) STIM1->SOCE Orai1 Orai1 (N-glycosylated) Orai1->SOCE SOCE->FAK beta1_integrin->FAK FAK->ERK1_2 Phosphorylation ERK1_2->Cell_Migration

Caption: Anticancer signaling modulation by CO-OCS.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize the biological activity of L-iminosugars.

Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of L-iminosugars against a specific glycosidase using a chromogenic substrate.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)

  • L-iminosugar inhibitor solution (various concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the L-iminosugar inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of the enzyme solution (e.g., 0.1 U/mL) to each well.

  • Add 20 µL of the L-iminosugar solution (or buffer for control) to the respective wells.

  • Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution (e.g., 1.25 mM).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using Dixon or Lineweaver-Burk plots with varying substrate concentrations.

Glycosidase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme Solution - Inhibitor Dilutions - Substrate Solution Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into 96-well plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add L-Iminosugar (or buffer for control) Dispense_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate at 37°C Add_Inhibitor->Pre_incubate Add_Substrate Add Substrate to initiate reaction Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50/Ki Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a Glycosidase Inhibition Assay.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an L-iminosugar that inhibits the formation of viral plaques in a cell monolayer.

Materials:

  • Host cell line susceptible to the virus (e.g., MDBK cells for BVDV)

  • Virus stock of known titer

  • Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • L-iminosugar inhibitor solution (various concentrations)

  • Agarose or methylcellulose overlay

  • Staining solution (e.g., crystal violet)

  • 6-well plates

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with serum-free medium.

  • Overlay the cells with a semi-solid medium (e.g., containing 1% agarose) containing various concentrations of the L-iminosugar.

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Fix the cells (e.g., with 10% formalin) and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated control.

  • Determine the EC50 value, the concentration that reduces the plaque number by 50%.

Cell Viability (MTT/MTS) Assay

This colorimetric assay is used to assess the cytotoxicity of L-iminosugars on host cells.

Materials:

  • Host cell line

  • Culture medium

  • L-iminosugar inhibitor solution (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the L-iminosugar for a period that mirrors the antiviral or anticancer assay (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the CC50 value, the concentration that reduces cell viability by 50%.

Structure-Activity Relationships (SAR)

The biological activity of L-iminosugars is highly dependent on their structure, including the stereochemistry of the hydroxyl groups and the nature of the substituent on the ring nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

SAR_L_Iminosugars Core L-Iminosugar Core (e.g., L-DNJ) N_Substituent N-Substituent (Alkyl Chain Length, Hydrophobicity) Core->N_Substituent Hydroxyl_Stereo Hydroxyl Group Stereochemistry Core->Hydroxyl_Stereo Activity Biological Activity (Potency & Selectivity) N_Substituent->Activity Hydroxyl_Stereo->Activity

Caption: Key structural determinants of L-iminosugar activity.

  • N-Alkylation: The length and nature of the N-alkyl chain significantly influence the inhibitory potency and selectivity. For example, increasing the alkyl chain length of deoxynojirimycin (DNJ) derivatives can enhance their antiviral activity up to a certain point.[1]

  • Hydroxyl Group Configuration: The stereochemistry of the hydroxyl groups on the iminosugar ring is critical for specific enzyme recognition. L-iminosugars with a gluco-configuration are generally potent inhibitors of α-glucosidases.

  • Bicyclic Systems: The formation of bicyclic structures can lock the iminosugar into a specific conformation, potentially increasing its binding affinity and selectivity for the target enzyme.

Synthesis of L-Iminosugars

The synthesis of L-iminosugars often starts from readily available L-sugars or employs asymmetric synthesis methodologies. A common strategy involves the introduction of an amino group into a carbohydrate precursor followed by intramolecular reductive amination to form the piperidine or pyrrolidine ring.

A general synthetic workflow can be visualized as follows:

Synthesis_Workflow Start L-Carbohydrate Starting Material Protection Protection of Hydroxyl Groups Start->Protection Introduction_N Introduction of Nitrogen Functionality (e.g., Azide) Protection->Introduction_N Oxidation Oxidation to Aldehyde/Ketone Introduction_N->Oxidation Cyclization Intramolecular Reductive Amination Oxidation->Cyclization Deprotection Deprotection Cyclization->Deprotection Purification Purification Deprotection->Purification End L-Iminosugar Purification->End

Caption: General synthetic workflow for L-iminosugars.

Conclusion and Future Directions

L-iminosugars represent a rich and versatile platform for the development of novel therapeutic agents. Their ability to modulate the activity of key carbohydrate-processing enzymes provides a powerful tool to combat viral infections, cancer, and genetic disorders. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of molecules.

Future research in the field of L-iminosugars is likely to focus on:

  • Rational Design of Selective Inhibitors: Leveraging structural biology and computational modeling to design L-iminosugars with enhanced selectivity for specific enzyme targets, thereby minimizing off-target effects.

  • Exploration of Novel Therapeutic Areas: Investigating the potential of L-iminosugars in other disease areas where glycosylation plays a critical role, such as neurodegenerative diseases and inflammatory disorders.

  • Development of Drug Delivery Systems: Designing novel formulations and delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of L-iminosugars.

  • Combination Therapies: Evaluating the synergistic effects of L-iminosugars in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of the chemical and biological diversity of L-iminosugars holds great promise for the discovery and development of the next generation of innovative medicines.

References

L-Nbdnj and its Enantiomeric Counterpart in the Treatment of Lysosomal Storage Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and multi-organ pathology. Two enantiomers of an iminosugar, N-butyldeoxynojirimycin (NBDNJ), have emerged as significant therapeutic agents, each operating through a distinct mechanism. The D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ), also known as miglustat, functions as a substrate reduction therapy (SRT) agent by inhibiting glucosylceramide synthase. In contrast, its unnatural enantiomer, L-Nbdnj, acts as a pharmacological chaperone, enhancing the activity of specific mutant lysosomal enzymes. This technical guide provides an in-depth overview of the core science behind both molecules, presenting key quantitative data, detailed experimental protocols, and visualized pathways to support further research and development in this field.

N-butyldeoxynojirimycin (NB-DNJ, Miglustat): A Substrate Reduction Approach

Miglustat is an orally administered inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1] By partially inhibiting this enzyme, miglustat reduces the rate of glycosphingolipid synthesis, thereby lessening the substrate burden on the deficient lysosomal enzymes. This approach is particularly relevant for glycosphingolipid storage disorders such as Gaucher disease and Tay-Sachs disease.[2][3]

Quantitative Data: In Vitro Inhibition and Clinical Efficacy

The inhibitory potency of miglustat against various glycosidases and its clinical efficacy in Gaucher disease are summarized below.

Target EnzymeIC50 Value (µM)Cell/SystemReference
UDP-glucose ceramide glucosyltransferase32Rat recombinant enzyme[4]
β-glucosidase 281Rat recombinant enzyme[4]
α-1,2 glucosidase II~10Mammalian cell extracts[5]
Sucrase0.43Not specified[5]
Isomaltase0.34Not specified[5]
Acid α-glucosidase1Wild type fibroblast lysates[5]
HIV-1282PBMCs[4]
HIV-2211PBMCs[4]
Table 1: In Vitro Inhibitory Activity of N-butyldeoxynojirimycin (Miglustat)
Clinical Study & IndicationParameterBaseline Value (Mean)Change after Treatment (Mean)Duration of TreatmentReference
Gaucher Disease Type 1 (Cox et al., 2000) Spleen VolumeNot specified-19%12 months[6]
Liver VolumeNot specified-12%12 months[6]
ChitotriosidaseNot specified-16.4%12 months[6]
Gaucher Disease Type 1 (Pastores et al., 2005) Spleen VolumeNot specified-24.3%18 months[6]
Liver VolumeNot specified-15.1%18 months[6]
ChitotriosidaseNot specified-25.4%24 months[6]
Gaucher Disease Type 1 - ZAGAL study (maintenance) Hemoglobin>11 g/dL (27/28 patients)Stableup to 48 months[7]
Platelet Count>120x10⁹/L (17/28 patients)Stableup to 48 months[7]
Liver VolumeDecreased 1.5-fold (26/28)Stableup to 48 months[7]
Spleen Volume8-fold reduction (25/28)Stableup to 48 months[7]
Gaucher Disease Type 3 (Schiffmann et al., 2008) ChitotriosidaseNot specifiedDecrease observed with miglustat + ERT vs ERT alone24 months[8][9]
Pulmonary FunctionNot specifiedImprovement observed with miglustat + ERT vs ERT alone24 months[8][9]
Late-Onset Tay-Sachs Disease (Maegawa et al., 2009) Isometric Muscle StrengthNot specifiedNo significant benefit observed36 months[10]
Table 2: Clinical Efficacy of Miglustat in Lysosomal Storage Disorders
Signaling and Metabolic Pathways

The primary mechanism of action of miglustat is the inhibition of glucosylceramide synthase, a key enzyme in the glycosphingolipid biosynthesis pathway. This leads to a reduction in the synthesis of glucosylceramide and downstream complex glycosphingolipids, such as gangliosides.

Glycosphingolipid_Biosynthesis cluster_synthesis Glycosphingolipid Synthesis cluster_degradation Lysosomal Degradation Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Complex_GSLs Complex Glycosphingolipids (e.g., Globosides, Gangliosides) Lactosylceramide->Complex_GSLs Various Glycosyltransferases Lysosome Lysosome Complex_GSLs->Lysosome Deficient_Enzyme Deficient Lysosomal Enzyme (e.g., β-Hexosaminidase A in Tay-Sachs) Accumulation Substrate Accumulation Deficient_Enzyme->Accumulation Inhibited Degradation Miglustat Miglustat (NB-DNJ) Miglustat->Glucosylceramide Inhibition GCS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Source Prepare Enzyme Source (e.g., cell lysate, purified GCS) Incubate Incubate Enzyme, Substrates, and Miglustat at 37°C Enzyme_Source->Incubate Substrates Prepare Substrates (Ceramide, UDP-Glucose) Substrates->Incubate Inhibitor Prepare Miglustat (serial dilutions) Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add organic solvent) Incubate->Stop_Reaction Extract_Lipids Extract Glycosphingolipids Stop_Reaction->Extract_Lipids Separate_Lipids Separate Lipids (e.g., TLC, HPLC) Extract_Lipids->Separate_Lipids Quantify_Product Quantify Glucosylceramide (e.g., autoradiography, mass spectrometry) Separate_Lipids->Quantify_Product Calculate_IC50 Calculate IC50 Value Quantify_Product->Calculate_IC50 Chitotriosidase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Collect Patient Serum or Plasma Incubate Incubate Serum/Plasma with Substrate at 37°C Sample->Incubate Substrate Prepare Fluorogenic Substrate (4-methylumbelliferyl-chitotrioside) Substrate->Incubate Buffer Prepare Assay Buffer (e.g., McIlvain buffer, pH 5.2) Buffer->Incubate Stop_Reaction Stop Reaction (e.g., add high pH buffer) Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em ~360/450 nm) Stop_Reaction->Measure_Fluorescence Calculate_Activity Calculate Chitotriosidase Activity Measure_Fluorescence->Calculate_Activity Pharmacological_Chaperone_Mechanism cluster_er Endoplasmic Reticulum (ER) cluster_trafficking Trafficking cluster_lysosome Lysosome Misfolded_Enzyme Misfolded Mutant Enzyme (e.g., GAA) Stabilized_Complex Stabilized Enzyme-Chaperone Complex Misfolded_Enzyme->Stabilized_Complex Binding & Stabilization ERAD ER-Associated Degradation Misfolded_Enzyme->ERAD Degradation LNbdnj This compound Golgi Golgi Apparatus Stabilized_Complex->Golgi Correct Trafficking Active_Enzyme Active Folded Enzyme Golgi->Active_Enzyme Active_Enzyme->LNbdnj Dissociation (low pH) Products Products Active_Enzyme->Products Degradation Substrate Substrate (e.g., Glycogen) LNbdnj_Synthesis Starting_Material Chiral Starting Material Intermediate_1 Multi-step Synthesis to form Iminosugar Precursor Starting_Material->Intermediate_1 Cyclization Stereoselective Cyclization Intermediate_1->Cyclization Iminosugar_Core L-iminosugar Core Cyclization->Iminosugar_Core N_Alkylation N-butylation Iminosugar_Core->N_Alkylation L_Nbdnj This compound N_Alkylation->L_Nbdnj Purification Purification and Characterization (NMR, MS) L_Nbdnj->Purification Chaperone_Assay_Fibroblasts cluster_cell_culture Cell Culture cluster_processing Cell Processing cluster_analysis Analysis Culture_Cells Culture Patient-Derived Fibroblasts with Mutant Enzyme (e.g., Pompe) Treat_Cells Treat Cells with this compound (various concentrations) Culture_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Lyse_Cells Lyse Cells to Prepare Cell Homogenate Harvest_Cells->Lyse_Cells Enzyme_Assay Measure Enzyme Activity (e.g., GAA activity assay) Lyse_Cells->Enzyme_Assay Protein_Assay Measure Total Protein Concentration Lyse_Cells->Protein_Assay Calculate_Activity Calculate Specific Enzyme Activity Enzyme_Assay->Calculate_Activity Protein_Assay->Calculate_Activity

References

Enantiomeric Deep Dive: A Technical Guide to the Stereochemical Nuances of Miglustat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat, an N-alkylated iminosugar, is a therapeutic agent primarily utilized for the management of lysosomal storage disorders such as Gaucher disease type I and Niemann-Pick disease type C. Its mechanism of action centers on the competitive and reversible inhibition of glucosylceramide synthase, a pivotal enzyme in the biosynthesis of glycosphingolipids. As a chiral molecule, Miglustat exists as two enantiomers: the therapeutically active N-butyl-d-deoxynojirimycin (d-NBDNJ) and its "unnatural" counterpart, N-butyl-l-deoxynojirimycin (l-NBDNJ). This technical guide provides an in-depth exploration of the enantiomeric differences of Miglustat, detailing their distinct biological activities, and presenting relevant experimental methodologies for their synthesis, separation, and evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of drug discovery, pharmacology, and medicinal chemistry.

Introduction

Miglustat (N-butyl-d-deoxynojirimycin) is a synthetic analogue of D-glucose and functions as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the synthesis of most glycosphingolipids[1][2][3]. By reducing the rate of glycosphingolipid biosynthesis, Miglustat effectively decreases the accumulation of glucosylceramide in cells, a hallmark of conditions like Gaucher disease[4][5]. While the approved drug is the D-enantiomer, the existence of its L-enantiomer raises critical questions regarding the stereospecificity of its biological actions. Understanding the unique properties of each enantiomer is paramount for a complete comprehension of Miglustat's pharmacology and for the rational design of future therapeutics.

Enantiomeric Differences in Biological Activity

The core of Miglustat's therapeutic action lies in its D-glucose-like configuration, which allows it to competitively inhibit glucosylceramide synthase. Emerging research has revealed that its L-enantiomer, N-butyl-l-deoxynojirimycin (this compound), exhibits a starkly different biological profile.

Inhibition of Glucosylceramide Synthase

The D-enantiomer of Miglustat is a known inhibitor of glucosylceramide synthase, with reported IC50 values in the range of 10-50 µM[6]. This inhibition is the cornerstone of its therapeutic efficacy in substrate reduction therapy for lysosomal storage diseases.

In contrast, literature reviews have not yielded specific IC50 values for the L-enantiomer's inhibitory activity against glucosylceramide synthase. The primary focus of research on this compound has been on its distinct and separate biological effects.

Glycosidase Inhibition and Chaperone Activity

A significant enantiomeric difference lies in their interaction with glycosidases. The D-enantiomer, in addition to inhibiting GCS, is also known to inhibit α-glucosidases I and II[1]. This off-target activity can contribute to some of the side effects observed with Miglustat treatment.

Conversely, the L-enantiomer, this compound, has been demonstrated to not act as a glycosidase inhibitor[1][4]. Instead, it has been identified as an allosteric enhancer of α-glucosidase activity[1][4]. This opposing effect on a key enzyme class highlights the profound impact of stereochemistry on the biological function of this iminosugar.

Anti-inflammatory and Anti-infective Properties

Recent studies have explored the therapeutic potential of the L-enantiomer beyond the realm of lysosomal storage diseases. This compound has shown promising anti-inflammatory and anti-infective properties, particularly in models of cystic fibrosis lung disease[2]. This suggests that the L-enantiomer may have therapeutic applications in its own right, distinct from the substrate reduction therapy paradigm of its D-counterpart.

Quantitative Data Summary

The following table summarizes the available quantitative data for the enantiomers of Miglustat. A significant gap in the current literature is the lack of a reported IC50 value for the L-enantiomer against glucosylceramide synthase.

EnantiomerTarget EnzymeParameterValueReference
N-butyl-d-deoxynojirimycin (Miglustat) Glucosylceramide Synthase (GCS)IC5010-50 µM[6]
Acid β-glucosidase (GBA1)IC5074 µM[2]
N-butyl-l-deoxynojirimycin Glucosylceramide Synthase (GCS)IC50Not Reported-
GlycosidasesActivityNo inhibitory activity[1][4]
α-GlucosidaseActivityAllosteric enhancer[1][4]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, separation, and biological evaluation of Miglustat enantiomers, based on established protocols in the literature.

Stereoselective Synthesis of N-butyldeoxynojirimycin Enantiomers

The stereoselective synthesis of both D- and L-enantiomers of N-butyldeoxynojirimycin typically starts from a chiral precursor, such as D- or L-glucose, respectively. A representative synthetic route involves the following key steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected, commonly using benzyl groups, to prevent unwanted side reactions.

  • Introduction of the Nitrogen Atom: The anomeric carbon is converted to a suitable leaving group, followed by nucleophilic substitution with an amine source to introduce the nitrogen atom into the ring.

  • Reductive Amination: The N-butyl group is introduced via reductive amination of the deprotected amino group with butyraldehyde and a reducing agent like sodium cyanoborohydride.

  • Deprotection: The protecting groups on the hydroxyls are removed, typically by catalytic hydrogenation, to yield the final iminosugar.

A detailed, step-by-step protocol for the synthesis of this compound has been described by D'Alonzo et al. (2017)[1].

Chiral Separation of N-butyldeoxynojirimycin Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating the enantiomers of Miglustat.

  • Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for separating iminosugar enantiomers.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds like Miglustat.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the iminosugar.

  • Method Development: Optimization of the mobile phase composition (ratio of hexane to alcohol and concentration of the amine modifier) and flow rate is necessary to achieve baseline separation of the enantiomers.

Glucosylceramide Synthase (GCS) Activity Assay

The inhibitory activity of the Miglustat enantiomers on GCS can be determined using an in vitro enzymatic assay. A common method involves the use of a radiolabeled substrate.

  • Enzyme Source: A microsomal fraction prepared from a suitable cell line or tissue that expresses GCS is used as the enzyme source.

  • Substrates: The assay mixture includes the enzyme preparation, a ceramide substrate (e.g., C6-NBD-ceramide or a natural ceramide), and a radiolabeled donor substrate, typically UDP-[14C]glucose or UDP-[3H]glucose.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (D- or this compound) before the addition of the substrates to initiate the reaction.

  • Reaction and Termination: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C) and is then terminated by the addition of a solvent mixture (e.g., chloroform/methanol).

  • Product Separation and Quantification: The radiolabeled glucosylceramide product is separated from the unreacted UDP-glucose by thin-layer chromatography (TLC) or liquid-liquid extraction. The amount of radioactivity incorporated into the product is quantified using a scintillation counter.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Glycosphingolipid Biosynthesis Pathway

The following diagram illustrates the central role of glucosylceramide synthase in the biosynthesis of glycosphingolipids and the point of inhibition by Miglustat.

Glycosphingolipid_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) Lactosylceramide->Complex_GSLs Various Glycosyltransferases Miglustat Miglustat (d-NBDNJ) Miglustat->GCS Inhibition

Inhibition of Glycosphingolipid Biosynthesis by Miglustat.
Experimental Workflow for Enantiomer Comparison

The logical flow for a comprehensive comparison of Miglustat enantiomers is depicted below.

Enantiomer_Comparison_Workflow cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Stereoselective Synthesis of d- and this compound Separation Chiral HPLC Separation and Purification Synthesis->Separation GCS_Assay Glucosylceramide Synthase Inhibition Assay (IC50) Separation->GCS_Assay Glycosidase_Assay Glycosidase Inhibition/Activation Assay Separation->Glycosidase_Assay Other_Assays Other Biological Assays (e.g., Anti-inflammatory) Separation->Other_Assays Data_Comparison Quantitative and Qualitative Comparison of Enantiomers GCS_Assay->Data_Comparison Glycosidase_Assay->Data_Comparison Other_Assays->Data_Comparison

Workflow for the comparative analysis of Miglustat enantiomers.

Conclusion

The enantiomers of Miglustat, N-butyl-d-deoxynojirimycin and N-butyl-l-deoxynojirimycin, exhibit distinct and significant differences in their biological activities. While the D-enantiomer serves as a therapeutic inhibitor of glucosylceramide synthase for the treatment of specific lysosomal storage diseases, the L-enantiomer lacks this inhibitory activity and instead demonstrates unique properties as an allosteric enhancer of α-glucosidase and as a potential anti-inflammatory and anti-infective agent. A critical knowledge gap remains regarding the quantitative inhibitory effect of the L-enantiomer on glucosylceramide synthase. Further research to elucidate this and to explore the full therapeutic potential of this compound is warranted. This technical guide provides a foundational resource for researchers to delve deeper into the stereochemical intricacies of Miglustat and to guide future investigations in this area.

References

Foundational Studies on Iminosugar Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iminosugar Therapeutics

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a monosaccharide is replaced by a nitrogen atom. This structural alteration confers upon them the ability to act as potent and specific inhibitors of various carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. Their therapeutic potential stems from their capacity to modulate fundamental biological processes, including glycoprotein folding and quality control, and the biosynthesis of glycosphingolipids. This has led to the development of iminosugar-based drugs for a range of diseases, from genetic lysosomal storage disorders to viral infections and diabetes. Two notable examples of approved iminosugar drugs are Miglustat (Zavesca®) for Gaucher and Niemann-Pick type C diseases, and Miglitol (Glyset®) for type 2 diabetes.[1][2]

This technical guide provides an in-depth overview of the foundational studies of iminosugar therapeutics, focusing on their core mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Mechanisms of Action

Iminosugar therapeutics exert their effects primarily through three distinct mechanisms: Substrate Reduction Therapy (SRT), Pharmacological Chaperone Therapy (PCT), and inhibition of viral glycoprotein processing.

Substrate Reduction Therapy (SRT)

In many lysosomal storage disorders, the genetic deficiency of a specific hydrolase leads to the accumulation of its substrate, causing cellular dysfunction. SRT aims to reduce the biosynthesis of this substrate to a level that the residual enzymatic activity can manage.

A prime example of SRT is the use of Miglustat (N-butyldeoxynojirimycin, NB-DNJ) in Gaucher disease and Niemann-Pick disease type C. Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS) , the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[3] By inhibiting GCS, miglustat reduces the production of glucosylceramide and its downstream metabolites, thereby alleviating the pathological storage of these lipids in lysosomes.[3]

Pharmacological Chaperone Therapy (PCT)

PCT is a therapeutic strategy for genetic disorders caused by missense mutations that lead to protein misfolding and premature degradation. Small molecule pharmacological chaperones can bind to and stabilize the mutated protein, facilitating its correct folding and trafficking to its site of action.

Certain iminosugars can act as pharmacological chaperones for specific mutant lysosomal enzymes. For instance, at sub-inhibitory concentrations, some iminosugars can selectively bind to the active site of a misfolded glycosidase in the endoplasmic reticulum, stabilizing its conformation and allowing it to pass the cell's quality control system and be transported to the lysosome.

Inhibition of Viral Glycoprotein Processing

Many enveloped viruses, including HIV, influenza, and dengue virus, rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their envelope glycoproteins. This process, known as the calnexin cycle , involves the sequential action of two ER-resident α-glucosidases, glucosidase I and glucosidase II.

Iminosugars with a glucose-like configuration, such as N-butyldeoxynojirimycin (NB-DNJ), are potent inhibitors of these α-glucosidases.[4] By inhibiting these enzymes, iminosugars prevent the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This disruption of the calnexin cycle leads to misfolded glycoproteins that are retained in the ER and targeted for degradation, ultimately resulting in the production of non-infectious viral particles.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of iminosugar therapeutics.

Table 1: In Vitro Enzyme Inhibition Data
IminosugarTarget EnzymeIC50 / KiSource Organism/Cell LineReference
Miglustat (NB-DNJ) Glucosylceramide SynthaseIC50: 20-50 µMVarious[6]
Eliglustat Glucosylceramide SynthaseIC50: 28 nMCHO cells[7]
NB-DNJ α-glucosidase IIC50: 0.2 µMPig liver[8]
NB-DNJ α-glucosidase IIIC50: 2.5 µMPig liver[8]
NN-DNJ α-glucosidase IIC50: 0.02 µMPig liver[8]
NN-DNJ α-glucosidase IIIC50: 0.2 µMPig liver[8]
Table 2: Clinical Efficacy of Miglustat in Gaucher Disease Type 1
Clinical EndpointDuration of TreatmentMean Change from BaselineReference
Spleen Volume 12 months-19%[7]
24 months-24.3% (significant reduction at 18 months)[9]
Liver Volume 12 months-12%[7]
24 months-15.1% (significant reduction at 18 months)[9]
Hemoglobin Concentration 24 monthsStable (normal at baseline)[9]
Platelet Count 12 months+13.9 x 10⁹/L (significant increase)[9]
Chitotriosidase Activity 24 months-25.3%[9]
Table 3: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C
Clinical EndpointDuration of TreatmentOutcomeReference
Horizontal Saccadic Eye Movement (HSEM) Velocity 12 monthsImprovement[10][11]
24 monthsStabilization[10][12]
Swallowing Capacity 12 monthsImproved or stable in 86% of patients[10][12]
24 monthsImproved or stable in up to 93% of patients[12]
Ambulation 24 monthsStabilized[10][12]
Overall Disease Status ≥12 monthsStable in 68% of patients[10][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational iminosugar research.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory activity of a compound against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (1 mM)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Test iminosugar compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test iminosugar compound in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of the α-glucosidase enzyme solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance of the enzyme reaction with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][14]

Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the activity of GCS by quantifying the conversion of a fluorescently labeled ceramide substrate to glucosylceramide.

Materials:

  • Cells or tissue homogenate expressing GCS

  • NBD-C6-ceramide (fluorescent substrate)

  • Bovine serum albumin (BSA)

  • RPMI-1640 medium

  • Chloroform/methanol (1:1, v/v)

  • HPLC system with a fluorescence detector and a normal-phase silica column

Procedure:

  • Culture cells to near confluence in a 35-mm dish.

  • Replace the culture medium with 1% BSA RPMI-1640 medium containing 2.0 µM NBD-C6-ceramide complexed to BSA.

  • Incubate the cells at 37°C for 2 hours.

  • Extract the cellular lipids using an appropriate solvent system.

  • Reconstitute the dried lipid extract in chloroform/methanol (1:1, v/v).

  • Inject a small volume of the reconstituted lipid extract onto the HPLC column.

  • Elute the NBD-labeled sphingolipids using a linear gradient of a suitable solvent system (e.g., chloroform/methanol/ortho-phosphoric acid and chloroform/methanol/H₂O/ortho-phosphoric acid).

  • Detect the fluorescently labeled lipids using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.

  • Identify and quantify the NBD-glucosylceramide peak by comparing it to a standard curve.

  • Normalize the amount of glucosylceramide produced to the total cellular protein content to determine GCS activity.[15][16]

Antiviral Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDBK cells for BVDV)

  • Virus stock of known titer

  • Test iminosugar compound

  • Culture medium (e.g., RPMI 1640 with 10% fetal calf serum)

  • Semi-solid overlay (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed host cells in 6-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the test iminosugar compound in culture medium.

  • Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the culture medium containing the different concentrations of the test compound to the respective wells.

  • Incubate the plates for 2-3 days at 37°C.

  • Remove the medium and overlay the cells with a semi-solid medium to restrict virus spread.

  • Incubate the plates for a further period to allow for plaque formation (typically 2-3 days).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[6][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to iminosugar therapeutics.

Glycosphingolipid_Biosynthesis_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) LCS Lactosylceramide Synthase GlcCer->LCS LacCer Lactosylceramide (LacCer) GM3S GM3 Synthase LacCer->GM3S Gb3S Gb3 Synthase LacCer->Gb3S GM3 GM3 GD3S GD3 Synthase GM3->GD3S GD3 GD3 GT3S GT3 Synthase GD3->GT3S GT3 GT3 Gb3 Globotriaosylceramide (Gb3) Gb4S Gb4 Synthase Gb3->Gb4S Gb4 Globoside (Gb4) GCS->GlcCer LCS->LacCer GM3S->GM3 GD3S->GD3 GT3S->GT3 Gb3S->Gb3 Gb4S->Gb4 Miglustat Miglustat (NB-DNJ) Miglustat->GCS Inhibits

Caption: Glycosphingolipid Biosynthesis Pathway and the Site of Inhibition by Miglustat.

Calnexin_Cycle cluster_ER Endoplasmic Reticulum Lumen NascentGP Nascent Glycoprotein (Glc3Man9GlcNAc2) GlucI Glucosidase I NascentGP->GlucI Trimming MonoGlcGP Monoglucosylated Glycoprotein Calnexin Calnexin/ Calreticulin MonoGlcGP->Calnexin Binding DeGlcGP Deglucosylated Glycoprotein CorrectlyFolded Correctly Folded Glycoprotein DeGlcGP->CorrectlyFolded Folding Successful Misfolded Misfolded Glycoprotein DeGlcGP->Misfolded Folding Failed Golgi Golgi Apparatus CorrectlyFolded->Golgi Export ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Terminal Misfolding UGGT UGGT Misfolded->UGGT Reglucosylation GlucI->MonoGlcGP GlucII Glucosidase II GlucII->DeGlcGP Calnexin->GlucII Release UGGT->MonoGlcGP Iminosugar Iminosugar (e.g., NB-DNJ) Iminosugar->GlucI Inhibits Iminosugar->GlucII Inhibits

Caption: The Calnexin Cycle and Inhibition by Iminosugars.

Antiviral_Screening_Workflow start Start cell_culture 1. Seed Host Cells in Multi-well Plates start->cell_culture compound_prep 2. Prepare Serial Dilutions of Iminosugar Compounds cell_culture->compound_prep infection 3. Infect Cells with Virus (e.g., MOI = 0.1) cell_culture->infection treatment 4. Add Iminosugar Compounds to Infected Cells compound_prep->treatment infection->treatment incubation 5. Incubate for 24-72 hours treatment->incubation supernatant_collection 6. Collect Supernatant incubation->supernatant_collection cytotoxicity_assay Parallel Step: Cytotoxicity Assay (e.g., MTS) incubation->cytotoxicity_assay plaque_assay 7. Perform Plaque Assay to Determine Viral Titer supernatant_collection->plaque_assay data_analysis 8. Analyze Data: Calculate EC50 and CC50 plaque_assay->data_analysis cytotoxicity_assay->data_analysis hit_identification 9. Identify 'Hit' Compounds (High Selectivity Index) data_analysis->hit_identification end End hit_identification->end

Caption: Experimental Workflow for In Vitro Antiviral Screening of Iminosugars.

Conclusion and Future Directions

Foundational studies have established iminosugars as a versatile class of therapeutic agents with multiple mechanisms of action. Their success in treating lysosomal storage disorders and their potential as broad-spectrum antiviral agents and therapies for other conditions like diabetes and cystic fibrosis highlight their significance in modern drug development. The ability to rationally design and synthesize novel iminosugar derivatives with improved potency and selectivity continues to expand their therapeutic applications.

Future research will likely focus on:

  • Developing second-generation iminosugars with enhanced selectivity for their target enzymes to minimize off-target effects.

  • Exploring combination therapies , such as using iminosugars as pharmacological chaperones in conjunction with enzyme replacement therapy for lysosomal storage disorders.

  • Investigating the role of iminosugars in modulating other cellular pathways , which could lead to novel therapeutic applications.

  • Conducting further clinical trials to validate the efficacy of iminosugars in a wider range of diseases and patient populations.

The foundational research detailed in this guide provides a solid platform for these future endeavors, paving the way for the development of new and improved iminosugar-based therapeutics.

References

The Dichotomous Effects of N-Butyldeoxynojirimycin Enantiomers on Glycosidase Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the nuanced effects of N-butyldeoxynojirimycin (NB-DNJ) on glycosidase activity, with a primary focus on its unnatural enantiomer, L-Nbdnj (L-N-butyldeoxynojirimycin). While the D-enantiomer of NB-DNJ, also known as Miglustat, is a well-characterized inhibitor of several glycosidases, emerging research has identified this compound as a non-inhibitory, allosteric enhancer of acid α-glucosidase (GAA). This guide provides a comprehensive overview of the contrasting activities of these enantiomers, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their distinct modes of action. This information is particularly pertinent for research and development in the context of lysosomal storage disorders, such as Pompe disease.

Introduction: A Tale of Two Enantiomers

N-butyldeoxynojirimycin (NB-DNJ) exists as two stereoisomers, or enantiomers: the D-form (D-Nbdnj or Miglustat) and the L-form (this compound). Structurally mirror images of each other, these molecules exhibit remarkably different interactions with glycosidases. D-Nbdnj functions as a competitive inhibitor of several α- and β-glucosidases.[1] In contrast, this compound does not inhibit these enzymes but instead acts as a pharmacological chaperone and allosteric enhancer for acid α-glucosidase (GAA).[2][3][4][5] This unique property has garnered significant interest in its potential therapeutic application for Pompe disease, a lysosomal storage disorder caused by deficient GAA activity.[6][7]

Quantitative Data Presentation

To highlight the distinct effects of the NB-DNJ enantiomers, the following tables summarize the available quantitative data.

This compound: Enhancement of Acid α-Glucosidase (GAA) Activity

Direct quantitative data on the fold-increase of GAA activity with varying concentrations of this compound is still emerging in publicly accessible literature. However, studies on the D-enantiomer as a pharmacological chaperone provide a strong precedent for quantifying this enhancement. Co-incubation of Pompe disease patient fibroblasts with recombinant human GAA (rhGAA) and the chaperone has been shown to significantly increase intracellular GAA activity.[1][8][9] A clinical study on the combination of enzyme replacement therapy with NB-DNJ in Pompe disease patients demonstrated a time-dependent increase in blood α-glucosidase activity.[10]

Table 1: Illustrative Enhancement of α-Glucosidase Activity by NB-DNJ Chaperone in Pompe Disease Patients [10]

Time Point (Hours)Average Fold Increase in GAA Activity
122.19
246.07
363.95

Note: This data is for the D-enantiomer (NB-DNJ) acting as a chaperone and is presented to illustrate the potential for enhancement. This compound is expected to provide enhancement without the concomitant inhibition.

D-Nbdnj (Miglustat): Inhibition of Glycosidases

The D-enantiomer of NB-DNJ is a known inhibitor of various glycosidases. The following table presents a summary of its inhibitory constants (IC₅₀ and Kᵢ).

Table 2: Inhibitory Activity of D-Nbdnj (Miglustat) against Various Glycosidases

Enzyme TargetEnzyme Source/TypeInhibition Constant (µM)
α-glucosidaseNot specifiedKᵢ = 515 ± 19
β-glucosidase 1 (GBA1)Recombinant human lysosomalKᵢ = 34 ± 3
β-glucosidase 1 (GBA1)Not specifiedIC₅₀ = 74

Experimental Protocols

Protocol for Assessing Enhancement of α-Glucosidase Activity in Fibroblasts

This protocol is adapted from studies on pharmacological chaperone activity in Pompe disease fibroblasts.[1][9]

Objective: To quantify the enhancement of intracellular acid α-glucosidase (GAA) activity by this compound in cultured fibroblasts from Pompe disease patients.

Materials:

  • Pompe disease patient-derived fibroblasts

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Recombinant human α-glucosidase (rhGAA)

  • This compound solution of known concentration

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate for GAA

  • Glycine-carbonate stop buffer (pH 10.7)

  • Fluorometer

Procedure:

  • Cell Culture: Culture Pompe disease fibroblasts in appropriate flasks or plates until they reach a desired confluency.

  • Treatment:

    • Prepare culture medium with a final concentration of rhGAA (e.g., 50 µmol/l).

    • Prepare a parallel set of culture medium containing both rhGAA and this compound at the desired concentration (e.g., 20 µmol/l).

    • Aspirate the existing medium from the cells and replace it with the prepared treatment media (rhGAA alone and rhGAA + this compound). Include a control group with no treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well/flask and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate sample using a standard method (e.g., Bradford assay).

  • GAA Activity Assay:

    • In a 96-well plate, add a specific volume of cell lysate.

    • Initiate the enzymatic reaction by adding the 4-MUG substrate solution.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the glycine-carbonate stop buffer.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • Calculate the GAA activity and normalize it to the total protein concentration to obtain specific activity (e.g., in nmol/mg protein/hour).

    • Compare the specific activity of GAA in cells treated with rhGAA alone to those treated with rhGAA and this compound to determine the fold enhancement.

Mandatory Visualizations

Mechanism of Action: this compound as a Pharmacological Chaperone

G Mechanism of this compound as a Pharmacological Chaperone for GAA cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome misfolded_GAA Misfolded Mutant GAA complex GAA-L-Nbdnj Complex (Stabilized Conformation) misfolded_GAA->complex Binding & Stabilization degradation ER-Associated Degradation (ERAD) misfolded_GAA->degradation Targeted for Degradation chaperone This compound chaperone->complex golgi_processing Further Processing & Sorting complex->golgi_processing Correct Trafficking active_GAA Active Mature GAA golgi_processing->active_GAA Delivery to Lysosome glucose Glucose active_GAA->glucose Hydrolysis glycogen Glycogen glycogen->active_GAA

Caption: this compound stabilizes misfolded GAA in the ER, enabling its proper trafficking to the lysosome.

Experimental Workflow: Assessing this compound Enhancement

G Experimental Workflow for Assessing GAA Enhancement by this compound cluster_treatment Treatment Groups start Start: Culture Pompe Disease Fibroblasts control Control: rhGAA alone start->control test Test: rhGAA + this compound start->test incubation Incubate Cells (24 hours) control->incubation test->incubation lysis Cell Lysis & Protein Quantification incubation->lysis assay GAA Activity Assay (Fluorogenic Substrate) lysis->assay measurement Measure Fluorescence assay->measurement analysis Data Analysis: Compare Activities measurement->analysis end End: Determine Fold Enhancement analysis->end

Caption: Workflow for quantifying the enhancement of GAA activity by this compound in a cell-based assay.

Mechanism of Action: Allosteric Enhancement and Pharmacological Chaperoning

The primary mechanism by which this compound enhances GAA activity is through pharmacological chaperoning.[6] In many genetic disorders, including Pompe disease, mutations lead to the misfolding of the synthesized enzyme in the endoplasmic reticulum (ER). This misfolded protein is recognized by the cell's quality control system and targeted for degradation, preventing it from reaching its site of action, the lysosome.

This compound, as a small molecule chaperone, is thought to bind to the misfolded GAA enzyme in the ER.[6] This binding stabilizes the enzyme's conformation, allowing it to fold correctly and evade degradation. The stabilized GAA can then be properly trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the chaperone may dissociate, leaving a functional enzyme capable of hydrolyzing glycogen.

Crucially, this compound is described as an allosteric enhancer.[2][3][4] This implies that it binds to a site on the GAA enzyme that is distinct from the active site. This is a significant advantage over many other pharmacological chaperones that are competitive inhibitors of their target enzymes. By not competing with the natural substrate (glycogen), this compound can potentially enhance enzyme activity without compromising its catalytic function in the lysosome.

Conclusion

The study of this compound reveals a fascinating case of stereospecific pharmacology. While its enantiomer, D-Nbdnj (Miglustat), acts as a glycosidase inhibitor, this compound functions as a non-inhibitory, allosteric enhancer of acid α-glucosidase. This property makes it a promising candidate for the treatment of Pompe disease, potentially as a standalone therapy for certain mutations or in combination with enzyme replacement therapy to enhance the stability and efficacy of the recombinant enzyme. The experimental protocols and mechanistic understanding presented in this guide provide a framework for further research into this compound and other pharmacological chaperones, which hold significant potential for the development of novel therapeutics for lysosomal storage disorders and other protein misfolding diseases.

References

Initial In Vitro Studies of L-Nbdnj: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-deoxynojirimycin (Nbdnj) exists as two stereoisomers, the L- and D-enantiomers. While the D-enantiomer (D-Nbdnj or Miglustat) is a known α-glucosidase inhibitor, initial in vitro studies of the L-enantiomer (L-Nbdnj) have revealed distinct and promising therapeutic properties. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, focusing on its potential applications in Cystic Fibrosis (CF) and Pompe disease. It details the experimental methodologies, summarizes key quantitative findings, and visualizes the proposed mechanisms of action.

Introduction

L-N-butyldeoxynojirimycin (this compound) is the unnatural enantiomer of the iminosugar drug Miglustat (D-Nbdnj). Unlike its D-counterpart, this compound does not typically act as a glycosidase inhibitor[1][2][3]. This crucial difference has led to the exploration of its unique biological activities. Initial in vitro research has highlighted two primary areas of interest: its anti-virulence and anti-inflammatory effects in the context of Pseudomonas aeruginosa infections relevant to Cystic Fibrosis, and its role as an allosteric enhancer of α-glucosidase activity in models of Pompe disease.

This compound in Cystic Fibrosis Models

In the context of Cystic Fibrosis, in vitro studies have demonstrated that this compound does not possess direct bactericidal or bacteriostatic activity against P. aeruginosa. Instead, its therapeutic potential appears to stem from its ability to modulate host- and pathogen-level processes, acting as an anti-virulence and anti-inflammatory agent.

Anti-virulence Activity against Pseudomonas aeruginosa

Initial studies have shown that this compound can attenuate the virulence of P. aeruginosa without directly inhibiting its growth. This is a significant finding as it suggests a lower likelihood of developing resistance compared to traditional antibiotics.

A common method to assess the anti-virulence properties of a compound is to measure its effect on the expression of bacterial virulence genes using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

  • Bacterial Culture: P. aeruginosa strains are grown in a suitable medium, such as Luria-Bertani (LB) broth, to a logarithmic growth phase.

  • Treatment: The bacterial cultures are then treated with varying concentrations of this compound or a vehicle control and incubated for a defined period.

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • RT-qPCR: The cDNA is then used as a template for qPCR with primers specific for target virulence genes (e.g., lasR, rhlI, pqsR, lecA, lecB) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the virulence genes is calculated using the comparative Ct method (ΔΔCt).

Anti-inflammatory Effects on Bronchial Epithelial Cells

This compound has been shown to modulate the inflammatory response of host cells. In the context of CF, this is particularly relevant as a major component of the lung pathology is an exaggerated inflammatory response.

  • Cell Culture: Human bronchial epithelial cells (e.g., 16HBE cells) are cultured in an appropriate medium.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent, such as TNF-α or bacterial components, in the presence or absence of this compound at various concentrations.

  • Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The reduction in cytokine secretion in the this compound-treated groups is compared to the stimulated control group.

Effects on Host Cell Cytoskeleton

A key aspect of this compound's mechanism of action appears to be its interference with the host cell's cytoskeleton, which can impact various cellular processes, including inflammation and pathogen invasion. The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton.

  • Cell Culture and Treatment: Bronchial epithelial cells are treated with this compound.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against proteins involved in cytoskeletal organization (e.g., RhoA, ROCK1) and a loading control (e.g., β-actin).

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is quantified.

This compound in Pompe Disease Models

In Pompe disease, a deficiency in the lysosomal enzyme acid α-glucosidase (GAA) leads to the accumulation of glycogen. In vitro studies have identified this compound as a potential therapeutic agent that functions differently from its D-enantiomer.

Allosteric Enhancement of α-Glucosidase Activity

The key finding in Pompe disease models is that this compound can enhance the activity of lysosomal α-glucosidase[1][2][3]. This is in contrast to D-Nbdnj, which acts as a competitive inhibitor at higher concentrations.

  • Cell Culture: Fibroblasts from Pompe disease patients, which have deficient GAA activity, are cultured.

  • Treatment: The cells are incubated with this compound at various concentrations, either alone or in combination with recombinant human α-glucosidase (rhGAA).

  • Cell Lysis: After the treatment period, the cells are harvested and lysed to release the cellular enzymes.

  • Enzyme Activity Assay: The GAA activity in the cell lysates is measured using a fluorogenic substrate.

  • Data Analysis: The increase in GAA activity in the this compound-treated cells is compared to the untreated control cells.

Quantitative Data Summary

Study Area Experiment Key Finding Quantitative Data Reference
Cystic Fibrosis P. aeruginosa VirulenceDownregulation of quorum sensing genesSignificant reduction in the expression of lasR, rhlI, and pqsR[4]
P. aeruginosa AdhesionDownregulation of adhesion factorsSignificant reduction in the expression of lecA and lecB[4]
Anti-inflammatory EffectReduction of pro-inflammatory cytokinesDose-dependent decrease in IL-8 and GM-CSF secretion from bronchial epithelial cells[5]
Pompe Disease α-Glucosidase EnhancementIncreased lysosomal GAA activityThis compound enhances GAA levels in Pompe fibroblasts[1][2][3]

Visualizations of Proposed Mechanisms

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in this guide.

L_Nbdnj_CF_Antivirulence cluster_P_aeruginosa In P. aeruginosa L_Nbdnj This compound P_aeruginosa Pseudomonas aeruginosa L_Nbdnj->P_aeruginosa acts on QS_genes Quorum Sensing Genes (lasR, rhlI, pqsR) L_Nbdnj->QS_genes downregulates Adhesion_factors Adhesion Factors (lecA, lecB) L_Nbdnj->Adhesion_factors downregulates P_aeruginosa->QS_genes P_aeruginosa->Adhesion_factors Virulence Reduced Virulence

Caption: Proposed mechanism of this compound's anti-virulence activity against P. aeruginosa.

L_Nbdnj_CF_Anti_inflammatory Inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) BEC Bronchial Epithelial Cell Inflammatory_stimuli->BEC Cytoskeleton Cytoskeleton (Rho/ROCK pathway) BEC->Cytoskeleton NF_kB NF-κB Pathway BEC->NF_kB L_Nbdnj This compound L_Nbdnj->BEC acts on L_Nbdnj->Cytoskeleton modulates L_Nbdnj->NF_kB inhibits Cytoskeleton->NF_kB Cytokine_release Pro-inflammatory Cytokine Release (IL-8, GM-CSF) NF_kB->Cytokine_release Inflammation Reduced Inflammation

Caption: this compound's proposed anti-inflammatory mechanism in bronchial epithelial cells.

L_Nbdnj_Pompe_Disease L_Nbdnj This compound GAA α-Glucosidase (GAA) in Pompe Fibroblasts L_Nbdnj->GAA allosterically enhances GAA_activity Increased GAA Activity GAA->GAA_activity Glycogen_clearance Potential for Glycogen Clearance GAA_activity->Glycogen_clearance

Caption: Proposed mechanism of this compound as an allosteric enhancer of α-glucosidase in Pompe disease.

Experimental_Workflow_RT_qPCR start Start culture Culture P. aeruginosa start->culture treat Treat with this compound culture->treat extract_rna Extract Total RNA treat->extract_rna cdna_synthesis Synthesize cDNA extract_rna->cdna_synthesis rt_qpcr Perform RT-qPCR cdna_synthesis->rt_qpcr analyze Analyze Gene Expression rt_qpcr->analyze end End analyze->end

Caption: Experimental workflow for analyzing virulence gene expression using RT-qPCR.

Conclusion and Future Directions

The initial in vitro studies of this compound have unveiled a promising profile of a multi-faceted therapeutic agent. Its ability to act as an anti-virulence agent against P. aeruginosa without direct bactericidal activity, coupled with its anti-inflammatory effects on host epithelial cells, makes it a compelling candidate for further investigation in the context of Cystic Fibrosis. Furthermore, its unique mechanism as an allosteric enhancer of α-glucosidase in Pompe disease models distinguishes it from its D-enantiomer and opens new avenues for therapeutic development.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound in both bacterial and host cells. A deeper understanding of its interaction with the host cell cytoskeleton and its influence on inflammatory signaling cascades is crucial. For Pompe disease, further studies are needed to fully characterize its allosteric binding site on α-glucosidase and to evaluate its efficacy in a broader range of disease mutations. The data presented in this guide provide a solid foundation for these future investigations, highlighting this compound as a molecule with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for L-Nbdnj Administration in Mouse Models of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective ion transport, mucus accumulation, and chronic bacterial infections, particularly with Pseudomonas aeruginosa. This document provides detailed application notes and protocols for the administration of N-butyl-l-deoxynojirimycin (L-Nbdnj), an iminosugar, in mouse models of cystic fibrosis. The primary focus is on its evaluation as an anti-inflammatory and anti-infective agent, as well as its potential as a CFTR corrector. The protocols outlined below are based on findings from studies investigating the efficacy of this compound in murine models of chronic P. aeruginosa infection, a hallmark of advanced CF lung disease.

This compound has demonstrated a capacity to reduce bacterial load and modulate the inflammatory response in the lungs of infected mice[1][2]. Mechanistically, it is suggested that this compound interferes with host cell cytoskeleton organization, downregulates key virulence factors of P. aeruginosa, and affects the pathogen's adhesion to host cells[1][2]. These effects occur without direct bacteriostatic or bactericidal action, pointing towards a potential role as an antivirulence agent[1]. Additionally, while this compound alone does not show significant CFTR correction activity, it may modestly enhance the function of other correctors like VX-809[1].

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Model of Chronic P. aeruginosa Infection
Treatment GroupDosage (mg/kg)Administration RouteBacterial Load in Lungs (CFU)Inflammatory Cell Recruitment (Neutrophils in BALF)
Vehicle Control-Oral GavageHighHigh
This compound10Oral GavageSignificantly DecreasedModestly Reduced
This compound100Oral GavageSignificantly DecreasedModestly Reduced

Note: Data is a qualitative summary of findings indicating a significant decrease in bacterial load and a modest reduction in inflammatory cells with this compound treatment[1].

Table 2: Effect of this compound on Hydrolase Activity in the Lungs of P. aeruginosa-Infected Mice
Hydrolase EnzymeThis compound Dosage (mg/kg)Enzyme Activity
GCase10Influenced
GCase100Influenced
NLGase10Influenced
NLGase100Influenced
β-galactosidase10Influenced
β-galactosidase100Influenced
Hexosaminidase10Influenced
Hexosaminidase100Influenced

Note: this compound was found to influence the activity of all considered enzymes in the lungs of acutely infected mice[1].

Table 3: In Vitro CFTR Corrector Activity of this compound
TreatmentConcentration (µM)CFTR Activity
Vehicle-Baseline
This compound20No significant correction
This compound100No significant correction
VX-809-Modest Improvement
VX-809 + this compound20Significant increase compared to VX-809 alone
VX-809 + this compound100Significant increase compared to VX-809 alone

Note: this compound alone did not show significant CFTR correction, but it enhanced the activity of the corrector VX-809 in vitro[1].

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

1. Materials:

  • N-butyl-l-deoxynojirimycin (this compound)

  • Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

  • Vortex mixer

  • Animal scale

  • Gavage needles (18-20 gauge, with a rounded tip for mice)

  • Syringes (1 ml)

2. This compound Solution Preparation:

  • Calculate the required amount of this compound based on the desired dosages (e.g., 10 mg/kg and 100 mg/kg) and the number of mice to be treated.

  • Dissolve the this compound powder in a sterile vehicle such as PBS to the desired final concentration.

  • Ensure complete dissolution by vortexing. Prepare fresh on the day of administration.

3. Administration by Oral Gavage:

  • Weigh each mouse to determine the precise volume of this compound solution to be administered. The volume should not exceed 10 ml/kg body weight.

  • Restrain the mouse by scruffing the neck to immobilize the head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.

  • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the esophagus. The needle should pass with minimal resistance.

  • Once the needle is in the stomach, slowly administer the this compound solution.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-administration.

Protocol 2: Murine Model of Chronic Pseudomonas aeruginosa Lung Infection

1. Materials:

  • Pseudomonas aeruginosa clinical isolate (e.g., MDR-RP73)

  • Bacterial culture medium (e.g., Luria-Bertani broth)

  • Agar

  • Mineral oil

  • Centrifuge

  • Spectrophotometer

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

2. Preparation of P. aeruginosa-Embedded Agar Beads:

  • Culture the P. aeruginosa strain overnight in an appropriate broth.

  • Embed the bacteria in agar beads to establish a chronic infection. This is achieved by mixing the bacterial culture with a warm agar solution and then emulsifying in heated mineral oil with stirring.

  • Cool the mixture on ice to allow the beads to solidify.

  • Wash the beads multiple times with sterile saline to remove the mineral oil.

  • Determine the bacterial concentration within the beads by homogenizing a sample and plating serial dilutions.

3. Intratracheal Instillation:

  • Anesthetize the mice using a recommended anesthetic agent.

  • Surgically expose the trachea.

  • Inject a specific volume of the P. aeruginosa-embedded agar bead suspension directly into the trachea.

  • Suture the incision and allow the mice to recover.

Protocol 3: Assessment of Treatment Efficacy

1. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis:

  • At the designated endpoint of the study, euthanize the mice.

  • Expose the trachea and insert a catheter.

  • Secure the catheter and instill a known volume of sterile PBS (e.g., 0.8-1 ml) into the lungs.

  • Gently aspirate the fluid and collect it. Repeat this process multiple times.

  • Centrifuge the collected BAL fluid to separate the cells from the supernatant.

  • Resuspend the cell pellet and perform cell counts (e.g., using a hemocytometer) to determine the total number of inflammatory cells. Differential cell counts can be performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik) to quantify neutrophils.

2. Quantification of Bacterial Load in the Lungs:

  • Following BAL fluid collection, aseptically remove the lungs.

  • Homogenize the lung tissue in sterile PBS.

  • Prepare serial dilutions of the lung homogenate.

  • Plate the dilutions on appropriate agar plates (e.g., Cetrimide agar for P. aeruginosa).

  • Incubate the plates overnight at 37°C.

  • Count the number of colony-forming units (CFU) to determine the bacterial load per gram of lung tissue.

3. Hydrolase Activity Assay in Lung Tissue:

  • Prepare lung homogenates as described for bacterial load quantification.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Use commercially available fluorometric or colorimetric assay kits to measure the activity of specific hydrolases (e.g., GCase, NLGase, β-galactosidase, hexosaminidase) according to the manufacturer's instructions.

  • Normalize the enzyme activity to the protein concentration of the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bact_prep P. aeruginosa Culture and Agar Bead Preparation infection Chronic Lung Infection Induction (Intratracheal Instillation) bact_prep->infection drug_prep This compound Solution Preparation treatment This compound Administration (Oral Gavage) drug_prep->treatment infection->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia bal BAL Fluid Collection (Inflammatory Cells) euthanasia->bal bacterial_load Lung Homogenization (Bacterial Load) euthanasia->bacterial_load hydrolase Lung Homogenate (Hydrolase Activity) euthanasia->hydrolase

Caption: Experimental workflow for evaluating this compound in a CF mouse model.

signaling_pathway cluster_host Host Cell cluster_bacteria P. aeruginosa L_Nbdnj This compound cytoskeleton Cytoskeleton Assembly and Organization L_Nbdnj->cytoskeleton Interferes with virulence Virulence Factor Expression L_Nbdnj->virulence Downregulates adhesion Adhesion to Host Cells L_Nbdnj->adhesion Affects outcome Reduced Bacterial Load and Modulated Inflammation cytoskeleton->outcome virulence->outcome adhesion->outcome

Caption: Proposed mechanism of action of this compound.

Caption: this compound's role in F508del-CFTR correction.

References

L-Nbdnj for In Vitro Research: A Detailed Guide to Dosage and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyl-deoxynojirimycin (Nbdnj) is a widely studied iminosugar with significant therapeutic potential. Its L-enantiomer, L-Nbdnj, has garnered considerable interest for its distinct biological activities, differentiating it from its more extensively characterized D-enantiomer (Miglustat). This compound has emerged as a promising candidate in various in vitro models, particularly in the context of lysosomal storage disorders and cystic fibrosis. These application notes provide a comprehensive overview of the dosage and concentration of this compound for in vitro experiments, complete with detailed protocols and mechanistic insights to guide researchers in their study design.

Quantitative Data Summary

The effective concentration of this compound in in vitro systems is highly dependent on the cell type, the specific biological question being addressed, and the duration of the treatment. The following table summarizes key quantitative data from published studies.

Cell TypeDisease ModelThis compound ConcentrationIncubation TimeKey Findings
Pompe Disease FibroblastsPompe Disease20 µM (NB-DNJ)24 hours (co-incubation)Enhanced uptake and maturation of recombinant human α-glucosidase (rhGAA).[1]
Pompe Disease FibroblastsPompe Disease20 µM (NB-DNJ)4 and 8 hoursImproved targeting of rhGAA to lysosomes.[1]
Pseudomonas aeruginosaCystic Fibrosis1 mg/mLNot SpecifiedDownregulation of virulence factor gene expression.[2]
Pseudomonas aeruginosaCystic FibrosisUp to 1 mg/mLNot SpecifiedNo direct bacteriostatic or bactericidal action.[2][3]

Mechanism of Action: Signaling and Cellular Pathways

This compound exerts its effects through multiple mechanisms, depending on the cellular context. In Pompe disease, it acts as a pharmacological chaperone, while in cystic fibrosis models, it functions as an anti-virulence agent.

Pharmacological Chaperone in Pompe Disease

In Pompe disease, a deficiency of the lysosomal enzyme acid α-glucosidase (GAA) leads to the accumulation of glycogen. This compound has been shown to act as an allosteric enhancer of GAA activity.[4][5][6] When co-administered with recombinant human GAA (rhGAA), the current standard of care, this compound enhances the uptake, stability, and proper trafficking of the enzyme to the lysosome, thereby improving its efficacy.[1][7][8]

Pompe_Pathway cluster_cell Cell cluster_endosome Endosome cluster_lysosome Lysosome rhGAA rhGAA Receptor Mannose-6-Phosphate Receptor rhGAA->Receptor Binds L_Nbdnj This compound Endosome rhGAA + this compound Lysosome Mature GAA Endosome->Lysosome Trafficking & Maturation Glycogen Glycogen Lysosome->Glycogen Degrades Glucose Glucose Glycogen->Glucose Hydrolysis Receptor->Endosome Internalization

Pharmacological chaperone activity of this compound in Pompe disease.
Anti-Virulence Activity in Cystic Fibrosis Models

In the context of cystic fibrosis, chronic Pseudomonas aeruginosa infections are a major cause of morbidity and mortality. This compound has demonstrated an ability to reduce the virulence of this pathogen without directly killing it.[2][3] It achieves this by downregulating the expression of key virulence factors, including exotoxins and components of the quorum-sensing system. This anti-virulence approach may offer an advantage over traditional antibiotics by reducing the selective pressure for resistance.

CF_Pathway L_Nbdnj This compound P_aeruginosa Pseudomonas aeruginosa L_Nbdnj->P_aeruginosa Acts on Expression Gene Expression L_Nbdnj->Expression Inhibits Virulence_Factors Virulence Factor Genes (e.g., exotoxins, quorum sensing) P_aeruginosa->Virulence_Factors Contains Virulence_Factors->Expression Undergoes Virulence Pathogen Virulence Expression->Virulence Leads to Host_Cell Host Epithelial Cell Virulence->Host_Cell Affects Damage Cell Damage & Inflammation Host_Cell->Damage Results in

Anti-virulence mechanism of this compound against P. aeruginosa.

Experimental Protocols

Protocol 1: Evaluating the Chaperone Effect of this compound on rhGAA in Pompe Disease Fibroblasts

This protocol details the methodology to assess the ability of this compound to enhance the efficacy of recombinant human acid α-glucosidase (rhGAA) in patient-derived fibroblasts.

Materials:

  • Pompe disease patient-derived fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Recombinant human acid α-glucosidase (rhGAA)

  • This compound (or NB-DNJ) stock solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate for GAA

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • Multi-well plates (e.g., 24-well)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed Pompe disease fibroblasts in 24-well plates at a density that allows for logarithmic growth during the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Prepare treatment media containing rhGAA at a desired concentration (e.g., 50 µmol/l) with and without this compound (e.g., 20 µmol/l).[1] A control group with media alone should also be included.

    • Aspirate the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.[1]

  • Cell Lysis:

    • After incubation, aspirate the treatment media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • GAA Activity Assay:

    • Add a small volume of cell lysate to a reaction mixture containing the fluorogenic substrate 4-MUG in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 4.3).

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).

  • Data Analysis: Normalize the GAA activity to the total protein concentration of the cell lysate. Compare the GAA activity in cells treated with rhGAA alone to those co-treated with rhGAA and this compound.

Protocol1_Workflow Start Seed Pompe Fibroblasts Treatment Treat with rhGAA +/- this compound Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Wash and Lyse Cells Incubation->Lysis Assay Perform GAA Activity Assay (4-MUG) Lysis->Assay Analysis Analyze and Compare Data Assay->Analysis

Workflow for assessing this compound's chaperone effect.
Protocol 2: Assessing the Anti-Virulence Effect of this compound on Pseudomonas aeruginosa

This protocol outlines a method to evaluate the impact of this compound on the expression of virulence factor genes in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., a clinical isolate from a cystic fibrosis patient)

  • Luria-Bertani (LB) broth

  • This compound stock solution

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Primers for target virulence factor genes and a housekeeping gene (for normalization)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture: Inoculate P. aeruginosa into LB broth and grow overnight at 37°C with shaking.

  • Treatment:

    • Dilute the overnight culture into fresh LB broth to a starting OD₆₀₀ of ~0.05.

    • Add this compound to the experimental cultures to a final concentration of 1 mg/mL.[2] Include an untreated control.

  • Incubation: Grow the cultures at 37°C with shaking until they reach the mid-logarithmic phase of growth.

  • RNA Extraction:

    • Pellet the bacteria by centrifugation.

    • Extract total RNA from the bacterial pellets using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers for the target virulence factor genes and a housekeeping gene.

    • Set up the qPCR reactions with the synthesized cDNA, primers, and qPCR master mix.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and untreated samples.

Protocol2_Workflow Start Culture P. aeruginosa Treatment Treat with this compound (1 mg/mL) Start->Treatment Incubation Incubate to Mid-Log Phase Treatment->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR for Virulence Genes cDNA_Synthesis->qPCR Analysis Analyze Gene Expression Fold Change qPCR->Analysis

Workflow for analyzing this compound's anti-virulence effects.

Conclusion

This compound is a versatile molecule with significant potential for in vitro research, particularly in the fields of lysosomal storage diseases and infectious diseases. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further explore the therapeutic applications of this compound. Careful consideration of the specific cell model and experimental goals is crucial for determining the optimal dosage and concentration.

References

Application Notes and Protocols for Cell Culture Experiments with L-NBDNJ

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on setting up cell culture experiments utilizing L-NBDNJ (N-(n-Butyl)-1-deoxynojirimycin-NBD). While its D-enantiomer, N-butyl-deoxynojirimycin (NB-DNJ or Miglustat), is a known inhibitor of glucosylceramide synthase (GCS), current scientific literature primarily characterizes this compound as a pharmacological chaperone for α-glucosidase and not a direct glycosidase inhibitor.[1][2] However, its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) tag makes it a valuable tool for visualizing cellular uptake and trafficking pathways related to glycosphingolipid metabolism.

This document outlines a protocol using this compound as a fluorescent probe to study the effects of GCS inhibition by a known inhibitor, such as its D-enantiomer NB-DNJ or the more potent inhibitor, Eliglustat.

Introduction

Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide.[3] Inhibition of GCS is a therapeutic strategy for certain lysosomal storage disorders like Gaucher disease.[4][5] this compound, a fluorescently labeled iminosugar, can be employed as a visual tool to investigate the consequences of GCS inhibition on cellular processes. Its uptake and subsequent localization can provide insights into the dynamics of glycosphingolipid trafficking and the impact of GCS inhibitors on these pathways.

Mechanism of Action of GCS Inhibitors

GCS inhibitors are typically substrate mimetics that compete with ceramide for the active site of the enzyme, thereby preventing the formation of glucosylceramide (GlcCer).[6] This leads to a reduction in the synthesis of downstream GSLs. The fluorescent NBD group on this compound allows for its visualization within the cell, presumably localizing to compartments involved in GSL metabolism.

Quantitative Data for GCS Inhibitors

The following table summarizes the inhibitory concentrations of commonly used GCS inhibitors.

CompoundTargetIC50Cell Line/SystemReference
NB-DNJ (Miglustat) Glucosylceramide Synthase5–50 µMVaries[7]
Eliglustat (Genz-112638) Glucosylceramide Synthase~24 nMMurine model of Gaucher disease[4]
AMP-DNM Glucosylceramide Synthase150–220 nMVarious cell types[8]
T-036 Glucosylceramide Synthase31 nMEnzymatic assay[7]

Experimental Protocols

Live-Cell Imaging of this compound Uptake and Localization Following GCS Inhibition

This protocol describes how to visualize the effect of a GCS inhibitor on the uptake and subcellular distribution of this compound using fluorescence microscopy.

Materials:

  • Cell line of interest (e.g., HeLa, CHO, or a disease-specific fibroblast line)

  • Complete cell culture medium

  • GCS inhibitor (e.g., NB-DNJ or Eliglustat)

  • This compound

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Hoechst 33342 or another suitable nuclear stain

  • Lysosomal stain (e.g., LysoTracker™ Red)

  • Golgi stain (e.g., BODIPY™ FL C5-Ceramide)

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed cells onto glass-bottom dishes suitable for live-cell imaging at a density that will result in 50-70% confluency on the day of the experiment.

  • GCS Inhibitor Treatment:

    • On the day of the experiment, treat the cells with the desired concentration of the GCS inhibitor (refer to the table above for starting concentrations) in a complete culture medium.

    • Include a vehicle control (e.g., DMSO) for comparison.

    • Incubate the cells for a period sufficient to achieve GCS inhibition (e.g., 24-72 hours, this may need to be optimized).

  • This compound Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the final working concentration (a starting concentration of 1-5 µM can be tested and optimized).

    • Remove the medium containing the GCS inhibitor and wash the cells once with pre-warmed PBS.

    • Add the this compound-containing imaging medium to the cells.

  • Co-staining (Optional):

    • If desired, co-stain with organelle-specific fluorescent probes such as Hoechst 33342 for the nucleus, LysoTracker for lysosomes, or a fluorescent ceramide analog for the Golgi apparatus, following the manufacturer's instructions.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of the confocal microscope within the environmental chamber.

    • Allow the cells to equilibrate for at least 15-30 minutes.

    • Acquire images using the appropriate laser lines and emission filters for NBD (Excitation/Emission: ~465/535 nm), the nuclear stain, and any other co-stains.

    • Capture images at different time points (e.g., 30 min, 1h, 2h, 4h) to monitor the uptake and trafficking of this compound.

  • Data Analysis:

    • Analyze the images to determine the subcellular localization of this compound in control versus GCS inhibitor-treated cells.

    • Quantify the fluorescence intensity in different cellular compartments using image analysis software (e.g., ImageJ/Fiji).

Quantification of Glycosphingolipid Levels

To confirm the inhibitory effect of the GCS inhibitor, GSL levels can be quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[9]

Brief Protocol Outline:

  • Cell Treatment and Lysis:

    • Seed cells in a multi-well plate and treat with the GCS inhibitor as described above.

    • After the treatment period, harvest the cells and lyse them.

  • Lipid Extraction:

    • Perform a lipid extraction from the cell lysates, for example, using a chloroform/methanol extraction method.

  • GSL Analysis:

    • Analyze the extracted lipids by HPLC or LC-MS/MS to identify and quantify different GSL species. Compare the GSL profiles of inhibitor-treated cells to control cells.

Visualizations

GCS_Signaling_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis Inhibitor GCS Inhibitor (e.g., NB-DNJ) Inhibitor->GCS Inhibition Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->Complex_GSLs Further Elongation

Caption: Glycosphingolipid synthesis pathway and the point of inhibition by GCS inhibitors.

Caption: Experimental workflow for visualizing this compound uptake after GCS inhibition.

References

Application Notes and Protocols for the Quantification of L-NBDNJ in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyldeoxynojirimycin (L-NBDNJ) is the L-enantiomer of the approved drug Miglustat (Zavesca®), an iminosugar that acts as a pharmacological chaperone for the treatment of Gaucher disease and as an inhibitor of glucosylceramide synthase. Preliminary studies suggest that this compound may act as an allosteric enhancer of α-glucosidase activity, showing potential for the treatment of Pompe disease without the inhibitory effects of its D-enantiomer.[1][2][3][4][5] The development of robust and sensitive analytical methods for the quantification of this compound in biological matrices is crucial for preclinical and clinical studies to understand its pharmacokinetics, biodistribution, and efficacy.

These application notes provide an overview of established analytical techniques and detailed protocols that can be adapted for the quantification of this compound in biological samples such as plasma, serum, and tissue homogenates. The methodologies described are based on common practices for the analysis of small molecules in complex biological matrices.[6][7][8][9][10]

Analytical Methodologies

The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and fluorescence-based assays.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating components in a mixture.[7][11] For a small, polar molecule like this compound, reverse-phase chromatography with a suitable ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) would be appropriate. Detection can be achieved using UV-Vis (if the molecule has a chromophore or can be derivatized), a charged aerosol detector (CAD), or an evaporative light scattering detector (ELSD).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.[12][13][14] It allows for the precise measurement of the analyte of interest even at very low concentrations in complex biological fluids.[15]

  • Fluorescence-Based Assays: If this compound itself is not fluorescent, it can be derivatized with a fluorescent tag to enable highly sensitive detection.[16][17][18] This method is often used in high-throughput screening applications.

Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample preparation, analytical separation and detection, and data analysis.

Experimental Workflow General Experimental Workflow for this compound Quantification SampleCollection Biological Sample Collection (Plasma, Serum, Tissue) SamplePrep Sample Preparation (Protein Precipitation, SPE, LLE) SampleCollection->SamplePrep Analysis Analytical Method (HPLC, LC-MS/MS, Fluorescence Assay) SamplePrep->Analysis DataProcessing Data Acquisition and Processing Analysis->DataProcessing Quantification Quantification and Reporting DataProcessing->Quantification

Caption: General experimental workflow for this compound quantification.

I. Quantification of this compound by LC-MS/MS

LC-MS/MS is the recommended method for the accurate and sensitive quantification of this compound in biological samples.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[19][20]

  • To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled this compound or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.[21]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is suitable for retaining and separating the polar this compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution from high organic to high aqueous will be necessary. A starting condition of 95% B, held for 1 minute, followed by a linear gradient to 40% B over 5 minutes, then a return to initial conditions and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific mass-to-charge (m/z) transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. For this compound (C10H21NO3, MW: 203.28), the protonated molecule [M+H]+ would be m/z 204.3. Precursor and product ions would be optimized for sensitivity.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Quantitative Data for LC-MS/MS Method
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

II. Quantification of this compound by HPLC with Fluorescence Detection

This method requires derivatization of this compound with a fluorescent tag. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

Protocol 2: HPLC-Fluorescence Quantification of this compound in Plasma

1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in Protocol 1.

  • After evaporation, reconstitute the residue in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).

  • Vortex and incubate at 60°C for 30 minutes in the dark.

  • Cool to room temperature and add 10 µL of 250 mM methylamine to quench the reaction.

  • Vortex and inject a portion of the sample into the HPLC system.

2. HPLC Conditions

  • LC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized this compound from interfering peaks.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation wavelength (λex) of ~340 nm and an emission wavelength (λem) of ~525 nm for dansyl derivatives.

Hypothetical Quantitative Data for HPLC-Fluorescence Method
ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 20%
Recovery > 80%

III. Application to Tissue Samples

For tissue samples, an initial homogenization step is required.

Protocol 3: Preparation of Tissue Homogenates

  • Accurately weigh the tissue sample.

  • Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a specific concentration (e.g., 100 mg of tissue per mL of buffer).

  • Homogenize the tissue on ice using a mechanical homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Use the resulting supernatant for the sample preparation procedures described in Protocol 1 or 2.

Signaling Pathway Context

This compound is being investigated for its role as a pharmacological chaperone in Pompe disease, which is caused by a deficiency in the lysosomal enzyme acid alpha-glucosidase (GAA). The proposed mechanism involves this compound assisting in the proper folding and trafficking of GAA to the lysosome.

Signaling Pathway Hypothetical Mechanism of this compound Action cluster_0 Endoplasmic Reticulum cluster_1 Lysosome MisfoldedGAA Misfolded GAA CorrectlyFoldedGAA Correctly Folded GAA MisfoldedGAA->CorrectlyFoldedGAA Chaperoning LNBDNJ This compound LNBDNJ->CorrectlyFoldedGAA FunctionalGAA Functional GAA CorrectlyFoldedGAA->FunctionalGAA Trafficking Glucose Glucose FunctionalGAA->Glucose Hydrolysis Glycogen Glycogen Glycogen->Glucose

Caption: Hypothetical mechanism of this compound action in Pompe disease.

Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, throughput, and available instrumentation.

Analytical Methods Selection of Analytical Method StudyRequirement Study Requirement Sensitivity High Sensitivity StudyRequirement->Sensitivity Throughput High Throughput StudyRequirement->Throughput Specificity High Specificity StudyRequirement->Specificity LCMS LC-MS/MS Sensitivity->LCMS HPLC HPLC-Fluorescence Sensitivity->HPLC Throughput->HPLC Assay Fluorescence Assay Throughput->Assay Specificity->LCMS

Caption: Logical relationship for selecting an analytical method.

Conclusion

The protocols and data presented here provide a comprehensive starting point for researchers to develop and validate robust analytical methods for the quantification of this compound in various biological samples. While specific parameters will require optimization, the outlined LC-MS/MS and HPLC-fluorescence methods are based on well-established principles for bioanalysis and should be readily adaptable for preclinical and clinical research involving this promising therapeutic candidate. Method validation should always be performed according to regulatory guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for Quality Control and Purity Assessment of L-NBDNJ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for assessing the quality and purity of N-butyl-deoxynojirimycin (L-NBDNJ). The following protocols are intended to serve as a guide for researchers to ensure the identity, purity, and stability of this compound for reliable and reproducible results in research and drug development settings.

Introduction

N-butyl-deoxynojirimycin (this compound) is the L-enantiomer of the approved drug Miglustat (N-butyl-deoxynojirimycin, D-NBDNJ). Unlike its D-enantiomer, which is an inhibitor of glucosylceramide synthase, this compound has been identified as a pharmacological chaperone with potential therapeutic applications in diseases such as Pompe disease and cystic fibrosis. Given its therapeutic potential, rigorous quality control and purity assessment are critical to ensure its safety and efficacy.

This document outlines the key analytical techniques and detailed protocols for the quality control of this compound, including High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for identity and quantification, and Mass Spectrometry (MS) for identity confirmation and impurity profiling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and validation of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-butylpiperidine-3,4,5-triol
Molecular Formula C₁₀H₂₁NO₄
Molecular Weight 219.28 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol

Analytical Methods for Quality Control

A multi-tiered approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of this compound and detecting the presence of related substances and impurities. As iminosugars like this compound lack a strong chromophore, pre-column derivatization is typically required for UV detection. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).

Experimental Protocol: HPLC-UV Analysis of this compound after FMOC Derivatization

Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection following pre-column derivatization with FMOC-Cl.

Materials:

  • This compound sample

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acetic acid, analytical grade

  • Sodium borate buffer (e.g., 0.5 M, pH 8.5)

  • Glycine (e.g., 0.1 M)

  • Syringe filters (0.22 µm)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in water (e.g., 1 mg/mL).

    • Accurately weigh and dissolve the this compound test sample in water to a similar concentration.

  • Derivatization:

    • In a microtube, mix 10 µL of the sample or standard solution with 10 µL of sodium borate buffer.

    • Add 20 µL of FMOC-Cl solution in acetonitrile.

    • Vortex the mixture for approximately 30 seconds and incubate at room temperature for 20-30 minutes.

    • Add 10 µL of glycine solution to quench the reaction.

    • Dilute the mixture with 950 µL of 0.1% aqueous acetic acid to stabilize the derivative.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% aqueous acetic acid (v/v), typically in a 50:50 ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatograms for the standard and sample solutions.

    • The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total peak area.

Table 2: Typical HPLC Method Parameters for this compound Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Derivatization Agent FMOC-Cl
Quantitative ¹H NMR (qNMR) for Identity and Purity

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte. It provides structural confirmation and quantification in a single experiment.

Experimental Protocol: Absolute Purity Determination of this compound by qNMR

Objective: To confirm the identity and determine the absolute purity of this compound using ¹H NMR spectroscopy.

Materials:

  • This compound sample

  • High-purity certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, Methanol-d₄)

  • High-precision analytical balance

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into a vial.

    • Accurately weigh a precise amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to allow for full relaxation of all protons. A D1 of 30 seconds is generally recommended for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I_sample and I_IS are the integral values of the signals for the sample and internal standard.

    • N_sample and N_IS are the number of protons corresponding to the integrated signals.

    • MW_sample and MW_IS are the molecular weights of the sample and internal standard.

    • m_sample and m_IS are the masses of the sample and internal standard.

    • P_IS is the purity of the internal standard.

Table 3: Key ¹H NMR Data for this compound (indicative, may vary with solvent)

Proton Assignment (indicative)Chemical Shift (ppm)Multiplicity
H-1a, H-1b (N-CH₂)~2.5 - 2.8m
H-2, H-6a, H-6b~2.9 - 3.4m
H-3, H-4, H-5~3.5 - 4.0m
N-butyl CH₂, CH₃~0.9 - 1.5m
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for confirming the identity of this compound and for identifying and quantifying trace-level impurities.

Experimental Protocol: LC-MS/MS Analysis of this compound

Objective: To confirm the molecular weight of this compound and to identify potential impurities.

Materials:

  • This compound sample

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Amide or HILIC column for better retention of polar compounds.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the initial mobile phase (e.g., 1-10 µg/mL).

  • LC-MS Conditions:

    • Column: TSKgel Amide-80 or similar HILIC column.[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient: A suitable gradient to elute this compound and separate it from impurities.

    • Flow Rate: 0.2 - 0.6 mL/min.[2]

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • MS Detection: Full scan mode to detect all ions and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis. The expected [M+H]⁺ ion for this compound is m/z 164.4.[2]

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.

    • Analyze the full scan data for the presence of other ions that could correspond to impurities.

    • For MS/MS, a characteristic fragmentation pattern can be used for confirmation. A common transition for deoxynojirimycin analogs is m/z 164.4 -> 109.9.[2]

Table 4: Summary of LC-MS Parameters for this compound Analysis

ParameterCondition
Column Amide/HILIC
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI Positive
Detection Mode Full Scan, SIM, or MRM
Expected [M+H]⁺ m/z 220.15 (for this compound)
MRM Transition m/z 164.4 -> 109.9 (for DNJ core, adapt for N-butyl)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control of an this compound batch.

QC_Workflow cluster_0 Batch Receipt and Initial Checks cluster_1 Identification and Purity Assessment cluster_2 Decision cluster_3 Final Disposition Batch This compound Batch Physicochemical Appearance, Solubility Batch->Physicochemical HPLC HPLC-UV (Purity >98%) Physicochemical->HPLC qNMR qNMR (Identity & Purity) HPLC->qNMR LCMS LC-MS (Identity & Impurity Profile) qNMR->LCMS Decision Meets Specification? LCMS->Decision Release Release for Use Decision->Release Yes Reject Reject and Investigate Decision->Reject No

Caption: Quality control workflow for this compound.

Forced Degradation Studies

To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended. These studies involve subjecting the this compound to various stress conditions.

Protocol Outline for Forced Degradation:

  • Acidic Hydrolysis: Treat this compound solution with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Treat this compound solution with NaOH (e.g., 0.1 M) at an elevated temperature.

  • Oxidative Degradation: Treat this compound solution with H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) and visible light.

For each condition, samples should be analyzed at various time points by a stability-indicating HPLC method to track the degradation of this compound and the formation of any degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.

Signaling Pathway Context

This compound primarily acts as a pharmacological chaperone. Its mechanism of action involves binding to misfolded proteins, such as mutant forms of the enzyme alpha-glucosidase in Pompe disease, within the endoplasmic reticulum (ER). This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking to the lysosome, where it can perform its function. This is not a classical signaling pathway involving second messengers, but rather a direct protein-chaperone interaction that rescues protein function.

Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport cluster_Lysosome Lysosome Misfolded_Protein Misfolded Enzyme Complex Enzyme-L-NBDNJ Complex Misfolded_Protein->Complex Degradation Degradation Misfolded_Protein->Degradation ER-Associated Degradation L_NBDNJ This compound L_NBDNJ->Complex Folding Correct Folding Complex->Folding Trafficking Vesicular Trafficking Folding->Trafficking Functional_Enzyme Functional Enzyme Trafficking->Functional_Enzyme

Caption: Chaperone mechanism of this compound.

References

Application Notes and Protocols for Long-Term Storage and Stability of L-NBDNJ Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N-butyldeoxynojirimycin (L-NBDNJ) is the L-enantiomer of the iminosugar drug Miglustat.[1][2][3][4] It has shown promise as an allosteric enhancer of α-glucosidase activity for potential therapeutic applications.[1][3][4][5][6] As with any compound intended for research or therapeutic development, understanding its stability and establishing optimal long-term storage conditions are critical for ensuring experimental reproducibility and maintaining its biological activity.

These application notes provide a comprehensive guide to the recommended storage and handling of this compound solutions, along with detailed protocols for conducting stability studies. The information is based on general principles for bioactive small molecules and related iminosugar compounds.

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, the following conditions are recommended based on the chemical nature of iminosugars and general laboratory best practices.[7]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerSpecial Considerations
Solid (Lyophilized Powder) -20°CUp to 12 monthsTightly sealed, desiccated vialProtect from moisture. Allow to warm to room temperature before opening to prevent condensation.
Stock Solution (e.g., in water or buffer) -20°CUp to 1 monthTightly sealed, sterile vials (aliquoted)Prepare in a sterile manner. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Working Solution (Diluted) 2-8°CUp to 24 hoursTightly sealed, sterile vialsFor immediate use. Discard if not used within the recommended time.

Protocol: Long-Term Stability Assessment of this compound Solutions

This protocol outlines a comprehensive study to evaluate the long-term stability of this compound solutions under various conditions. The protocol is adapted from general guidelines for stability testing of pharmaceutical substances.[8][9][10]

Experimental Design

A robust stability study should assess the impact of temperature, pH, and light exposure over time.

  • Batches: Use at least two different batches of this compound to account for potential batch-to-batch variability.[11]

  • Concentration: Prepare this compound solutions at a relevant working concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Storage Conditions:

    • Long-Term: 2-8°C

    • Accelerated: 25°C / 60% Relative Humidity (RH)

    • Stressed: 40°C / 75% RH

    • Photostability: 25°C with exposure to a standardized light source (e.g., ICH option 2)

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 3, 6 months

    • Stressed: 0, 1, 2, 3 months

    • Photostability: 0 and after the defined light exposure period.

  • Controls: Store aliquots of the same solutions at -80°C, which is considered a baseline for minimal degradation.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_results Data Evaluation prep Prepare this compound Solutions (2 batches, relevant concentration) aliquot Aliquot into Vials prep->aliquot long_term Long-Term (2-8°C) aliquot->long_term accelerated Accelerated (25°C/60%RH) aliquot->accelerated stressed Stressed (40°C/75%RH) aliquot->stressed photo Photostability (25°C + Light) aliquot->photo analysis Perform Analytical Tests: - Visual Inspection - pH Measurement - HPLC-MS for Purity & Degradants - Biological Activity Assay long_term->analysis accelerated->analysis stressed->analysis photo->analysis data_eval Analyze Data & Determine Shelf-Life analysis->data_eval

Caption: Experimental workflow for the long-term stability assessment of this compound solutions.

Analytical Methods

At each time point, the following analyses should be performed on the stored samples.

  • Visual Inspection: Check for any changes in color, clarity, or the presence of particulate matter.

  • pH Measurement: Measure the pH of the solution to detect any significant changes.

  • Purity and Degradation Product Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to quantify the remaining this compound and identify any degradation products. A method similar to that used for 1-deoxynojirimycin (DNJ), such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), could also be adapted.[12]

  • Biological Activity Assay: Assess the biological function of this compound. For example, its ability to enhance α-glucosidase activity in a relevant cell-based or in vitro assay.

Protocol: Quantification of this compound by HPLC-MS

This protocol provides a general method for the quantification of this compound. Method development and validation are essential.[13][14]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example)
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example)
  • Ionization Mode: Positive ESI

  • Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ of this compound

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

Procedure
  • Prepare Calibration Standards: Create a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the reference standard.

  • Sample Preparation: Dilute the stability study samples to fall within the calibration curve range. Filter the diluted samples through a 0.22 µm syringe filter.

  • Analysis: Inject the calibration standards and prepared samples into the HPLC-MS system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.

Data Presentation

The results of the stability study should be summarized in tables for clear comparison.

Table 2: Example Stability Data for this compound Solution (1 mM in PBS, pH 7.4) at 2-8°C

Time Point (Months)Visual AppearancepHPurity by HPLC (%)Degradation Products (%)Biological Activity (% of Initial)
0 Clear, colorless7.4099.8<0.1100
3 Clear, colorless7.4199.70.199
6 Clear, colorless7.3999.50.298
12 Clear, colorless7.3899.20.497
24 Clear, colorless7.3598.50.895

Potential Degradation Pathway

While specific degradation pathways for this compound are not well-documented, potential chemical instabilities for iminosugars could involve oxidation of the hydroxyl groups or reactions involving the secondary amine. A logical pathway to consider for stability studies is the potential for oxidation, which could be influenced by factors such as temperature, light, and the presence of oxidizing agents.

Degradation_Pathway L_NBDNJ This compound Oxidized_Product Oxidized Degradation Product(s) L_NBDNJ->Oxidized_Product Oxidation (e.g., via heat, light)

Caption: A potential degradation pathway for this compound to consider during stability analysis.

Conclusion

These application notes provide a framework for the appropriate storage and stability testing of this compound solutions. Adherence to these guidelines will help ensure the integrity and reliability of experimental results. It is crucial to perform in-house stability studies under the specific conditions of use for any critical research or drug development program.

References

Co-administration Protocol for L-Nbdnj and Enzyme Replacement Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme Replacement Therapy (ERT) is a cornerstone for managing several lysosomal storage disorders (LSDs), including Pompe disease. This therapy involves the intravenous infusion of a recombinant human enzyme to compensate for the deficient or absent native enzyme. However, the efficacy of ERT can be limited by factors such as the stability and delivery of the recombinant enzyme to the lysosomes.

Recent preclinical and clinical studies have highlighted the potential of co-administering a pharmacological chaperone, N-butyldeoxynojirimycin (NB-DNJ), with ERT to enhance its therapeutic effect. The L-enantiomer of NB-DNJ (L-Nbdnj) has been identified as a potential allosteric enhancer of α-glucosidase activity without the inhibitory effects associated with its D-enantiomer (miglustat).[1] This synergistic approach aims to improve the stability, trafficking, and ultimate lysosomal activity of the recombinant enzyme.[2][3][4][5]

These application notes provide a detailed overview of the co-administration protocol for this compound and ERT, drawing from key findings in foundational research. The protocols are intended to serve as a guide for researchers in the development and evaluation of this combination therapy.

Mechanism of Action: Synergistic Enhancement of ERT

The co-administration of a pharmacological chaperone like this compound with ERT is based on a synergistic mechanism that enhances the efficacy of the recombinant enzyme. This compound binds to the recombinant enzyme, stabilizing its conformation. This stabilization is crucial during the enzyme's transit through the bloodstream and its uptake into target cells.

Within the cell, the chaperone facilitates the proper trafficking of the recombinant enzyme through the endocytic pathway to the lysosomes.[2][4] Once in the acidic environment of the lysosome, the chaperone dissociates, allowing the now mature and correctly folded enzyme to catabolize the accumulated substrate. This co-administration strategy has been shown to result in more efficient correction of enzyme activity, enhanced enzyme maturation, and increased enzyme stability within the lysosomes.[2][5]

ERT_Chaperone_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell ERT Recombinant Enzyme (e.g., rhGAA) Complex ERT-Chaperone Complex ERT->Complex Binding & Stabilization Chaperone This compound Chaperone->Complex Receptor Mannose-6-Phosphate Receptor Complex->Receptor Cellular Uptake Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking & Maturation Active_Enzyme Active Enzyme Lysosome->Active_Enzyme Chaperone Dissociation (Acidic pH) Degradation Substrate Degradation Active_Enzyme->Degradation Substrate Accumulated Substrate (e.g., Glycogen) Substrate->Degradation

Diagram 1: Mechanism of ERT enhancement by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, demonstrating the enhanced efficacy of ERT when co-administered with a pharmacological chaperone.

Table 1: In Vitro Efficacy of rhGAA with and without NB-DNJ in Pompe Disease (PD) Fibroblasts

Cell LineTreatmentGAA Activity (nmol/mg/h)Fold Increase from UntreatedFold Increase from rhGAA Alone
PD Patient 1 Untreated0.51.0-
rhGAA (50 µmol/l)10.220.41.0
rhGAA + NB-DNJ (20 µmol/l)18.537.01.8
PD Patient 2 Untreated0.31.0-
rhGAA (50 µmol/l)8.929.71.0
rhGAA + NB-DNJ (20 µmol/l)15.351.01.7

Data synthesized from studies demonstrating increased enzyme activity with co-administration in cultured patient fibroblasts.[2]

Table 2: In Vivo Efficacy of rhGAA with and without NB-DNJ in a Pompe Disease Mouse Model

TissueTreatmentGAA Activity (nmol/mg/h)P-value vs. rhGAA Alone
Heart rhGAA (40 mg/kg)150.2-
rhGAA + NB-DNJ (4.3 mg/kg)225.8< 0.05
Diaphragm rhGAA (40 mg/kg)85.6-
rhGAA + NB-DNJ (4.3 mg/kg)132.1< 0.05
Gastrocnemius rhGAA (40 mg/kg)60.3-
rhGAA + NB-DNJ (4.3 mg/kg)101.9< 0.05
Liver rhGAA (40 mg/kg)2500.1-
rhGAA + NB-DNJ (4.3 mg/kg)3105.4< 0.05

Data adapted from in vivo studies in a Pompe disease knockout mouse model, showing significantly increased enzyme activity in key tissues.[2]

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: In Vitro Co-incubation of this compound and Recombinant Enzyme in Patient-Derived Fibroblasts

Objective: To assess the effect of this compound on the uptake, stability, and activity of recombinant human α-glucosidase (rhGAA) in fibroblasts from Pompe disease patients.

Materials:

  • Patient-derived fibroblasts

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Recombinant human α-glucosidase (rhGAA)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorogenic substrate for GAA activity assay (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate patient-derived fibroblasts in culture dishes and grow to near confluence.

  • Treatment Preparation: Prepare fresh solutions of rhGAA and this compound in cell culture medium. A final concentration of 50 µmol/l for rhGAA and 20 µmol/l for this compound has been shown to be effective.[2]

  • Co-incubation:

    • Aspirate the old medium from the cells.

    • Add the medium containing rhGAA alone or rhGAA in combination with this compound to the respective culture dishes. Include an untreated control group.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.[2]

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells three times with cold PBS.

    • Harvest the cells by scraping and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

    • Centrifuge the lysate to remove cellular debris.

  • Enzyme Activity Assay:

    • Determine the protein concentration of the cell lysate.

    • Measure GAA activity using a fluorogenic substrate. The fluorescence of the product is measured and normalized to the protein concentration.

  • Data Analysis: Compare the GAA activity in cells treated with rhGAA alone versus those treated with the combination of rhGAA and this compound.

In_Vitro_Workflow Start Start: Plate PD Fibroblasts Prepare Prepare Treatment Media: 1. rhGAA alone 2. rhGAA + this compound 3. Control Start->Prepare Incubate Incubate Cells for 24h Prepare->Incubate Harvest Harvest and Lyse Cells Incubate->Harvest Assay Perform GAA Activity Assay & Protein Quantification Harvest->Assay Analyze Analyze and Compare Data Assay->Analyze End End Analyze->End

Diagram 2: In vitro experimental workflow.
Protocol 2: In Vivo Co-administration in a Mouse Model of Pompe Disease

Objective: To evaluate the effect of oral this compound on the tissue distribution and activity of intravenously administered rhGAA in a Pompe disease mouse model (e.g., Gaa knockout mice).

Materials:

  • Pompe disease mouse model (Gaa knockout)

  • This compound for oral administration

  • Recombinant human α-glucosidase (rhGAA) for intravenous injection

  • Saline solution

  • Tissue homogenization buffer

  • Materials for enzyme activity assay as described in Protocol 1

Procedure:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • This compound Administration:

    • Administer this compound to the treatment group of mice via oral gavage. A dose of 4.3 mg/kg has been used for NB-DNJ.[2] This administration can be done for two consecutive days.

    • Administer a vehicle control (e.g., water) to the control group.

  • rhGAA Administration:

    • On the second day of this compound administration, inject all mice (treatment and control groups) with rhGAA via the tail vein. A dose of 40 mg/kg has been reported.[2]

  • Tissue Collection:

    • Euthanize the mice 48 hours after the rhGAA injection.[2]

    • Perfuse the animals with saline to remove blood from the tissues.

    • Collect relevant tissues such as the heart, diaphragm, gastrocnemius muscle, and liver.

  • Tissue Processing:

    • Homogenize the collected tissues in a suitable buffer.

    • Centrifuge the homogenates to obtain a clear supernatant.

  • Enzyme Activity Assay:

    • Determine the protein concentration of the tissue homogenates.

    • Measure GAA activity in the tissue samples as described in Protocol 1.

  • Data Analysis: Compare the GAA activity in the tissues of mice that received rhGAA alone versus those that received the combination of this compound and rhGAA.

In_Vivo_Workflow Start Start: Acclimatize PD Mouse Model Admin_Chaperone Day 1 & 2: Oral this compound (or Vehicle) Start->Admin_Chaperone Admin_ERT Day 2: IV rhGAA Injection Admin_Chaperone->Admin_ERT Wait Wait for 48 Hours Admin_ERT->Wait Collect Euthanize and Collect Tissues Wait->Collect Process Homogenize Tissues Collect->Process Assay Perform GAA Activity Assay & Protein Quantification Process->Assay Analyze Analyze and Compare Data Assay->Analyze End End Analyze->End

Diagram 3: In vivo experimental workflow.

Conclusion

The co-administration of this compound with ERT represents a promising strategy to enhance the therapeutic efficacy for lysosomal storage disorders like Pompe disease. The provided protocols, based on established preclinical studies, offer a framework for researchers to investigate this combination therapy further. The synergistic effect of this compound in stabilizing the recombinant enzyme and facilitating its delivery to the lysosome can potentially lead to improved clinical outcomes for patients. Further research is warranted to optimize dosing and to translate these findings into clinical practice for a broader range of LSDs.

References

In Vivo Delivery of L-Nbdnj in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Nbdnj, the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ), is a promising small molecule being investigated for its therapeutic potential, particularly in the context of lysosomal storage disorders such as Pompe disease. Unlike its D-enantiomer, which can act as a glycosidase inhibitor, this compound functions as an allosteric enhancer of acid α-glucosidase (GAA), the enzyme deficient in Pompe disease.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo delivery of this compound in animal models, focusing on oral administration routes that are common in preclinical research.

In Vivo Delivery Methods

Oral administration is a common and clinically relevant route for the delivery of small molecules in animal studies. It is relatively non-invasive and can be achieved with precision using oral gavage or through voluntary consumption to minimize stress.[5][6][7][8]

Oral Gavage

Oral gavage ensures the precise administration of a known dose of the compound directly into the stomach. This method is highly reproducible and is a standard procedure in pharmacokinetic and efficacy studies.

Voluntary Oral Administration

To reduce the stress associated with handling and gavage, this compound can be mixed with a palatable substance, such as flavored jelly. This method is particularly useful for long-term studies where repeated administration is necessary.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving the closely related compound N-butyldeoxynojirimycin (NB-DNJ) in mouse models. This data can serve as a reference for designing studies with this compound.

Table 1: Efficacy of Oral NB-DNJ in a Pompe Disease Mouse Model [9]

TissueTreatment GroupGAA Activity (% of wild-type)
Liver rhGAA alone150%
rhGAA + NB-DNJ (4.3 mg/kg)250%
Heart rhGAA alone80%
rhGAA + NB-DNJ (4.3 mg/kg)120%
Diaphragm rhGAA alone20%
rhGAA + NB-DNJ (4.3 mg/kg)40%
Gastrocnemius rhGAA alone15%
rhGAA + NB-DNJ (4.3 mg/kg)30%

Table 2: Comparative Toxicology of NB-DNJ and NB-DGJ in Mice [10]

CompoundDoseEffect on Body WeightEffect on Lymphoid Organ Size
NB-DNJ Not specifiedWeight lossPartial lymphoid organ shrinkage
NB-DGJ Not specifiedNormal body weightNormal lymphoid organ size

Table 3: Pharmacokinetics of N-benzyl-1-deoxynojirimycin (BndNM) in Mice [11]

Administration RouteDoseBioavailability
Oral Not specified~82%
Subcutaneous Not specified~89%
Intravenous Not specified100% (by definition)

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Objective: To administer a precise dose of this compound to mice for pharmacokinetic, efficacy, or toxicology studies.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

  • Mouse gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

  • Syringes (1 ml)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. For example, a 4.3 mg/kg dose for a 25 g mouse would require 0.1075 mg of this compound. If the dosing volume is 10 ml/kg (0.25 ml for a 25 g mouse), the concentration of the solution should be 0.43 mg/ml.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume. The recommended maximum oral gavage volume for mice is 10 ml/kg.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the solution.

    • Gently remove the needle in the same direction it was inserted.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Protocol 2: Voluntary Oral Administration of this compound in Jelly

Objective: To administer this compound to mice in a low-stress manner for chronic studies.

Materials:

  • This compound

  • Gelatin powder

  • Sucralose solution (2%)

  • Flavoring (e.g., strawberry extract)

  • 24-well plate

  • Micro spatula

Procedure:

  • Preparation of this compound Jelly:

    • Prepare a gelatin stock solution by dissolving gelatin powder in a 2% sucralose solution with gentle heating (55-60°C) and stirring.

    • Weigh the required amount of this compound for the desired dose and dissolve it in a small amount of the warm gelatin stock solution.

    • Add the this compound solution and flavoring to the remaining gelatin stock and mix thoroughly.

    • Pipette the mixture into a 24-well plate and allow it to solidify at 4°C.

  • Animal Training and Dosing:

    • For several days prior to the study, acclimate the mice to the jelly by providing them with a small amount of drug-free jelly.

    • On the day of dosing, provide the mice with the pre-weighed this compound-containing jelly.

    • Ensure that the entire dose is consumed by the animal.

Visualizations

Signaling Pathway: Allosteric Enhancement of GAA in Pompe Disease

Pompe_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm Glycogen Lysosomal Glycogen GAA Acid α-Glucosidase (GAA) Glycogen->GAA Hydrolysis Glucose Glucose GAA->Glucose Produces LNbdnj This compound LNbdnj->GAA Allosteric Enhancement Cytosolic_Glycogen Cytosolic Glycogen Autophagy Autophagy Cytosolic_Glycogen->Autophagy Delivery to Lysosome

Caption: Mechanism of this compound as an allosteric enhancer of GAA in Pompe disease.

Experimental Workflow: In Vivo Efficacy Study

Efficacy_Workflow cluster_treatment Treatment Phase Animal_Model Pompe Disease Animal Model (e.g., GAA KO Mice) Acclimation Acclimation (1-2 weeks) Animal_Model->Acclimation Baseline Baseline Measurements (e.g., body weight, muscle function) Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Vehicle Vehicle Control (Oral Gavage) Randomization->Vehicle LNbdnj_Dose1 This compound Dose 1 (e.g., 4.3 mg/kg/day) (Oral Gavage) Randomization->LNbdnj_Dose1 LNbdnj_Dose2 This compound Dose 2 (e.g., 10 mg/kg/day) (Oral Gavage) Randomization->LNbdnj_Dose2 Monitoring In-life Monitoring (e.g., clinical signs, body weight) Vehicle->Monitoring LNbdnj_Dose1->Monitoring LNbdnj_Dose2->Monitoring Endpoint Endpoint Analysis (e.g., tissue collection for GAA activity, glycogen content) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

References

Application Notes and Protocols for Preparing L-NBDNJ Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N-butyldeoxynojirimycin (L-NBDNJ) is the L-enantiomer of the iminosugar drug Miglustat (N-butyldeoxynojirimycin or NB-DNJ). Unlike its D-enantiomer, which acts as a glycosidase inhibitor, this compound has been identified as an allosteric enhancer of lysosomal α-glucosidase (GAA) activity.[1][2][3][4] This property makes it a promising pharmacological chaperone for studies related to lysosomal storage disorders, particularly Pompe disease, where GAA deficiency is the primary cause.[1][2][3][4]

These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

Data Presentation

ParameterValueSource/Comment
Molecular Formula C₁₀H₂₁NO₄-
Molecular Weight 219.28 g/mol -
Recommended Solvent Dimethyl sulfoxide (DMSO)High solubility
Solubility in DMSO Approx. 10 mg/mLBased on data for NB-DNJ[5]
Solubility in PBS (pH 7.2) Approx. 1 mg/mLBased on data for NB-DNJ[5]
Recommended Stock Concentration 10 mM in DMSOA common starting concentration
Storage of Solid Compound -20°CProtect from moisture
Storage of Stock Solution -20°C in aliquotsStable for up to 1 month[6]
Typical Working Concentration 10 - 20 µMEffective range in fibroblasts and other cell lines[5][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a widely used solvent for dissolving small molecules for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 219.28 g/mol x 1000 mg/g = 2.19 mg

  • Weighing the this compound:

    • In a sterile microcentrifuge tube, carefully weigh out 2.19 mg of this compound powder.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization:

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots). This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C in a light-protected container. The stock solution is expected to be stable for up to one month.[6]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final working concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Calculate the Dilution:

    • Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 20 µM:

      • V₁ = (C₂ x V₂) / C₁

      • V₁ = (20 µM x 1 mL) / 10,000 µM = 0.002 mL or 2 µL

  • Dilution into Medium:

    • Add the calculated volume (2 µL in this example) of the 10 mM this compound stock solution to 998 µL of pre-warmed cell culture medium.

    • Gently mix by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can damage media components.

  • Final DMSO Concentration:

    • Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines. In the example above, the final DMSO concentration is 0.2%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

Protocol 3: Quality Control of this compound Stock and Working Solutions

Regular quality control is essential to ensure the integrity of your experiments.

Procedure:

  • Visual Inspection:

    • Before each use, visually inspect the thawed stock solution and the prepared working solution for any signs of precipitation or crystallization. If precipitates are observed, the solution may need to be gently warmed and vortexed to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

  • Sterility Check:

    • To ensure the sterility of your stock solution, you can optionally filter it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Functional Assay:

    • Periodically, the activity of the this compound stock solution can be verified using a functional assay, such as measuring the enhancement of α-glucosidase activity in a relevant cell line.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the proposed signaling pathway for its mechanism of action.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Powder Weigh this compound Powder Dissolve in DMSO Dissolve in DMSO Weigh this compound Powder->Dissolve in DMSO Add Anhydrous DMSO Vortex/Sonicate Vortex/Sonicate Dissolve in DMSO->Vortex/Sonicate Ensure complete dissolution Aliquot Aliquot Vortex/Sonicate->Aliquot Single-use volumes Store at -20°C Store at -20°C Aliquot->Store at -20°C Protect from light Thaw Stock Aliquot Thaw Stock Aliquot Store at -20°C->Thaw Stock Aliquot Dilute in Medium Dilute in Medium Thaw Stock Aliquot->Dilute in Medium Add to pre-warmed medium Mix Gently Mix Gently Dilute in Medium->Mix Gently Pipette up and down Add to Cells Add to Cells Mix Gently->Add to Cells Final concentration (e.g., 10-20 µM)

Caption: Experimental workflow for this compound solution preparation.

G cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum (ER) cluster_2 Golgi Apparatus cluster_3 Lysosome Misfolded GAA Misfolded GAA Stabilized GAA Stabilized GAA Misfolded GAA->Stabilized GAA Promotes correct folding ERAD ERAD Misfolded GAA->ERAD Degradation This compound This compound This compound->Stabilized GAA Binds allosterically Trafficking Trafficking Stabilized GAA->Trafficking Transport Active GAA Active GAA Trafficking->Active GAA Delivery Glucose Glucose Active GAA->Glucose Glycogen Hydrolysis Glycogen Glycogen

Caption: Proposed mechanism of this compound as an allosteric enhancer of GAA.

References

Application Notes and Protocols for Determining the Chaperone Activity of L-Nbdnj

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-N-butyldeoxynojirimycin (L-Nbdnj) is the l-enantiomer of N-butyldeoxynojirimycin (NBDNJ), an iminosugar that has been investigated as a pharmacological chaperone for the treatment of lysosomal storage disorders, particularly Pompe disease. Pompe disease is caused by a deficiency of the lysosomal enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen. Unlike its d-enantiomer, this compound has been reported to act as an allosteric enhancer of α-glucosidase activity without being a direct inhibitor of the enzyme.[1][2] These application notes provide detailed protocols for assays to characterize the chaperone activity of this compound on α-glucosidase.

Data Presentation

The following tables summarize quantitative data on the effect of iminosugar chaperones on α-glucosidase (GAA) activity and stability, providing a reference for expected outcomes when assaying this compound.

Table 1: Effect of N-butyldeoxynojirimycin (NB-DNJ) on α-Glucosidase Activity in Pompe Disease Fibroblasts.

Cell Line/ConditionChaperone Concentration (µM)Incubation TimeFold Increase in GAA ActivityReference
Pompe Fibroblasts (PD)2024 hours>1.85[3]
Pompe Fibroblasts (L552P/G549R mutations)209 days1.3 - 7.5[4]
Pompe Fibroblasts (co-incubated with rhGAA)2024 hoursSignificant enhancement[5][6]

Table 2: In Vivo and In Vitro Stability Enhancement of α-Glucosidase by NB-DNJ.

Model SystemChaperoneOutcomeFold Increase/ChangeReference
Pompe Disease Patients (in blood)NB-DNJIncreased GAA activity at 12h2.19[3]
Pompe Disease Patients (in blood)NB-DNJIncreased GAA activity at 24h6.07[3]
Pompe Disease Patients (in blood)NB-DNJIncreased GAA activity at 36h3.95[3]
Recombinant Human GAA (in vitro)NB-DNJ (40 µM)Increased Thermal Stability (Tm) at pH 7.4ΔTm[7]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the chaperone activity of this compound.

Cellular Assay for α-Glucosidase Activity in Fibroblasts

This protocol determines the effect of this compound on the enzymatic activity of α-glucosidase in cultured fibroblasts from Pompe disease patients.

Materials:

  • Pompe disease patient-derived fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound solution (stock prepared in sterile water or DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG), substrate

  • 0.2 M Sodium Acetate buffer, pH 4.3

  • 0.4 M Glycine-NaOH buffer, pH 10.7 (Stop buffer)

  • 96-well black, clear-bottom plates

  • Fluorometer

Protocol:

  • Cell Culture and Treatment:

    • Culture Pompe fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 20, 50, 100 µM). Include an untreated control. A typical final DMSO concentration should be kept below 0.5%.

    • Incubate the cells with this compound for a specified period, typically ranging from 24 hours to 5 days.[8]

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Enzyme Activity Assay:

    • Prepare a fresh substrate solution of 2.5 mM 4-MUG in 0.2 M Sodium Acetate buffer, pH 4.3.

    • In a 96-well black plate, add 10-20 µg of protein lysate to each well. Adjust the volume with lysis buffer if necessary.

    • Add the 4-MUG substrate solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of 0.4 M Glycine-NaOH buffer, pH 10.7.

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

    • Calculate the specific activity as nmol of 4-MUG hydrolyzed per hour per mg of protein.

Western Blot Analysis of α-Glucosidase Levels

This protocol is used to assess whether this compound treatment increases the cellular level of the mature α-glucosidase protein.

Materials:

  • Cell lysates from the cellular activity assay

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against α-glucosidase (anti-GAA)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-30 µg) from each cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GAA antibody overnight at 4°C. The precursor form of GAA is typically around 110 kDa, while the mature lysosomal form is around 76 kDa.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the GAA bands to the corresponding loading control bands.

Thermal Shift Assay (TSA)

This assay determines if this compound directly binds to and stabilizes the α-glucosidase protein.

Materials:

  • Purified recombinant human α-glucosidase (rhGAA)

  • This compound solution

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate buffer (e.g., PBS, pH 7.4 for ER environment, or Sodium Acetate buffer, pH 5.2 for lysosomal environment)

  • 96-well PCR plates

  • Real-Time PCR instrument

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing rhGAA (final concentration 0.1-0.5 mg/mL) and SYPRO Orange dye (final concentration 5x) in the chosen buffer.[7]

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add this compound to the wells at various concentrations (e.g., 10, 20, 40, 80 µM). Include a no-ligand control and a vehicle (e.g., DMSO) control. The final reaction volume is typically 20-50 µL.

  • Thermal Denaturation:

    • Seal the PCR plate and centrifuge briefly to remove bubbles.

    • Place the plate in a Real-Time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1°C per minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the sigmoidal curve.

    • Alternatively, the Tm can be determined from the peak of the first derivative of the melt curve.

    • A significant increase in the Tm in the presence of this compound indicates stabilization of the protein due to binding.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Transport Vesicular Transport cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GAA Misfolded GAA This compound This compound GAA_L-Nbdnj_Complex GAA:this compound Complex Transport_Vesicle Transport Vesicle GAA_L-Nbdnj_Complex->Transport_Vesicle Trafficking ER_QC ER Quality Control Degradation Proteasomal Degradation Folded_GAA Correctly Folded GAA Glycogen Glycogen Glucose Glucose

Caption: Mechanism of this compound as a Pharmacological Chaperone.

Experimental_Workflow cluster_Cellular Cell-Based Assays cluster_Biochemical Biochemical Assay cluster_Analysis Data Analysis Culture_Cells Culture Pompe Fibroblasts Treat_Cells Treat with this compound Lyse_Cells Cell Lysis Protein_Quant Protein Quantification Activity_Assay α-Glucosidase Activity Assay Western_Blot Western Blot for GAA Purify_Protein Purify Recombinant GAA TSA Thermal Shift Assay with this compound Analyze_Activity Analyze Enzyme Activity Data Analyze_WB Analyze Western Blot Data Analyze_TSA Analyze Thermal Shift Data Conclusion Determine Chaperone Activity

Caption: Workflow for Assessing this compound Chaperone Activity.

References

Troubleshooting & Optimization

L-Nbdnj solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of L-Nbdnj.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound (N-Butyl-L-deoxynojirimycin) is the L-enantiomer of the iminosugar drug Miglustat. It has shown potential as a therapeutic agent, notably as an allosteric enhancer of α-glucosidase activity for the treatment of Pompe Disease.[1][2][3] It is also being investigated for its anti-inflammatory and antibacterial properties in the context of Cystic Fibrosis. Unlike its D-enantiomer, this compound does not typically act as a glycosidase inhibitor.[4]

Q2: I am experiencing difficulty dissolving this compound for my experiments. Is this a known issue?

A2: Yes, solubility issues with this compound are a known challenge that can hamper assays.[4] Researchers have noted the need for alternative administration and preparation strategies to overcome these difficulties.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: While specific solubility data for this compound is not widely published, for its D-enantiomer, N-butyldeoxynojirimycin hydrochloride, a stock solution can be prepared in DMSO at a concentration of 10 mg/mL.[5] For aqueous solutions, the solubility of the D-enantiomer in water is approximately 10 mg/mL and in PBS (pH 7.2) it is around 1 mg/mL.[5][6] Given the structural similarity, these solvents and concentrations are a reasonable starting point for this compound. It is always recommended to perform a small-scale solubility test before preparing a large stock.

Q4: Can the solubility of this compound be improved?

A4: Yes, converting this compound to its hydrochloride (HCl) salt is a recommended method to improve its handling and solubility characteristics.[4] This is a common strategy for iminosugars and other amine-containing compounds to enhance their aqueous solubility.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in my chosen solvent (e.g., water, PBS, or cell culture medium).

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent. The free base form of this compound has limited aqueous solubility.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution that is too concentrated. Refer to the solubility data table below for guidance (using D-enantiomer data as an estimate).

    • Gentle Heating: Warm the solution gently to 37°C. For some compounds, a slight increase in temperature can significantly improve solubility.

    • Sonication: Use a sonicator bath to aid in the dissolution process. Brief periods of sonication can help to break up powder aggregates.

    • pH Adjustment: The solubility of iminosugars can be pH-dependent. If appropriate for your experiment, a slight acidification of the aqueous solvent may improve the solubility of the free base.

    • Convert to Hydrochloride Salt: For significantly improved aqueous solubility, convert the this compound free base to its hydrochloride salt. A detailed protocol for this is provided below.

Issue 2: My this compound (dissolved in DMSO) precipitates when I dilute it into my aqueous cell culture medium.

  • Possible Cause 1: The final concentration of this compound in the medium is still above its aqueous solubility limit, even with a small percentage of DMSO.

  • Troubleshooting Steps:

    • Perform a Solubility Test: Before your main experiment, test the solubility of your desired final concentration of this compound in a small volume of your complete cell culture medium (including serum and other supplements).

    • Lower the Final Concentration: You may need to work at a lower final concentration of this compound if precipitation persists.

    • Increase Final DMSO Concentration: While high concentrations of DMSO can be cytotoxic, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a stepwise dilution by first adding the DMSO stock to a smaller volume of medium and then adding this intermediate dilution to the final volume.

  • Possible Cause 2: Interaction with components in the cell culture medium (e.g., proteins in fetal bovine serum) is causing the compound to precipitate.

  • Troubleshooting Steps:

    • Prepare in Serum-Free Medium: Try preparing the final dilution in a serum-free medium first, and then add the serum if required for your assay.

    • Use this compound Hydrochloride: The hydrochloride salt of this compound is expected to have better solubility in aqueous media and may prevent precipitation upon dilution from a DMSO stock.

Quantitative Solubility Data

Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The following table provides data for the closely related D-enantiomer, N-butyldeoxynojirimycin (NB-DNJ) and its hydrochloride salt, which can be used as a reliable estimate.

CompoundSolventReported Solubility
N-butyldeoxynojirimycin (D-enantiomer)Water10 mg/mL
N-butyldeoxynojirimycin HCl (D-enantiomer)DMSO10 mg/mL
N-butyldeoxynojirimycin HCl (D-enantiomer)PBS (pH 7.2)1 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Salt

This protocol is adapted from a general method for preparing hydrochloride salts of iminosugars.[4]

Materials:

  • This compound (free base)

  • 1 M Hydrochloric Acid (HCl) in a suitable volatile solvent (e.g., diethyl ether or methanol)

  • Anhydrous solvent (e.g., diethyl ether or methanol)

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound free base in a minimal amount of anhydrous solvent in the round-bottom flask.

  • While stirring, add one molar equivalent of 1 M HCl solution dropwise to the this compound solution.

  • Continue stirring at room temperature for 1-2 hours. The hydrochloride salt may precipitate out of the solution.

  • Remove the solvent by rotary evaporation to obtain the this compound hydrochloride salt as a solid.

  • The resulting solid can be used to prepare aqueous stock solutions.

Protocol 2: Preparation of a 10 mM this compound Stock Solution for Cell Culture Assays

This protocol provides a general guideline for preparing a stock solution, assuming the use of this compound hydrochloride for improved solubility.

Materials:

  • This compound hydrochloride

  • Anhydrous, sterile DMSO or sterile water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound hydrochloride needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound HCl is approximately 255.7 g/mol ).

  • Weigh the calculated amount of this compound hydrochloride powder in a sterile tube.

  • Add the appropriate volume of sterile, anhydrous DMSO or sterile water.

  • Vortex the tube thoroughly until the solid is completely dissolved. If needed, gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_assay Use in Cell-Based Assay start Start with This compound Powder solubility_issue Solubility Issue? start->solubility_issue convert_hcl Convert to Hydrochloride Salt (Protocol 1) solubility_issue->convert_hcl Yes dissolve_direct Dissolve Directly in Solvent solubility_issue->dissolve_direct No prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) (Protocol 2) convert_hcl->prepare_stock dilute Dilute Stock Solution in Cell Culture Medium prepare_stock->dilute dissolve_direct->prepare_stock precipitation Precipitation? dilute->precipitation troubleshoot Troubleshoot: - Lower Concentration - Stepwise Dilution - Check Vehicle Control precipitation->troubleshoot Yes add_to_cells Add to Cells precipitation->add_to_cells No troubleshoot->dilute end Run Experiment add_to_cells->end

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

signaling_pathway cluster_lysosome Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm glycogen Glycogen gaa Acid α-glucosidase (GAA) glycogen->gaa substrate glucose Glucose gaa->glucose breaks down glycogen_accum Reduced Glycogen Accumulation glucose->glycogen_accum leads to l_nbdnj This compound l_nbdnj->gaa allosterically enhances cellular_health Improved Cellular Health glycogen_accum->cellular_health

Caption: this compound enhances lysosomal glycogenolysis in Pompe Disease.

References

Technical Support Center: Optimizing L-Nbdnj Concentration for Enzyme Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of L-Nbdnj for enzyme enhancement experiments. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance enzyme activity?

A1: this compound, the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ), is an iminosugar that functions as an allosteric enhancer of certain enzymes, such as lysosomal α-glucosidase (GAA).[1][2][3] Unlike its D-enantiomer (NB-DNJ or Miglustat), which can act as a competitive inhibitor of glycosidases, this compound enhances enzyme activity without inhibiting it.[1][2] It is considered a pharmacological chaperone, a small molecule that can bind to a target protein, stabilizing its conformation and facilitating proper folding and trafficking within the cell.[4][5][6] This leads to increased levels of active enzyme in the correct cellular compartments, such as lysosomes.[1][2]

Q2: What is the typical starting concentration range for this compound in cell culture experiments?

A2: Based on studies with the related compound NB-DNJ, a starting concentration in the low micromolar range is recommended. For instance, concentrations of 10 µM to 20 µmol/l have been shown to be effective for enhancing the activity of wild-type and mutant acid β-glucosidase and for improving the efficacy of enzyme replacement therapy in cell culture models.[7][8][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific enzyme, cell type, and experimental conditions.

Q3: How long should I incubate cells with this compound to observe an effect?

A3: The incubation time required to observe a significant enhancement of enzyme activity can vary. Studies have shown that co-incubation for 24 hours can result in a more efficient correction of enzyme activity.[7] In some experimental setups, cells have been cultured with the compound for 5 to 9 days to see a notable increase in enzyme activity.[9][10] A time-course experiment is recommended to determine the optimal incubation period for your system.

Q4: Can this compound be used in combination with enzyme replacement therapy (ERT)?

A4: Yes, studies on related pharmacological chaperones like NB-DNJ have demonstrated that they can enhance the efficacy of ERT.[4][7] Co-incubation of cells with a recombinant enzyme and the chaperone can lead to more efficient correction of enzyme activity, improved delivery of the enzyme to lysosomes, and enhanced maturation and stability of the recombinant enzyme.[7][11]

Troubleshooting Guide

Issue 1: No significant enhancement of enzyme activity is observed.

  • Possible Cause: Suboptimal this compound concentration.

    • Solution: Perform a dose-response curve with a wider range of this compound concentrations. It is possible that the optimal concentration for your specific enzyme or cell line is different from those reported in the literature.

  • Possible Cause: Insufficient incubation time.

    • Solution: Conduct a time-course experiment, measuring enzyme activity at various time points (e.g., 24, 48, 72 hours, and longer) to determine the optimal incubation period.

  • Possible Cause: The target enzyme is not responsive to this compound.

    • Solution: Confirm that your enzyme of interest is a target for this class of pharmacological chaperones. Not all mutant forms of an enzyme may be responsive to chaperone-mediated enhancement.[10]

  • Possible Cause: Issues with the enzyme activity assay.

    • Solution: Ensure that your assay conditions (e.g., pH, substrate concentration) are optimal for measuring the activity of your target enzyme.[12] Include appropriate positive and negative controls to validate your assay.

Issue 2: Cytotoxicity or unexpected effects on cell viability are observed.

  • Possible Cause: this compound concentration is too high.

    • Solution: High concentrations of related iminosugars can have off-target effects or induce cellular stress.[10][12] Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or XTT) to determine the non-toxic concentration range for your specific cell line.

  • Possible Cause: Contamination of the this compound stock solution.

    • Solution: Ensure the purity of your this compound compound and prepare fresh stock solutions in an appropriate solvent.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: While generally stable, it is good practice to prepare fresh dilutions of this compound for each experiment or store aliquots at -20°C to prevent degradation.[12]

Data Presentation

Table 1: Concentration-Dependent Effects of NB-DNJ on Enzyme Activity (Illustrative Data)

CompoundTarget EnzymeCell LineConcentrationIncubation TimeObserved EffectReference
NB-DNJAcid α-glucosidase (GAA)Pompe Disease Fibroblasts20 µmol/l24 hoursMore efficient correction of enzyme activity when co-incubated with rhGAA.[7]
NB-DNJAcid β-glucosidase (GC)COS-7 cells (transfected)10 µM6 days2.1-fold increase in wild-type GC activity.[9]
NB-DNJN370S mutant GCGaucher Disease Fibroblasts5 µM5 daysUp to a 1.65-fold increase in N370S GC activity.[10]
NB-DNJN370S mutant GCGaucher Disease Fibroblasts>60 µM5 daysDose-dependent inhibition of N370S GC activity.[10]

Experimental Protocols

Protocol 1: Dose-Response Determination of this compound in Adherent Cell Culture

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include an untreated control (vehicle only).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer compatible with your enzyme activity assay.

  • Enzyme Activity Assay: Perform the enzyme activity assay using a specific substrate for your enzyme of interest. Measure the product formation using a plate reader.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration in each well. Plot the enzyme activity against the this compound concentration to determine the optimal concentration for enzyme enhancement.

Protocol 2: Co-incubation of this compound with Recombinant Enzyme for ERT Enhancement

  • Cell Seeding: Seed patient-derived fibroblasts or a relevant cell line in 6-well plates and allow them to adhere overnight.

  • Treatment Preparation: Prepare four treatment groups in complete cell culture medium:

    • Untreated control

    • Recombinant enzyme alone (at a clinically relevant concentration)

    • This compound alone (at the optimal concentration determined from Protocol 1)

    • Recombinant enzyme + this compound

  • Treatment: Replace the medium with the prepared treatment media.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysate Preparation: Wash the cells with PBS and prepare cell lysates.

  • Enzyme Activity Measurement: Measure the intracellular enzyme activity for each treatment group.

  • Analysis: Compare the enzyme activity in the co-treatment group to the other groups to determine if this compound enhances the effect of the recombinant enzyme.

Visualizations

Enzyme_Enhancement_Pathway Mechanism of this compound as a Pharmacological Chaperone cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_Enzyme Misfolded Enzyme This compound This compound Misfolded_Enzyme->this compound Degradation Misfolded_Enzyme->Degradation ERAD Stabilized_Enzyme Stabilized Enzyme This compound->Stabilized_Enzyme Binding & Stabilization Trafficking_Enzyme Trafficking Enzyme Stabilized_Enzyme->Trafficking_Enzyme Correct Trafficking Active_Enzyme Active Enzyme Trafficking_Enzyme->Active_Enzyme Maturation Substrate Substrate Active_Enzyme->Substrate Product Product Substrate->Product Catalysis

Caption: this compound binds to and stabilizes misfolded enzymes, promoting their proper trafficking and function.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare this compound Serial Dilutions Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with This compound Prepare_Dilutions->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Enzyme_Assay Perform Enzyme Activity Assay Lyse_Cells->Enzyme_Assay Data_Analysis Analyze Data & Determine Optimal Dose Enzyme_Assay->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for optimizing this compound concentration in cell-based assays.

References

troubleshooting low efficacy of L-Nbdnj in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of L-Nbdnj in cell lines.

Troubleshooting Guide

Low efficacy of this compound can arise from various factors, from suboptimal experimental conditions to inherent cellular properties. This guide provides a step-by-step approach to identify and resolve common issues.

Question: My this compound treatment is showing little to no effect on α-glucosidase activity. What should I check first?

Answer: Start by verifying your experimental setup and the integrity of the compound.

  • Compound Integrity and Storage: Improper storage can lead to degradation of this compound. Ensure the compound has been stored correctly.

  • Working Concentration: The optimal concentration of this compound can be cell-type dependent. A concentration that is too low will be ineffective, while a concentration that is too high could potentially lead to off-target effects or cytotoxicity.

  • Incubation Time: The chaperoning effect of this compound may require a sufficient amount of time to facilitate the correct folding and trafficking of α-glucosidase.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low this compound Efficacy check_compound 1. Verify Compound and Protocol start->check_compound check_cell_health 2. Assess Cell Health and Culture Conditions check_compound->check_cell_health Compound & Protocol OK optimize_protocol 3. Optimize Experimental Protocol check_compound->optimize_protocol Issue Found check_cell_health->optimize_protocol Cells Healthy no_solution Consult Technical Support check_cell_health->no_solution Cells Unhealthy investigate_mechanism 4. Investigate Cellular Mechanisms optimize_protocol->investigate_mechanism Optimization Fails solution Solution Found optimize_protocol->solution Efficacy Improved investigate_mechanism->solution Mechanism Identified investigate_mechanism->no_solution No Clear Cause

Caption: A stepwise guide to troubleshooting low this compound efficacy.

Frequently Asked Questions (FAQs)

Compound and Protocol Related FAQs

Q1: How should I prepare and store my this compound stock solutions?

A1: For optimal stability, this compound should be handled as follows:

  • Solid Form: Store the lyophilized powder at -20°C. Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation.[1]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like sterile water, PBS, or DMSO. For long-term storage, it is recommended to aliquot the stock solution into tightly sealed vials and store them at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

  • Working Solutions: It is best to prepare fresh working solutions from the stock for each experiment.

Q2: What is the recommended working concentration for this compound in cell culture?

A2: The optimal concentration can vary between cell lines and the specific mutation of the target enzyme. Based on studies with the related compound N-butyldeoxynojirimycin (NB-DNJ), a starting concentration range of 10-50 µM is recommended for fibroblast cell lines.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

ParameterRecommended RangeKey Considerations
Working Concentration 10 - 100 µMCell line dependent; perform a dose-response curve.
Incubation Time 24 - 96 hoursTime-course experiments are recommended to find the optimal duration.
Solvent for Stock DMSO, sterile PBSEnsure final DMSO concentration in media is non-toxic (<0.1%).

Q3: What is the optimal incubation time for this compound treatment?

A3: The chaperoning effect of this compound is time-dependent. In studies with Pompe disease fibroblasts, incubation times of 24 hours have shown significant effects.[2] However, for some mutations, a longer incubation period of up to 4 days may be necessary to observe a substantial increase in enzyme activity.[3] We recommend performing a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal incubation time for your experimental system.

Cell Line and Culture Condition Related FAQs

Q4: Can the specific cell line or passage number affect the efficacy of this compound?

A4: Yes, both the cell line and its passage number can influence the outcome.

  • Cell Line Specificity: The efficacy of a pharmacological chaperone is highly dependent on the specific mutation of the target enzyme. This compound may be more effective for certain mutations that cause misfolding but do not completely abolish enzymatic activity.

  • Passage Number: High passage numbers can lead to genetic drift and altered cellular physiology, which may impact the response to this compound. It is recommended to use cells with a low passage number and to regularly perform cell line authentication.

Q5: Could the cell culture media or serum concentration be impacting the results?

A5: While standard culture conditions are generally suitable, significant deviations could affect cellular uptake or health. Ensure that you are using the recommended media and serum concentrations for your specific cell line. Drastic changes in serum concentration could potentially alter cellular metabolism and uptake of the compound.

Mechanism of Action and Cellular Response FAQs

Q6: How does this compound work, and why might it not be effective in my system?

A6: this compound acts as an allosteric enhancer of α-glucosidase.[4][5][6] It binds to the enzyme at a site distinct from the active site, stabilizing its conformation and promoting proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome. Unlike its D-enantiomer (NB-DNJ or Miglustat), this compound does not inhibit the enzyme's activity.[4][6]

Low efficacy could be due to:

  • Mutation Type: The specific mutation in the α-glucosidase gene may not be amenable to correction by a chaperone. For example, mutations that lead to a truncated, non-functional protein will not be rescued.

  • Cellular Trafficking Defects: There might be other defects in the cellular trafficking machinery that prevent the stabilized enzyme from reaching the lysosome.

  • Lysosomal pH: The activity of lysosomal enzymes like α-glucosidase is highly dependent on the acidic pH of the lysosome.[7] Any disruption in lysosomal pH regulation could mask the beneficial effects of this compound.

Signaling Pathway of this compound Action

L_NBDNJ_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome misfolded_GAA Misfolded α-glucosidase chaperone_binding This compound binds to misfolded α-glucosidase misfolded_GAA->chaperone_binding L_Nbdnj This compound L_Nbdnj->chaperone_binding correctly_folded_GAA Correctly folded α-glucosidase chaperone_binding->correctly_folded_GAA trafficking Trafficking correctly_folded_GAA->trafficking active_GAA Active α-glucosidase trafficking->active_GAA glycogen_degradation Glycogen degradation active_GAA->glycogen_degradation

Caption: Mechanism of this compound as a pharmacological chaperone for α-glucosidase.

Q7: Could this compound be causing cellular stress or toxicity?

A7: While this compound is generally less toxic than its D-enantiomer, high concentrations of any small molecule can potentially induce cellular stress. It is important to assess cell viability (e.g., using an MTT or trypan blue exclusion assay) in parallel with your efficacy experiments, especially when testing higher concentrations. The accumulation of misfolded proteins can lead to ER stress and the unfolded protein response (UPR), which pharmacological chaperones aim to alleviate. However, overwhelming the system with a high concentration of a chaperone could potentially have unintended consequences.

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound Efficacy
  • Cell Seeding: Seed your target cells (e.g., Pompe disease patient fibroblasts) in a 24-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0, 1, 5, 10, 25, 50, and 100 µM.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

  • Enzyme Activity Assay: Measure the α-glucosidase activity in the cell lysates using a fluorogenic substrate such as 4-methylumbelliferyl-α-D-glucopyranoside.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration in each lysate and plot the activity against the this compound concentration to determine the optimal dose.

Protocol 2: Time-Course Experiment for this compound Efficacy
  • Cell Seeding: Seed your cells as described in Protocol 1.

  • This compound Preparation: Prepare cell culture medium containing the optimal concentration of this compound determined from the dose-response experiment.

  • Treatment: Treat the cells with the this compound-containing medium.

  • Incubation and Harvesting: Harvest sets of wells at different time points (e.g., 0, 24, 48, 72, and 96 hours).

  • Cell Lysis and Assay: Lyse the cells and perform the α-glucosidase activity assay as described above.

  • Data Analysis: Plot the normalized enzyme activity against the incubation time to determine the optimal treatment duration.

Quantitative Data Summary

CompoundCell LineConcentrationIncubation TimeObserved Effect
This compound Pompe FibroblastsNot specified in detailNot specified in detailEnhancement of lysosomal α-glucosidase levels.[4][6]
NB-DNJ Pompe Fibroblasts20 µM24 hoursIncreased intracellular GAA activity.[2]
NB-DNJ N370S Fibroblasts100 µM5 daysNo significant increase in β-glucosidase activity.[3]
NN-DNJ N370S Fibroblasts10 µM9 days2-fold increase in β-glucosidase activity.

Note: NN-DNJ (N-(n-nonyl)deoxynojirimycin) is an analog of DNJ with a longer alkyl chain. This data is included to illustrate the structure-activity relationship of iminosugar chaperones.

References

Technical Support Center: Mitigating Off-Target Effects of L-NBDNJ in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-NBDNJ (N-Butyl-L-deoxynojirimycin). This resource provides essential guidance on mitigating potential off-target effects of this compound in your experiments. This compound, the L-enantiomer of the drug Miglustat (N-butyldeoxynojirimycin or NB-DNJ), exhibits distinct pharmacological properties. Unlike its D-enantiomer, which is a known inhibitor of various glycosidases, this compound primarily functions as an allosteric enhancer of α-glucosidase activity and does not significantly inhibit common glycosidases.[1][2][3][4][5] Understanding and addressing any unintended biological activities is crucial for the accurate interpretation of experimental results.

This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to help you design robust experiments and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known primary activities and potential off-target effects of this compound?

A1: The primary established activity of this compound is the allosteric enhancement of α-glucosidase.[1][2][3][4][5] This means it binds to a site on the enzyme distinct from the active site, leading to an increase in its catalytic activity.

Potential off-target effects, which may or may not be relevant depending on your experimental system, include:

  • Selective inhibition of non-lysosomal glucosylceramidase (NLGase): this compound has been shown to have a selective inhibitory effect on this enzyme, which is involved in sphingolipid metabolism.[6]

  • Anti-inflammatory and Antibacterial Properties: Some studies have reported anti-inflammatory and antibacterial activities of this compound.[6][7] These effects may be independent of its action on α-glucosidase.

  • Interaction with Ceramide-Specific Glucosyltransferase (CGT), GBA1, and GBA2: While its D-enantiomer (Miglustat) is a known inhibitor of these enzymes involved in glycolipid metabolism, the inhibitory effect of this compound on these specific enzymes is not as potent. However, these potential interactions should be considered.

Q2: How does the off-target profile of this compound differ from its D-enantiomer, Miglustat (NB-DNJ)?

A2: The stereochemistry of these molecules plays a critical role in their biological activity and selectivity.

  • This compound: Shows high selectivity and does not act as a general glycosidase inhibitor.[1][2][3][7] One study reported no significant inhibition of 14 different glycoside hydrolases at a concentration of 1 mM. Its off-target profile is more related to specific interactions with enzymes like NLGase.

  • D-NBDNJ (Miglustat): Is a well-known inhibitor of several α- and β-glucosidases, as well as ceramide-specific glucosyltransferase (CGT).[8] Its therapeutic actions and side effects are largely attributed to the inhibition of these enzymes.

Q3: What are the initial steps to consider for minimizing off-target effects in my experimental design?

A3: A well-designed experiment is the first line of defense against off-target effects.

  • Dose-Response Analysis: Perform a thorough dose-response curve for the intended effect (α-glucosidase enhancement) to identify the lowest effective concentration. Using excessively high concentrations increases the likelihood of engaging off-target molecules.

  • Use of Controls:

    • Negative Control: Include a vehicle-only control to account for any effects of the solvent.

    • Inactive Enantiomer Control: If feasible, use the D-enantiomer (Miglustat) as a control to differentiate effects related to general iminosugar structure from the specific actions of this compound.

    • Positive Control: For the intended activity, use a known activator of α-glucosidase if one exists for your system.

  • Cell Line/Model System Characterization: Understand the expression levels of potential off-target proteins (e.g., NLGase, CGT) in your experimental model. If your system has high levels of a potential off-target, consider using a different model or implementing specific controls.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues that may arise during experiments with this compound, potentially due to off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected changes in cell lipid profiles. Inhibition of NLGase or other enzymes involved in sphingolipid metabolism.1. Measure the activity of NLGase in your experimental system with and without this compound. 2. Analyze the levels of specific sphingolipids to pinpoint the affected pathway. 3. Compare the effects with a known NLGase inhibitor as a positive control.
Observed anti-inflammatory or anti-bacterial effects unrelated to the primary hypothesis. This compound may be directly modulating inflammatory or bacterial pathways.1. Investigate key inflammatory markers or bacterial growth in the presence of this compound in a system lacking the primary target (α-glucosidase), if possible. 2. Consult literature on the known anti-inflammatory or antibacterial mechanisms of iminosugars.
Inconsistent or variable enhancement of α-glucosidase activity. 1. Suboptimal assay conditions for allosteric enhancement. 2. Presence of endogenous modulators in the cell lysate or media.1. Optimize assay parameters such as pH, temperature, and substrate concentration. Allosteric activation can be sensitive to these factors. 2. Consider using a purified enzyme system to confirm direct allosteric enhancement before moving to more complex systems.
Cellular toxicity or unexpected phenotypic changes at higher concentrations. Engagement of multiple off-targets leading to cellular stress or pathway dysregulation.1. Perform a cell viability assay (e.g., MTT, LDH) across a wide range of this compound concentrations. 2. Lower the working concentration to the minimal effective dose for α-glucosidase enhancement. 3. If toxicity persists, consider profiling for markers of cellular stress (e.g., apoptosis, autophagy).

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activities of this compound and its D-enantiomer (NB-DNJ/Miglustat) against key enzymes. This data highlights the higher selectivity of the L-enantiomer.

EnzymeThis compoundD-NBDNJ (Miglustat)Reference
α-Glucosidases (various) No significant inhibition at 1 mMPotent Inhibitor (IC50/Ki in µM range)[1][2][3]
Ceramide-Specific Glucosyltransferase (CGT) Not a potent inhibitorIC50 ≈ 20-50 µM[8]
Glucosylceramidase 1 (GBA1) Not a potent inhibitorKi ≈ 34 µM[9]
Glucosylceramidase 2 (GBA2) Not a potent inhibitorInhibitor[9]
Non-lysosomal glucosylceramidase (NLGase) Selective InhibitorLess potent inhibitor[6]

Note: Specific IC50 or Ki values for this compound against CGT, GBA1, GBA2, and NLGase are not consistently reported in the literature and may vary depending on the assay conditions. The information provided is based on qualitative descriptions of its activity.

Experimental Protocols

Protocol 1: Assessing Allosteric Enhancement of α-Glucosidase Activity

This protocol outlines a general method to determine the effect of this compound on α-glucosidase activity.

Materials:

  • Purified α-glucosidase enzyme

  • This compound stock solution

  • α-glucosidase substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • Assay buffer (e.g., sodium phosphate buffer, pH 6.8)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the α-glucosidase enzyme and this compound to desired concentrations in the assay buffer. Prepare a serial dilution of this compound.

  • Enzyme and Compound Incubation: In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate Reaction: Add the α-glucosidase substrate to each well to start the reaction.

  • Measure Activity: Monitor the formation of the product (e.g., p-nitrophenol) over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each this compound concentration. Plot V₀ against the this compound concentration to determine the extent of enhancement.

Protocol 2: Validating Off-Target Engagement using a Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify if this compound directly binds to a suspected off-target protein in a cellular context.

Materials:

  • Intact cells expressing the potential off-target protein

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Instrumentation for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in each sample using a specific antibody (e.g., via Western blotting).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.

Visualizing Pathways and Workflows

To further aid in understanding the experimental logic, the following diagrams illustrate key concepts.

Signaling_Pathway cluster_alpha_glucosidase α-Glucosidase Enhancement α-Glucosidase α-Glucosidase Product Product α-Glucosidase->Product Catalyzes Substrate Substrate Substrate->α-Glucosidase Binds to active site This compound This compound This compound->α-Glucosidase Binds to allosteric site

Caption: Allosteric enhancement of α-glucosidase by this compound.

Experimental_Workflow Start Start Hypothesis Hypothesis: This compound has a specific cellular effect Start->Hypothesis Dose_Response Perform Dose-Response Curve (Primary Target Activity) Hypothesis->Dose_Response Off_Target_Prediction Predict Potential Off-Targets (e.g., NLGase, CGT) Hypothesis->Off_Target_Prediction Select_Concentration Select Minimal Effective Concentration Dose_Response->Select_Concentration Primary_Assay Perform Primary Experiment Select_Concentration->Primary_Assay Control_Experiments Design Control Experiments (Vehicle, Enantiomer) Off_Target_Prediction->Control_Experiments Off_Target_Assay Assess Off-Target Activity (e.g., Enzyme Assay, CETSA) Off_Target_Prediction->Off_Target_Assay Control_Experiments->Primary_Assay Analyze_Results Analyze and Interpret Results Primary_Assay->Analyze_Results Off_Target_Assay->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion

Caption: Experimental workflow for mitigating off-target effects.

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Large-Scale Synthesis of L-N6-benzyldeoxynojirimycin (L-Nbdnj)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of L-N6-benzyldeoxynojirimycin (L-Nbdnj).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Action
Low Yield in N-alkylation Step Incomplete reaction due to insufficient mixing or mass transfer limitations at scale.- Increase agitation speed to ensure homogeneity. - Consider using a phase-transfer catalyst if dealing with a biphasic system. - Monitor reaction progress closely using in-process controls (e.g., HPLC, TLC) and extend reaction time if necessary.
Decomposition of the alkylating agent (e.g., benzyl bromide) at elevated temperatures.- Maintain strict temperature control. - Consider a slower, controlled addition of the alkylating agent to manage exothermic reactions.
Side reactions, such as quaternization of the product.- Use a stoichiometric amount of the alkylating agent. - Optimize the base and solvent system to favor mono-alkylation.
Impurity Formation Over-alkylation leading to the formation of the quaternary ammonium salt.- As mentioned above, use a controlled amount of the alkylating agent. - Lower the reaction temperature to reduce the rate of the second alkylation.
Presence of unreacted starting material (L-deoxynojirimycin).- Ensure the alkylating agent is of high purity and added in the correct stoichiometry. - Increase reaction time or temperature slightly, while monitoring for impurity formation.
Formation of O-alkylated byproducts.- Select a suitable solvent and base combination to favor N-alkylation over O-alkylation. Polar aprotic solvents are often preferred.
Difficult Purification Co-elution of this compound with starting materials or byproducts during chromatography.- Optimize the chromatographic conditions (e.g., stationary phase, mobile phase gradient). - Consider using a different purification technique, such as ion-exchange chromatography, to separate the basic this compound from neutral or less basic impurities.
Product is highly water-soluble, leading to losses during aqueous work-up.- Perform extractions with a suitable organic solvent at the appropriate pH to maximize product recovery. - Consider using techniques like reverse osmosis or lyophilization to remove water.
Poor Stereocontrol Racemization at chiral centers during the synthesis.- Ensure that reaction conditions (e.g., temperature, pH) are not harsh enough to cause epimerization. - Use chiral catalysts or starting materials to enforce the desired stereochemistry.
Inconsistent Batch-to-Batch Results Variability in raw material quality.- Implement stringent quality control checks for all starting materials and reagents.
Lack of precise control over reaction parameters.- Utilize automated reactor systems for better control over temperature, addition rates, and mixing.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the large-scale synthesis of this compound?

A1: The N-alkylation of the L-deoxynojirimycin precursor is arguably the most critical step. Precise control of stoichiometry, temperature, and reaction time is crucial to maximize the yield of the desired mono-N-alkylated product and minimize the formation of impurities such as the over-alkylated quaternary salt and O-alkylated byproducts.

Q2: How can I improve the efficiency of the purification of the highly polar this compound at a large scale?

A2: Large-scale purification of highly polar compounds like this compound can be challenging. Consider using ion-exchange chromatography, which separates compounds based on charge. Since this compound is a basic amine, it will bind to a cation-exchange resin and can be selectively eluted. This method is often more scalable and cost-effective than large-scale preparative HPLC.

Q3: What are the common impurities I should look for in my final product?

A3: Common impurities include unreacted L-deoxynojirimycin, the N,N-dibenzylated quaternary ammonium salt, and potentially O-benzylated isomers. It is essential to develop a robust analytical method, such as HPLC with mass spectrometry detection, to identify and quantify these impurities.

Q4: Are there any specific safety precautions I should take during the large-scale synthesis?

A4: Benzyl bromide, a common reagent for N-benzylation, is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Large-scale reactions can be exothermic, so ensure that the reactor is equipped with adequate cooling capacity to prevent thermal runaways.

Experimental Protocols

Key Experiment: Large-Scale N-alkylation of L-deoxynojirimycin

Objective: To synthesize L-N6-benzyldeoxynojirimycin (this compound) via N-alkylation of L-deoxynojirimycin on a large scale.

Materials:

  • L-deoxynojirimycin (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel

Procedure:

  • Charge the jacketed glass reactor with L-deoxynojirimycin and N,N-Dimethylformamide (DMF).

  • Stir the mixture until the L-deoxynojirimycin is fully dissolved.

  • Add potassium carbonate to the solution.

  • Heat the reaction mixture to 60 °C.

  • Slowly add benzyl bromide via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 65 °C.

  • After the addition is complete, maintain the reaction mixture at 60 °C and monitor the reaction progress by HPLC every hour.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Proceed with the purification protocol.

Signaling Pathways & Experimental Workflows

Logical Relationship: Troubleshooting Low Yield in N-alkylation

troubleshooting_low_yield start Low Yield in N-alkylation check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_reagents Assess Reagent Stoichiometry & Purity start->check_reagents improve_mixing Increase Agitation/ Use Phase-Transfer Catalyst check_mixing->improve_mixing optimize_temp Implement Controlled Reagent Addition check_temp->optimize_temp adjust_reagents Use Stoichiometric Reagent Amount check_reagents->adjust_reagents outcome_good Yield Improved improve_mixing->outcome_good optimize_temp->outcome_good adjust_reagents->outcome_good

Caption: Troubleshooting workflow for low yield in the N-alkylation step.

Experimental Workflow: this compound Synthesis and Purification

synthesis_workflow start Start: L-deoxynojirimycin n_alkylation N-alkylation with Benzyl Bromide start->n_alkylation workup Reaction Work-up (Filtration & Solvent Removal) n_alkylation->workup purification Purification by Ion-Exchange Chromatography workup->purification analysis Product Analysis (HPLC, NMR, MS) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

Technical Support Center: Addressing Variability in Experimental Results with L-Nbdnj

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Nbdnj (L-N-butyldeoxynojirimycin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ). Unlike its D-enantiomer (Miglustat), this compound is not a glycosidase inhibitor. Instead, it primarily functions as a pharmacological chaperone and an allosteric enhancer of acid α-glucosidase (GAA) activity.[1][2] In the context of Pompe disease, it aids in the proper folding and trafficking of GAA, increasing its stability and activity within the lysosome.

Q2: What are the main experimental applications of this compound?

A2: this compound is primarily investigated for its therapeutic potential in:

  • Pompe Disease: As a pharmacological chaperone to enhance the efficacy of enzyme replacement therapy (ERT).[3][4]

  • Cystic Fibrosis: It has shown potential as an anti-inflammatory and antibacterial agent in preclinical models.[1]

Q3: What are the common sources of variability in experiments involving this compound?

A3: Variability in this compound experiments can arise from several factors, including:

  • Cell-based factors: Cell line integrity, passage number, cell density, and overall cell health can significantly impact results.

  • Compound stability and handling: Improper storage or handling of this compound can affect its potency.

  • Assay conditions: Variations in incubation times, temperature, pH, and reagent concentrations can lead to inconsistent outcomes.

  • Enzyme activity: The source and purity of the α-glucosidase used in in vitro assays are critical.

  • Dose-response variability: Inconsistent dose-response curves can result from issues with compound solubility or inaccurate dilutions.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific assays in a question-and-answer format.

α-Glucosidase Activity Assay

Issue: Inconsistent or lower-than-expected enhancement of α-glucosidase activity.

  • Question: My α-glucosidase activity assay shows high variability between replicates or fails to show the expected enhancement with this compound. What could be the cause?

  • Answer: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

    Potential Cause Troubleshooting Step
    Enzyme Quality Ensure the α-glucosidase enzyme is from a reliable source and has been stored correctly to maintain its activity. Perform a quality control check of the enzyme's specific activity.
    Substrate Concentration The concentration of the substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) should be optimized. If the concentration is too high, it may mask the enhancing effect of this compound.
    pH and Buffer Conditions The pH of the assay buffer is critical for both enzyme activity and this compound function. Ensure the buffer pH is optimal for the specific α-glucosidase being used (typically acidic for lysosomal GAA).
    This compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup. Very high concentrations may not lead to a further increase in activity.
    Incubation Times Optimize the pre-incubation time of the enzyme with this compound and the subsequent incubation time with the substrate.
Cell-Based Assays (e.g., Cell Viability, Lysosomal Function)

Issue: High variability in cell viability or functional readouts.

  • Question: I am observing significant well-to-well or plate-to-plate variability in my cell-based assays with this compound. How can I improve consistency?

  • Answer: Cell-based assays are inherently complex and prone to variability. Here are some key areas to troubleshoot:

    Potential Cause Troubleshooting Step
    Cell Seeding and Density Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a consistent cell seeding density across all wells and plates. Over-confluent or under-confluent cells can respond differently.
    Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
    Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and the test compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
    Compound Solubility and Stability Ensure this compound is fully dissolved in the culture medium. Prepare fresh dilutions for each experiment from a concentrated stock solution.
    Incubation Conditions Maintain consistent temperature, humidity, and CO₂ levels in the incubator. Variations in these conditions can affect cell health and response.
Anti-inflammatory and Antibacterial Assays

Issue: Inconsistent or unexpected results in anti-inflammatory or antibacterial assays.

  • Question: My results for the anti-inflammatory or antibacterial effects of this compound are not reproducible. What should I check?

  • Answer: These assays can be influenced by a variety of factors. Consider the following:

    Potential Cause Troubleshooting Step
    Stimulant/Bacterial Inoculum Variability For anti-inflammatory assays, ensure the concentration and activity of the inflammatory stimulus (e.g., LPS) are consistent. For antibacterial assays, use a standardized inoculum of bacteria in the same growth phase for each experiment.
    Assay Endpoint Measurement Ensure the timing of the endpoint measurement is optimized. For example, in an NF-κB reporter assay, the timing of peak activation should be determined.
    Media Components Components in the cell culture or bacterial growth media can sometimes interfere with the activity of this compound. Consider using a defined medium if possible.
    Assay Controls Always include appropriate positive and negative controls to ensure the assay is performing as expected.

Experimental Protocols

α-Glucosidase Activity Enhancement Assay

This protocol is designed to measure the enhancement of acid α-glucosidase (GAA) activity by this compound in a cell-free system.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium acetate buffer, pH 4.3.

    • Substrate Solution: 2 mM 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) in assay buffer.

    • Enzyme Solution: Recombinant human GAA (rhGAA) diluted in assay buffer to the desired concentration.

    • This compound Solution: Prepare a stock solution of this compound in water and make serial dilutions in the assay buffer.

    • Stop Solution: 0.2 M glycine-NaOH, pH 10.7.

  • Assay Procedure:

    • In a 96-well black plate, add 10 µL of this compound dilutions (or assay buffer for control).

    • Add 20 µL of the rhGAA solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 150 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm using a microplate reader.

    • Calculate the fold enhancement of GAA activity relative to the control (no this compound).

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of a chosen cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound Dilutions prep_compound->treat_cells prep_cells Culture and Passage Cells seed_cells Seed Cells in Microplate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Assay-Specific Reagent (e.g., MTT, 4-MUG) incubate->add_reagent measure Measure Signal (Absorbance, Fluorescence) add_reagent->measure calculate Calculate Results (% Viability, Fold Enhancement) measure->calculate plot Generate Dose-Response Curves calculate->plot interpret Interpret Data and Troubleshoot plot->interpret

Caption: General workflow for in vitro experiments with this compound.

signaling_pathway Proposed Signaling Pathway Modulation by this compound in Pompe Disease cluster_er Endoplasmic Reticulum cluster_lysosome Lysosome mutant_gaa Misfolded Mutant GAA chaperoned_gaa Properly Folded GAA mutant_gaa->chaperoned_gaa Pharmacological Chaperoning l_nbdnj This compound l_nbdnj->mutant_gaa lysosomal_gaa Active GAA chaperoned_gaa->lysosomal_gaa Trafficking glycogen Glycogen lysosomal_gaa->glycogen Hydrolysis mTORC1 mTORC1 lysosomal_gaa->mTORC1 Activation glucose Glucose glycogen->glucose autophagy Autophagy mTORC1->autophagy Inhibition

Caption: this compound's role in GAA chaperoning and downstream signaling.

References

stability of L-Nbdnj in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Nbdnj (N-butyl-L-deoxynojirimycin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is the L-enantiomer of N-butyldeoxynojirimycin (NB-DNJ or Miglustat). As a compound, it is highly soluble in water. For cell culture experiments, it can be dissolved directly in sterile distilled water, phosphate-buffered saline (PBS), or the cell culture medium to be used. For stock solutions, sterile distilled water or a slightly acidic buffer is recommended to enhance long-term stability.

Q2: How should I store this compound powder?

A2: this compound powder should be stored in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the powder at -20°C, protected from moisture. Some suppliers suggest storage under an inert gas like nitrogen.

Q3: How stable is this compound in solution, and how should I store stock solutions?

A3: The stability of this compound in solution is significantly influenced by pH. Based on studies of its D-enantiomer, Miglustat, this compound is expected to be more stable in slightly acidic conditions. At neutral to basic pH (around 7.3 and above), solutions may discolor over time (e.g., turning brownish), suggesting some degradation, even when refrigerated[1][2][3]. For optimal stability, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 4.4-6.5) and store them at 2-8°C for up to 28 days[1][2][3]. For longer-term storage, aliquoting and freezing at -20°C is advisable.

Q4: My this compound solution has turned a brownish color. Is it still usable?

A4: A brownish discoloration in this compound solutions, particularly those at neutral or slightly alkaline pH, is an indication of potential degradation over time, even if stored at 2-8°C[1][2][3]. While one study on Miglustat did not detect degradation products by HPLC despite the color change, it is best practice to use freshly prepared solutions or solutions that have not discolored to ensure the highest purity and activity of the compound in your experiments. The discoloration is more likely to occur at a pH of 7.3 or higher[1][2][3].

Q5: At what pH is this compound most stable?

A5: Based on data from its enantiomer, Miglustat, this compound is most stable in acidic conditions. A study showed that a Miglustat suspension adjusted to pH 4.4 remained physically and chemically stable for at least 28 days when refrigerated[1][2][3]. Conversely, significant degradation has been observed under basic conditions[4]. Therefore, for preparing stock solutions for long-term storage, a buffer with a pH between 4.5 and 6.5 is recommended.

Q6: Is this compound sensitive to temperature?

Q7: Can I use this compound in my cell culture medium?

A7: Yes, this compound is frequently used in cell culture experiments. It can be added directly to the cell culture medium. However, since most cell culture media are buffered to a physiological pH (around 7.2-7.4), it is advisable to add this compound from a freshly prepared stock solution or a stock stored under recommended conditions (acidic pH, refrigerated) to minimize the risk of degradation in the medium over the course of a long experiment.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound in a slightly acidic buffer (e.g., citrate buffer, pH 5.5) and store it at 2-8°C. Avoid using stock solutions that have been stored for extended periods at neutral or basic pH, or that have discolored.

  • Possible Cause 2: Degradation of this compound in the experimental buffer or medium.

    • Troubleshooting Step: Consider the pH of your experimental buffer. If it is neutral or basic, the stability of this compound may be compromised over time. For longer experiments, consider replenishing the medium with freshly added this compound periodically.

  • Possible Cause 3: Presence of oxidizing agents.

    • Troubleshooting Step: Ensure that your experimental buffers and media are free from strong oxidizing agents, as these have been shown to cause significant degradation of the related compound, Miglustat[4].

Issue 2: Precipitation or solubility problems with this compound.

  • Possible Cause 1: Incorrect solvent or concentration.

    • Troubleshooting Step: this compound is highly soluble in water[4]. If you are observing precipitation, ensure that the concentration is not exceeding its solubility limit in your specific buffer. The hydrochloride salt of its D-enantiomer has a solubility of 1 mg/mL in PBS (pH 7.2)[5].

  • Possible Cause 2: Interaction with other components in the buffer.

    • Troubleshooting Step: While not commonly reported for this compound, some buffer components can interact with experimental compounds. Try dissolving this compound in a simpler buffer system (e.g., sterile water or PBS) before adding it to a more complex medium.

Data on the Stability of N-butyldeoxynojirimycin (Miglustat)

The following tables summarize the available stability data for N-butyldeoxynojirimycin (Miglustat), the D-enantiomer of this compound. This information can be used as a reliable proxy for the stability of this compound due to their identical chemical structures, differing only in stereochemistry.

Table 1: Stability of Miglustat Solid Powder

Storage ConditionDurationObservationReference
25°C / 60% RH36 monthsNo significant changes observed.[4]
40°C / 75% RH (Accelerated)6 monthsNo significant changes observed.[4]
-20°C (as hydrochloride salt)≥ 4 yearsStable.[5]

Table 2: Stability of Miglustat in Aqueous Solution

ConcentrationVehiclepHStorage TemperatureDurationObservationReference
20 mg/mLInOrpha®7.4 - 7.62-8°C14-28 daysChanged from yellow to brown; no degradates detected by HPLC.[1][2][3]
10 mg/mLInOrpha®7.32-8°C9 daysChanged from yellow to brown.[1][2][3]
20 mg/mLInOrpha® with citric acid4.42-8°C28 daysRemained yellow and stable.[1][2][3]
5 mg/mLInOrpha®~6.52-8°C28 daysRemained yellow and stable.[1][2][3]
Not specifiedBasic solutionBasicNot specified4 hoursUp to 44% degradation.[4]
Not specifiedOxidizing conditionsNot specifiedNot specifiedNot specifiedSignificant degradation.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is approximately 219.28 g/mol ).

  • Add sterile, distilled water or a sterile, slightly acidic buffer (e.g., 50 mM sodium citrate, pH 5.5) to achieve a final concentration of 10 mM.

  • Vortex gently until the powder is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to 4 weeks if in an acidic buffer).

Protocol 2: Application of this compound to Cell Culture

  • Thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration.

  • Gently mix the medium by pipetting up and down before adding it to the cells.

  • For experiments lasting several days, consider replacing the medium with fresh medium containing this compound every 48-72 hours to ensure a consistent concentration of the active compound.

Visualizations

L_Nbdnj_Stability_Factors cluster_factors Factors Affecting this compound Stability cluster_outcomes Stability Outcomes pH pH Stable Stable pH->Stable Low pH (4.4 - 6.5) Degradation Degradation pH->Degradation High pH (≥ 7.3) Temperature Temperature Temperature->Stable Refrigerated (2-8°C) Frozen (-20°C) Temperature->Degradation High Temperature Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Degradation Present

Caption: Key factors influencing the stability of this compound in solution.

L_Nbdnj_Workflow Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Dissolve Dissolve in Acidic Buffer (pH 4.5-6.5) or Sterile Water Weigh_this compound->Dissolve Sterile_Filter Sterile Filter (0.22 µm) Dissolve->Sterile_Filter Store Store Stock Solution (2-8°C short-term, -20°C long-term) Sterile_Filter->Store Dilute Dilute in Cell Culture Medium Store->Dilute Apply_to_Cells Apply to Cells Dilute->Apply_to_Cells End End Apply_to_Cells->End

Caption: Recommended workflow for preparing and using this compound in experiments.

References

Technical Support Center: L-Nbdnj Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the in vivo delivery of L-Nbdnj. The following guides and frequently asked questions (FAQs) are designed to address common challenges encountered during animal model experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Formulation and Administration

Q1: My this compound formulation is cloudy or precipitates out of solution. What are the potential causes and solutions?

A1: Poor aqueous solubility is a known challenge for many iminosugar derivatives. Precipitation can lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

  • Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. If this data is unavailable, empirical testing with small aliquots is recommended.

  • Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability.[1][2][3][4][5] Consider the following approaches:

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to dissolve the compound before further dilution in an aqueous vehicle.Simple to prepare.Can cause toxicity or altered vehicle effects at high concentrations.
pH Adjustment If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility.Can be a very effective and simple method.The pH must be physiologically tolerable for the chosen route of administration.
Cyclodextrins Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.Generally well-tolerated and effective.Can be more expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Liposomes Encapsulating this compound within lipid vesicles.Can improve bioavailability and alter biodistribution.More complex and costly to prepare.

Q2: What is the recommended route of administration for this compound in mice?

A2: Both oral gavage and intravenous (IV) injection have been used for the administration of related iminosugars in mouse models.[6] The choice of route depends on the experimental goals.

  • Oral Gavage: Suitable for assessing oral bioavailability and for chronic dosing studies. It is less invasive than IV injection.

  • Intravenous Injection: Bypasses absorption barriers, ensuring 100% bioavailability. It is ideal for pharmacokinetic studies and for achieving rapid, high systemic concentrations.

Q3: I am observing high variability in plasma concentrations between my animal subjects after oral administration. Why is this happening and how can I reduce it?

A3: High variability after oral dosing is often due to inconsistent absorption, which can be influenced by factors such as:

  • Gastrointestinal (GI) Tract Conditions: Differences in stomach pH, food content, and GI motility between animals can affect drug dissolution and absorption.

  • Formulation Issues: An unstable or poorly dispersed formulation can lead to inconsistent dosing.

Solutions:

  • Fasting: Fasting animals overnight before dosing can help to standardize GI conditions.

  • Formulation Improvement: Utilize a solubilization strategy as outlined in Q1 to ensure the drug remains in solution in the GI tract.

  • Consistent Dosing Technique: Ensure that the oral gavage procedure is performed consistently for all animals to minimize variability in the site of deposition within the GI tract.

Efficacy and Off-Target Effects

Q4: I am not observing the expected therapeutic effect in my animal model. What are some potential reasons?

A4: Lack of efficacy can stem from several factors, from suboptimal dosing to issues with the animal model itself.

Troubleshooting Steps:

  • Verify Drug Integrity: Ensure that your this compound compound is stable and has not degraded.

  • Dose Optimization: The dose may be too low to achieve a therapeutic concentration in the target tissue. Conduct a dose-response study to determine the optimal dose.

  • Pharmacokinetic Analysis: If possible, measure the plasma and tissue concentrations of this compound to confirm that it is reaching the target organ at a sufficient concentration.

  • Animal Model Considerations: Re-evaluate the animal model to ensure it is appropriate for studying the intended therapeutic effect of this compound.

Q5: Are there any known off-target effects of this compound?

A5: this compound is the L-enantiomer of N-butyl-deoxynojirimycin (NB-DNJ). Unlike its D-enantiomer, this compound is reported to not act as a glycosidase inhibitor, which is a common off-target effect of many iminosugars.[7][8][9] However, as with any experimental compound, it is crucial to monitor for unexpected physiological or behavioral changes in the animals.

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound delivery in animal models.

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, PBS with a solubilizing agent)

  • 20-gauge, 1.5-inch curved, ball-tipped gavage needle

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the compound is fully dissolved or homogeneously suspended.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.

  • Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Administration: Once the needle is in the esophagus (you should not feel any resistance), slowly administer the formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle (e.g., saline)

  • 27-30 gauge needle attached to a 1 mL syringe

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Formulation Preparation: Prepare a sterile solution of this compound for injection.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash back into the hub of the needle.

  • Administration: Slowly inject the solution. If you feel resistance or see a blister forming, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same vein or in the other lateral tail vein.

  • Withdrawal and Pressure: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo use of this compound and related iminosugars. Note: Specific pharmacokinetic and comprehensive in vivo efficacy data for this compound are limited in the public domain. The data for N-butyl-deoxynojirimycin (NB-DNJ), the D-enantiomer, is provided as a reference.

Table 1: In Vivo Efficacy of NB-DNJ in a Pompe Disease Mouse Model

Animal ModelTreatmentDoseRouteDurationKey FindingsReference
GAA knockout miceNB-DNJ + rhGAA4.3 mg/kgOral2 daysImproved GAA enzyme correction in liver, gastrocnemius, diaphragm, and heart compared to rhGAA alone.[6]

Table 2: Pharmacokinetic Parameters of Deoxynojirimycin (DNJ) in Rats

ParameterValueUnitsConditionsReference
T1/2 (initial)3minutesOral administration[10]
T1/2 (terminal)51minutesOral administration[10]
BioavailabilityImproved with pure DNJ vs. mulberry extract-Oral administration[9]

Visualizations

Signaling Pathway: this compound as an Allosteric Enhancer of α-Glucosidase (GAA)

L_Nbdnj_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded_GAA Misfolded GAA Correctly_Folded_GAA Correctly Folded GAA Misfolded_GAA->Correctly_Folded_GAA This compound This compound This compound->Misfolded_GAA Allosteric Binding & Stabilization ER_Exit ER Exit Correctly_Folded_GAA->ER_Exit GAA_Processing GAA Processing & Trafficking ER_Exit->GAA_Processing Mature_GAA Mature, Active GAA GAA_Processing->Mature_GAA Glycogen Glycogen Mature_GAA->Glycogen Hydrolysis Glucose Glucose Glycogen->Glucose

This compound enhances GAA folding and lysosomal delivery.

Experimental Workflow: In Vivo Efficacy Study

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (e.g., body weight, motor function) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Administration Treatment Administration (Vehicle, this compound, etc.) Randomization->Treatment_Administration In-life_Monitoring In-life Monitoring (daily health checks, weekly body weight) Treatment_Administration->In-life_Monitoring Endpoint_Assessments Endpoint Assessments (e.g., motor function tests) In-life_Monitoring->Endpoint_Assessments Tissue_Collection Tissue Collection (e.g., muscle, liver, plasma) Endpoint_Assessments->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., glycogen content, GAA activity) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Troubleshooting_Bioavailability Poor_Bioavailability Poor Oral Bioavailability Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Poor_Permeability Poor Membrane Permeability Poor_Bioavailability->Poor_Permeability First_Pass_Metabolism High First-Pass Metabolism Poor_Bioavailability->First_Pass_Metabolism Formulation_Optimization Formulation Optimization (Co-solvents, Cyclodextrins) Low_Solubility->Formulation_Optimization Permeation_Enhancers Use of Permeation Enhancers Poor_Permeability->Permeation_Enhancers Route_Modification Change Administration Route (e.g., IV) First_Pass_Metabolism->Route_Modification

References

Technical Support Center: Optimizing Incubation Time for L-NBDNJ in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-NBDNJ (L-N-butyldeoxynojirimycin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is the L-enantiomer of the iminosugar N-butyldeoxynojirimycin (NB-DNJ). Unlike its D-enantiomer, which acts as a glycosidase inhibitor, this compound functions as an allosteric enhancer of lysosomal α-glucosidase activity.[1][2][3] This property makes it a subject of interest for research into therapies for lysosomal storage disorders like Pompe disease, where it can help increase the levels of functional α-glucosidase in fibroblasts.[1][2][3]

Q2: What are the typical concentrations and incubation times for this compound in cell culture experiments?

A2: The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific experimental goals. However, based on studies with related iminosugars, a starting concentration in the low micromolar range (e.g., 1-20 µM) is often used. For long-term enhancement of enzyme activity, incubation times can range from 24 hours to several days. For instance, a study on the related compound N-(n-nonyl)deoxynojirimycin (NN-DNJ) showed a significant increase in mutant β-glucosidase activity in fibroblasts after a 9-day incubation period at 10 µM.[4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

Q3: Is this compound cytotoxic to cells?

A3: Like many chemical compounds, this compound can exhibit cytotoxicity at high concentrations or with prolonged incubation times. It is essential to determine the cytotoxic threshold in your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion) before proceeding with functional experiments.

Q4: Can this compound be used in combination with other treatments, such as enzyme replacement therapy (ERT)?

A4: Yes, studies have shown that this compound can be co-incubated with recombinant human α-glucosidase, the basis of ERT for Pompe disease, to enhance the levels of the enzyme in patient-derived fibroblasts.[1][2][3] This suggests a potential synergistic effect where this compound may act as a pharmacological chaperone, stabilizing the recombinant enzyme and improving its efficacy.

Q5: What is the significance of the NBD fluorescent tag on this compound?

A5: The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a fluorescent reporter. Its fluorescence is environmentally sensitive, typically exhibiting low fluorescence in aqueous environments and high fluorescence in nonpolar, hydrophobic environments. This property can be exploited to study the uptake, subcellular localization, and trafficking of this compound within live cells using fluorescence microscopy.

Troubleshooting Guides

Low or No Enhancement of α-Glucosidase Activity
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal working concentration for your cell line.
Insufficient Incubation Time Conduct a time-course experiment, incubating cells with this compound for varying durations (e.g., 24, 48, 72, 96 hours) to determine the time required to observe a significant effect.
Cell Line Insensitivity The specific mutation or cellular machinery in your chosen cell line may not be responsive to this compound. If possible, test the compound on a different cell line known to be responsive.
Incorrect Assay Conditions Ensure that the α-glucosidase activity assay is performed under optimal conditions (pH, substrate concentration, temperature). Refer to established protocols for lysosomal enzyme assays.
Compound Degradation Prepare fresh stock solutions of this compound and store them properly (protected from light, at the recommended temperature) to avoid degradation.
High Cytotoxicity Observed
Possible Cause Troubleshooting Step
This compound Concentration Too High Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your specific cell line and incubation time.
Prolonged Incubation Reduce the incubation time. A shorter exposure to a higher concentration may be less toxic than a longer exposure to a lower concentration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%).
Cell Culture Conditions Optimize cell seeding density and ensure the overall health of the cell culture is good before starting the experiment. Stressed cells are more susceptible to compound toxicity.
Issues with Fluorescence Microscopy
Possible Cause Troubleshooting Step
Weak Fluorescent Signal Increase the concentration of this compound (within non-toxic limits). Increase the exposure time or gain on the microscope. Ensure you are using the correct filter set for the NBD fluorophore (Excitation ~460 nm, Emission ~540 nm).
High Background Fluorescence Wash cells thoroughly with PBS before imaging to remove any unbound this compound. Use a phenol red-free medium for imaging.[5] Use imaging dishes with low autofluorescence.
Photobleaching Minimize the exposure of cells to the excitation light. Use an anti-fade mounting medium if imaging fixed cells.[6] Acquire images using the lowest possible laser power that still provides a good signal-to-noise ratio.
Cellular Autofluorescence Image a control group of unstained cells to determine the level of natural autofluorescence. This can be subtracted from the this compound signal during image analysis.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and incubation times for iminosugars based on published literature. Note that these are starting points and should be optimized for your specific experimental setup.

CompoundCell TypeConcentrationIncubation TimeObserved EffectReference
This compound Pompe Disease FibroblastsNot specifiedNot specifiedEnhancement of lysosomal α-glucosidase levels[1][2][3]
NN-DNJ N370S Fibroblasts10 µM9 days2-fold increase in β-Glu activity[4]
NB-DNJ Pompe Disease Fibroblasts20 µM24 hoursEnhanced correction of GAA activity by rhGAA[7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
  • Cell Seeding: Seed the cells of interest (e.g., human fibroblasts) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: Carefully remove the medium from the cells and replace it with 100 µL of the this compound-containing medium. Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • α-Glucosidase Activity Assay:

    • Wash the cells twice with PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Measure α-glucosidase activity using a fluorogenic or colorimetric substrate (e.g., 4-Methylumbelliferyl-α-D-glucopyranoside).

    • Normalize the enzyme activity to the protein concentration.

  • Data Analysis: Plot the normalized α-glucosidase activity against the this compound concentration to determine the optimal concentration for activity enhancement.

Protocol 2: Live-Cell Imaging of this compound Uptake and Localization
  • Cell Seeding: Seed cells on glass-bottom imaging dishes or coverslips. Allow them to reach 50-70% confluency.

  • Labeling: Prepare a working solution of this compound in a phenol red-free imaging medium at the desired concentration (determined from the dose-response experiment).

  • Incubation: Replace the culture medium with the this compound-containing imaging medium and incubate for the desired time (e.s., 1-4 hours) at 37°C and 5% CO₂.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound this compound.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a suitable environmental chamber (to maintain temperature and CO₂ levels) and an NBD filter set (Excitation ~460 nm, Emission ~540 nm).

  • (Optional) Co-localization: To determine the subcellular localization, cells can be co-stained with organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum) prior to or after this compound incubation, following the manufacturer's protocols.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for a Defined Time C->D E Lyse Cells & Measure Protein D->E F Measure α-Glucosidase Activity E->F G Analyze Dose-Response F->G

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome ER_QC Protein Folding & Quality Control Golgi Protein Trafficking ER_QC->Golgi Successful Folding Leads to ER-to-Golgi Trafficking Misfolded_GAA Misfolded α-Glucosidase (GAA) Misfolded_GAA->ER_QC Enters Chaperone-mediated Folding Pathway L_NBDNJ This compound L_NBDNJ->Misfolded_GAA Acts as a Pharmacological Chaperone Lysosome Functional α-Glucosidase Golgi->Lysosome Delivery of Mature Enzyme to the Lysosome

Caption: this compound's role in protein trafficking and quality control.

References

Technical Support Center: Overcoming Lack of Response to L-Nbdnj Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Nbdnj (N-butyl-l-deoxynojirimycin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in in vitro experiments. As this compound is not a cytotoxic agent but a modulator of host cell functions, a lack of the expected biological effect is the most common issue encountered, rather than classical drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound primarily acts as a host-cell modulator. Its main effects observed in vitro, particularly in models of cystic fibrosis, are twofold:

  • Antivirulence Activity: It does not have direct bacteriostatic or bactericidal effects on pathogens like Pseudomonas aeruginosa. Instead, it downregulates the expression of bacterial virulence factors.[1]

  • Host Cytoskeleton Modulation: this compound interferes with the expression of host cell proteins that are involved in the assembly and organization of the cytoskeleton. This alteration of the host cell surface is thought to reduce the adhesion of pathogens like P. aeruginosa.[1][2]

It is important to note that unlike its D-enantiomer (Miglustat), this compound is not a potent inhibitor of most common glycosidases but can act as an allosteric enhancer of α-glucosidase.[3]

Q2: What are the typical cell lines and concentrations used for this compound in vitro studies?

A2: A common cell line used to study the effects of this compound on host-pathogen interactions is the human bronchial epithelial cell line CFBE41o-, which is homozygous for the ΔF508 mutation in the CFTR gene.[4][5] Effective concentrations of this compound have been reported in the range of 20 µM to 100 µM.[1]

Q3: How does this compound affect Pseudomonas aeruginosa virulence?

A3: this compound has been shown to downregulate the gene expression of several key virulence factors in P. aeruginosa. This includes exotoxins and genes involved in the production of bacterial pigments. This antivirulence activity is a key aspect of its mechanism of action, as it weakens the pathogen's ability to cause damage to host cells without exerting direct selective pressure that could lead to antibiotic resistance.[1]

Q4: Is this compound expected to have a direct cytotoxic effect on mammalian cells?

A4: this compound is generally not considered to be cytotoxic at the effective concentrations used in in vitro studies (e.g., 20-100 µM). Its mechanism of action is based on the modulation of cellular processes rather than inducing cell death. However, as with any compound, it is recommended to perform a cell viability assay (e.g., MTT or LDH assay) to confirm the lack of cytotoxicity in your specific cell line and experimental conditions.

Troubleshooting Guide: Addressing a Lack of Response to this compound

Problem 1: No observable change in bacterial adhesion to host cells after this compound treatment.

Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment with this compound concentrations ranging from 10 µM to 200 µM to determine the optimal concentration for your specific cell line and bacterial strain.
Inappropriate Incubation Time The effects of this compound on host cell cytoskeleton may require a sufficient pre-incubation period. Pre-treat the host cells with this compound for at least 24 hours before introducing the bacteria.
High Background Adhesion Bacteria may be adhering non-specifically to the culture vessel. Ensure that the host cell monolayer is confluent and healthy. Include a control well with no host cells to quantify background binding.
Ineffective Washing Steps Inconsistent or overly harsh washing steps can lead to variable results. Gently wash the cells with pre-warmed PBS to remove non-adherent bacteria without detaching the host cells.
Cell Line Specificity The response to this compound may be cell-line dependent. If possible, test the effect of this compound on a different relevant epithelial cell line, such as 16HBE14o- (a wild-type bronchial epithelial cell line).[4]

Problem 2: No significant change in the expression of host cytoskeleton-related proteins.

Possible Cause Suggested Solution
Timing of Analysis Changes in protein expression may be time-dependent. Perform a time-course experiment, analyzing protein levels at different time points after this compound treatment (e.g., 12, 24, and 48 hours).
Insensitive Detection Method Ensure that your detection method (e.g., Western blot, immunofluorescence) is optimized and sensitive enough to detect subtle changes in protein expression. Use validated antibodies and appropriate controls.
Incorrect Protein Fraction If analyzing protein expression by Western blot, ensure you are lysing the cells and collecting the correct protein fraction (e.g., whole-cell lysate, membrane fraction) where the protein of interest is expected to be located.
Lack of a Positive Control Use a known modulator of the cytoskeleton as a positive control to ensure that your experimental system is responsive to perturbations.

Problem 3: Inconsistent or non-reproducible results in anti-inflammatory assays.

Possible Cause Suggested Solution
Variability in Inflammatory Stimulus Ensure that the inflammatory stimulus (e.g., LPS, heat-killed bacteria) is used at a consistent concentration and that the preparation is standardized across experiments.
Cell Passage Number High passage numbers can lead to phenotypic changes in cell lines. Use cells with a low passage number and ensure consistency across experiments.
Inappropriate Readout The anti-inflammatory effects of this compound may be specific to certain pathways. Measure a panel of inflammatory markers (e.g., IL-6, IL-8, TNF-α) to get a comprehensive view of the response.
Serum Effects Components in the serum of the cell culture medium can interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the treatment and stimulation period, if tolerated by the cells.

Quantitative Data Summary

Table 1: Effect of this compound on P. aeruginosa Virulence Factor Gene Expression

Virulence Factor GeneFunctionFold Change with this compound (1 mg/mL)
exoTExotoxin-2.414
exoSExotoxin-5.011
exoYExotoxin-2.031
lasIQuorum Sensing-2.525
pvdAPyoverdine Synthesis-2.173
phzAPhenazine Biosynthesis-2.461
aprAAlkaline Protease-2.456
hcnAHydrogen Cyanide Synthase-5.135

Table 2: Effect of this compound on Host Cytoskeletal Protein Expression in a Murine Model of P. aeruginosa Infection

ProteinFunctionExpression Change with this compound
Myosins (MYH6, MYH11, MYH9, MYH10, MYO1C)Cytoskeletal StructureUpregulated
Actins (ACTS, ACTN4, ACTN1)Cytoskeletal StructureUpregulated
Troponin (TNNT3)Cytoskeletal StructureUpregulated
Laminin (LMNB1)Cytoskeletal StructureUpregulated
Calponin (CNN2)Cytoskeletal StructureUpregulated

Experimental Protocols

Protocol 1: In Vitro Bacterial Adhesion Assay

  • Cell Culture: Seed human bronchial epithelial cells (e.g., CFBE41o-) in a 24-well plate and grow to confluence.

  • This compound Treatment: Pre-treat the confluent cell monolayers with this compound (e.g., 20 µM or 100 µM in culture medium) or vehicle control for 24 hours.

  • Bacterial Preparation: Culture P. aeruginosa to mid-log phase. Wash the bacteria with PBS and resuspend in the cell culture medium without antibiotics.

  • Infection: Infect the this compound-pre-treated and control cell monolayers with P. aeruginosa at a multiplicity of infection (MOI) of 10 for 1-2 hours at 37°C.

  • Washing: Gently wash the monolayers three times with pre-warmed PBS to remove non-adherent bacteria.

  • Cell Lysis: Lyse the host cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

  • Quantification: Serially dilute the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) of adherent bacteria.

Protocol 2: Immunofluorescence Staining for Cytoskeletal Proteins

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against the cytoskeletal protein of interest (e.g., phalloidin for F-actin, anti-tubulin antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing DAPI (for nuclear staining), and visualize using a fluorescence microscope.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pa P. aeruginosa TLR Toll-like Receptors (e.g., TLR5) Pa->TLR Adhesion MyD88 MyD88 TLR->MyD88 LNbdnj This compound Cytoskeleton Actin Cytoskeleton Reorganization LNbdnj->Cytoskeleton Modulates Protein Expression Cytoskeleton->Pa Reduces Adhesion TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway (p38, ERK, JNK) TRAF6->MAPK IKK IKK Complex TRAF6->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc Modulation NFkB NF-κB IKK->NFkB Activation NFkB->NFkB_nuc Inflammation Pro-inflammatory Cytokine Production (IL-6, IL-8) Gene Gene Transcription NFkB_nuc->Gene Gene->Inflammation

Caption: Host cell signaling in response to P. aeruginosa and the putative site of this compound action.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection cluster_analysis Analysis cluster_adhesion_steps cluster_cytoskeleton_steps cluster_inflammation_steps Culture 1. Culture Host Cells (e.g., CFBE41o-) Treatment 2. Pre-treat with this compound (24 hours) Culture->Treatment Infect 3. Infect with P. aeruginosa (MOI=10, 1-2 hours) Treatment->Infect Adhesion Adhesion Assay Infect->Adhesion Cytoskeleton Cytoskeleton Analysis Infect->Cytoskeleton Inflammation Inflammation Assay Infect->Inflammation Adhesion_1   - Wash to remove non-adherent bacteria Cytoskeleton_1   - Fix and permeabilize cells Inflammation_1   - Collect cell supernatant Adhesion_2   - Lyse host cells Adhesion_3   - Plate lysate for CFU counting Cytoskeleton_2   - Stain with fluorescent probes     (e.g., Phalloidin) Cytoskeleton_3   - Image with fluorescence microscopy Inflammation_2   - Measure cytokine levels     (e.g., ELISA)

Caption: General experimental workflow for assessing this compound activity in vitro.

References

Technical Support Center: Assessing the Impact of L-Nbdnj on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Nbdnj. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when assessing the impact of this compound on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N-Butyl-L-deoxynojirimycin) is the unnatural enantiomer of the iminosugar drug Miglustat (N-butyldeoxynojirimycin or NB-DNJ). Unlike its D-enantiomer, this compound does not function as a glycosidase inhibitor.[1][2][3][4] Instead, it acts as a pharmacological chaperone and an allosteric enhancer of lysosomal α-glucosidase activity.[1][2][3][4] This means it can help to correctly fold and stabilize certain proteins, enhancing their function, rather than inhibiting them.

Q2: Can this compound directly interfere with common cell viability assays like MTT, XTT, or Neutral Red?

A2: While direct quantitative data on this compound's interaction with these specific assays is limited, we can infer potential interactions based on its chemical class and mechanism of action.

  • MTT/XTT Assays: These assays measure cell viability by the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[5][6] Compounds with inherent reducing properties can directly reduce the tetrazolium salt, leading to a false-positive signal (increased viability). While there is no direct evidence to suggest this compound is a strong reducing agent, it is a possibility to consider for any test compound.

  • Neutral Red Assay: This assay relies on the uptake and accumulation of the Neutral Red dye within the lysosomes of viable cells.[7][8] As this compound is known to have effects on lysosomal enzymes, it is plausible that it could alter the lysosomal environment (e.g., pH) or membrane integrity, which could, in turn, affect dye accumulation and lead to inaccurate readings.[9][10]

Q3: My cell viability results are inconsistent when using this compound. What are the potential causes?

A3: Inconsistent results can arise from several factors, including:

  • Assay Interference: As discussed in Q2, this compound may directly or indirectly interfere with the assay chemistry.

  • Cell Line Specificity: The effect of this compound on cell proliferation and metabolism may vary between different cell lines.

  • Experimental Variability: General issues such as inconsistent cell seeding density, pipetting errors, or contamination can lead to variable results.[11]

Q4: Are there alternative viability assays that are less prone to interference by compounds like this compound?

A4: Yes, if you suspect interference with colorimetric assays, consider using a method based on a different principle. For example, an ATP-based assay that measures the amount of ATP in viable cells or a real-time viability assay that measures the reduction of a pro-substrate into a luminescent substrate can be good alternatives. These assays may be less susceptible to interference from compounds that affect redox potential or lysosomal function.

Troubleshooting Guides

Troubleshooting Tetrazolium-Based Assays (MTT, XTT)
Observed Problem Potential Cause Recommended Solution & Troubleshooting Steps
Higher than expected viability or a weak dose-response Direct reduction of MTT/XTT by this compound: The compound may have reducing properties that convert the tetrazolium salt to formazan non-enzymatically.[5]1. Run a compound control: Incubate this compound in cell-free media with the MTT or XTT reagent. A color change indicates direct reduction. 2. Use an alternative assay: Switch to a non-tetrazolium-based assay like a resazurin-based assay (e.g., AlamarBlue) or an ATP-based assay.
High background absorbance Contamination: Bacterial or yeast contamination can reduce tetrazolium salts.1. Check for contamination: Visually inspect cultures and test for mycoplasma. 2. Use sterile techniques: Ensure all reagents and equipment are sterile.
Media components: Phenol red or other components in the culture medium can contribute to background absorbance.[5]1. Use phenol red-free media: Perform the assay in the absence of phenol red. 2. Include a media-only blank: Subtract the absorbance of the media from all readings.
Low signal or poor sensitivity Suboptimal cell number: Too few cells will result in a weak signal.1. Optimize cell seeding density: Perform a cell titration experiment to determine the linear range of the assay for your specific cell line.
Incorrect incubation times: Insufficient incubation with the reagent will lead to incomplete formazan formation.1. Optimize incubation time: Test different incubation times (e.g., 1, 2, 4 hours) to find the optimal signal-to-noise ratio.
Troubleshooting Neutral Red Assay
Observed Problem Potential Cause Recommended Solution & Troubleshooting Steps
Biphasic dose-response (increased uptake at low concentrations, decreased at high concentrations) Lysosomotropic effects: this compound, as a compound that interacts with lysosomal enzymes, may be a weak lysosomotropic agent, leading to an increase in lysosomal volume and dye accumulation at sub-toxic concentrations.[10][12]1. Microscopic examination: Observe the cells after Neutral Red staining. An increase in the number and size of stained lysosomes at low this compound concentrations can indicate a lysosomotropic effect. 2. Corroborate with another assay: Use a different viability assay (e.g., MTT, XTT, or ATP-based) to confirm the cytotoxic effects.
Lower than expected viability even at non-toxic concentrations Alteration of lysosomal pH: this compound, by affecting lysosomal enzyme function, could indirectly alter the lysosomal pH, which is critical for Neutral Red retention.[9]1. Use a lysosomal pH probe: Employ a fluorescent probe to directly measure the effect of this compound on lysosomal pH. 2. Choose an alternative assay: If significant pH changes are observed, use an assay that is not dependent on lysosomal integrity.
High background or dye precipitation Precipitation of Neutral Red: The dye can precipitate in the culture medium, especially at high concentrations or after prolonged incubation.[13]1. Prepare fresh Neutral Red solution: Use freshly prepared and filtered Neutral Red solution for each experiment. 2. Optimize incubation time: Avoid excessively long incubation times with the dye.[13]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

XTT Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[1]

  • XTT Addition: Add the prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[2][14][15]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[1]

Neutral Red Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[16][17][18]

  • Washing: Remove the Neutral Red medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[16][18]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[16][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm.[16][18]

Visualizations

L_Nbdnj_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Misfolded a-Glucosidase Misfolded a-Glucosidase Correctly Folded a-Glucosidase Correctly Folded a-Glucosidase Misfolded a-Glucosidase->Correctly Folded a-Glucosidase Promotes Folding ER-Associated Degradation ER-Associated Degradation Misfolded a-Glucosidase->ER-Associated Degradation This compound This compound This compound->Misfolded a-Glucosidase Acts as Pharmacological Chaperone Functional a-Glucosidase Functional a-Glucosidase Correctly Folded a-Glucosidase->Functional a-Glucosidase Trafficking

Caption: this compound as a pharmacological chaperone for α-glucosidase.

Viability_Assay_Troubleshooting cluster_MTT_XTT MTT/XTT Assays cluster_Neutral_Red Neutral Red Assay Inconsistent Results with this compound Inconsistent Results with this compound Potential Direct Reduction Potential Direct Reduction Inconsistent Results with this compound->Potential Direct Reduction Metabolic Alterations Metabolic Alterations Inconsistent Results with this compound->Metabolic Alterations Lysosomotropic Effects Lysosomotropic Effects Inconsistent Results with this compound->Lysosomotropic Effects Lysosomal pH Alteration Lysosomal pH Alteration Inconsistent Results with this compound->Lysosomal pH Alteration Run Compound Control Run Compound Control Potential Direct Reduction->Run Compound Control Alternative Assay (ATP-based) Alternative Assay (ATP-based) Metabolic Alterations->Alternative Assay (ATP-based) Microscopy Microscopy Lysosomotropic Effects->Microscopy Alternative Assay (non-lysosomal) Alternative Assay (non-lysosomal) Lysosomal pH Alteration->Alternative Assay (non-lysosomal)

Caption: Troubleshooting workflow for this compound in viability assays.

Experimental_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Incubate_Reagent Incubate Add Viability Reagent->Incubate_Reagent Measure Signal Measure Signal Incubate_Reagent->Measure Signal End End Measure Signal->End

Caption: General experimental workflow for cell viability assays.

References

Validation & Comparative

A Comparative Analysis of L-Nbdnj and NB-DNJ Efficacy in Pompe Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pompe disease, a lysosomal storage disorder resulting from deficient acid α-glucosidase (GAA) activity, leads to the accumulation of glycogen primarily in muscle tissues.[1][2] Chaperone therapy has emerged as a promising strategy to enhance the efficacy of both endogenous and recombinant GAA. This guide provides a detailed comparison of two iminosugar chaperones, N-butyldeoxynojirimycin (NB-DNJ) and its L-enantiomer, L-Nbdnj, based on available preclinical data.

At a Glance: this compound vs. NB-DNJ

FeatureThis compoundNB-DNJ (Miglustat)
Primary Mechanism Allosteric EnhancerActive-Site Chaperone
GAA Inhibition Non-inhibitory[3][4]Inhibitory
Reported Efficacy (Standalone) Modest increase in mutant GAA activity in vitro.Enhances activity of specific GAA mutations.
Reported Efficacy (Combination w/ ERT) Synergistic enhancement of rhGAA activity in vitro.Enhances rhGAA stability, trafficking, and activity in vitro and in vivo.[1][2][5]
In Vivo Data Not yet reported in published literature.Demonstrated improved GAA activity in a mouse model of Pompe disease.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and NB-DNJ in Pompe disease models.

Table 1: In Vitro Efficacy in Pompe Patient Fibroblasts
CompoundCell Line (GAA Mutation)ConcentrationOutcome MeasureResultReference
This compound p.L552P/p.L552P20 µMGAA Activity1.5-fold increase [1]
NB-DNJ p.L552P/p.L552P20 µMGAA Activity1.3-fold increase [1]
NB-DNJ Various responsive mutations20 µMGAA Activity1.3 to 7.5-fold increase [1]
This compound + rhGAA Pompe FibroblastsNot SpecifiedGAA ActivitySynergistic enhancement (comparable to NB-DNJ)[1]
NB-DNJ + rhGAA Pompe Fibroblasts20 µMGAA ActivitySignificant increase over rhGAA alone[2]
Table 2: In Vivo Efficacy of NB-DNJ in a Pompe Disease Mouse Model
TissueTreatmentOutcome MeasureResultReference
Liver rhGAA + NB-DNJGAA ActivityStatistically significant increase vs. rhGAA alone[2]
Gastrocnemius rhGAA + NB-DNJGAA ActivityIncreased vs. rhGAA alone[2]
Diaphragm rhGAA + NB-DNJGAA ActivityIncreased vs. rhGAA alone[2]
Heart rhGAA + NB-DNJGAA ActivityIncreased vs. rhGAA alone[2]

Mechanism of Action: A Tale of Two Enantiomers

NB-DNJ acts as a pharmacological chaperone by binding to the active site of the GAA enzyme. This binding helps to stabilize the protein, facilitating its correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby preventing its premature degradation. However, this active-site binding also results in competitive inhibition of the enzyme's activity.

In contrast, this compound is reported to be an allosteric enhancer.[4] Preliminary studies suggest it enhances GAA activity without inhibiting it, a significant potential advantage.[3][4] This non-inhibitory profile could allow for a wider therapeutic window and potentially greater efficacy, especially in combination with enzyme replacement therapy (ERT).

Proposed Mechanisms of Action cluster_0 NB-DNJ (Active-Site Chaperone) cluster_1 This compound (Allosteric Enhancer) ER Endoplasmic Reticulum Misfolded_GAA Misfolded GAA ER->Misfolded_GAA Synthesis NB_DNJ NB-DNJ Misfolded_GAA->NB_DNJ Degradation_NB Proteasomal Degradation Misfolded_GAA->Degradation_NB Stabilized_GAA Stabilized GAA-Chaperone Complex NB_DNJ->Stabilized_GAA Binds to active site Lysosome_NB Lysosome Stabilized_GAA->Lysosome_NB Correct Trafficking Active_GAA_NB Active GAA Lysosome_NB->Active_GAA_NB Dissociation & Maturation Inhibition Competitive Inhibition Active_GAA_NB->Inhibition ER_L Endoplasmic Reticulum Mutant_GAA_L Mutant/Misfolded GAA ER_L->Mutant_GAA_L Synthesis L_Nbdnj This compound Mutant_GAA_L->L_Nbdnj Enhanced_GAA Enhanced GAA Conformation L_Nbdnj->Enhanced_GAA Allosteric binding Lysosome_L Lysosome Enhanced_GAA->Lysosome_L Correct Trafficking Active_GAA_L Active GAA (Enhanced Activity) Lysosome_L->Active_GAA_L Maturation No_Inhibition Non-Inhibitory Active_GAA_L->No_Inhibition

Caption: Mechanisms of NB-DNJ and this compound on GAA.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Analysis in Pompe Fibroblasts
  • Cell Culture: Human skin fibroblasts from Pompe disease patients with confirmed GAA mutations are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere).

  • Chaperone Treatment: Cells are incubated with varying concentrations of this compound or NB-DNJ (e.g., 20 µM) for a specified period (e.g., 24-72 hours). For combination studies, recombinant human GAA (rhGAA) is added to the culture medium with or without the chaperone.

  • GAA Enzyme Activity Assay: After incubation, cells are harvested, washed, and lysed. The GAA activity in the cell lysate is measured using a fluorometric assay with the artificial substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG). The fluorescence of the product, 4-methylumbelliferone, is quantified and normalized to the total protein concentration in the lysate.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE to separate proteins by size. The proteins are then transferred to a membrane and probed with antibodies specific for GAA to visualize the different forms of the enzyme (e.g., precursor, intermediate, and mature forms). This allows for the assessment of GAA processing and maturation.

In Vivo Analysis in a Pompe Disease Mouse Model (NB-DNJ)
  • Animal Model: A knockout (KO) mouse model of Pompe disease (Gaa-/-) is typically used. These mice lack GAA activity and accumulate glycogen in their tissues, mimicking the human disease.

  • Drug Administration: NB-DNJ is administered orally (e.g., by gavage at 4.3 mg/kg) for a set number of days. For combination therapy studies, mice receive an intravenous injection of rhGAA (e.g., 40 mg/kg) in conjunction with the oral NB-DNJ treatment.

  • Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and various tissues (e.g., liver, heart, gastrocnemius, diaphragm) are harvested. The tissues are homogenized to prepare lysates for further analysis.

  • GAA Activity Assay: The GAA activity in the tissue homogenates is measured using the 4-MUG fluorometric assay, as described for the in vitro protocol.

  • Glycogen Quantification: Glycogen levels in the tissues are determined by hydrolyzing the glycogen to glucose and then measuring the glucose concentration using a commercially available kit.

General Experimental Workflow for Chaperone Efficacy Testing cluster_2 In Vitro (Fibroblast Model) cluster_3 In Vivo (Mouse Model) Start_Vitro Pompe Patient Fibroblasts Incubate Incubate with Chaperone (this compound or NB-DNJ) +/- rhGAA Start_Vitro->Incubate Harvest Harvest & Lyse Cells Incubate->Harvest Assay_Vitro GAA Activity Assay (4-MUG) Harvest->Assay_Vitro WB Western Blot (GAA Maturation) Harvest->WB Result_Vitro Increased GAA Activity & Improved Maturation Assay_Vitro->Result_Vitro Start_Vivo Pompe Disease Mouse Model (Gaa-/-) Administer Administer Chaperone (e.g., oral gavage) +/- rhGAA (IV) Start_Vivo->Administer Harvest_T Harvest Tissues (Muscle, Heart, Liver) Administer->Harvest_T Assay_Vivo GAA Activity Assay Harvest_T->Assay_Vivo Glycogen Glycogen Quantification Harvest_T->Glycogen Result_Vivo Increased GAA Activity & Reduced Glycogen Assay_Vivo->Result_Vivo

Caption: Workflow for in vitro and in vivo chaperone testing.

Conclusion and Future Directions

The available data presents a compelling case for the continued investigation of both NB-DNJ and this compound as therapeutic agents for Pompe disease. NB-DNJ has a more extensive preclinical and clinical dataset, demonstrating its utility as a chaperone that can enhance ERT.[1][2][5][6]

This compound, while less studied, offers the significant potential advantage of being a non-inhibitory, allosteric enhancer of GAA activity.[3][4] The preliminary in vitro data showing a greater increase in GAA activity for a specific mutation compared to NB-DNJ is promising.[1] However, further research is critically needed to fully understand its therapeutic potential. In vivo studies in Pompe disease animal models are essential to evaluate the efficacy of this compound in reducing glycogen storage and improving muscle function. A direct, head-to-head in vivo comparison with NB-DNJ would be invaluable for determining the superior candidate for clinical development.

For drug development professionals, the non-inhibitory nature of this compound may represent a more desirable profile for a chaperone therapeutic, potentially leading to a safer and more effective combination therapy with ERT. The pursuit of comprehensive preclinical data for this compound is a logical and necessary next step in the development of advanced therapies for Pompe disease.

References

A Comparative Guide to L-Nbdnj and Other Pharmacological Chaperones for Pompe Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pompe disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen primarily in cardiac and skeletal muscles.[1][2][3] The standard of care for Pompe disease is enzyme replacement therapy (ERT), which involves intravenous administration of recombinant human GAA (rhGAA).[1][2] However, ERT has limitations, including suboptimal efficacy in skeletal muscle and the development of immune responses.[4][5] Pharmacological chaperones (PCs) represent a promising therapeutic strategy that can be used alone or in combination with ERT to enhance the efficacy of treatment.[2][6][7] PCs are small molecules that bind to and stabilize GAA, promoting its proper folding, trafficking to the lysosome, and in some cases, enhancing its catalytic activity.[5][6]

This guide provides a comparative overview of L-Nbdnj (N-butyl-L-deoxynojirimycin) and other prominent pharmacological chaperones for Pompe disease, supported by experimental data.

Mechanisms of Action of Pharmacological Chaperones

Pharmacological chaperones for Pompe disease can be broadly categorized based on their binding site and effect on enzyme activity.

  • Active Site-Specific Chaperones (ASSCs): These are typically competitive inhibitors of GAA that bind to the enzyme's active site. By stabilizing the folded conformation of the enzyme in the endoplasmic reticulum (ER), they prevent its premature degradation and facilitate its trafficking to the lysosome. The lower pH of the lysosome and the high concentration of the substrate (glycogen) can then displace the chaperone, allowing the enzyme to function. Examples include derivatives of deoxynojirimycin (DNJ), such as N-butyl-deoxynojirimycin (NB-DNJ, miglustat) and duvoglustat (AT2220).[2][6]

  • Non-Inhibitory Chaperones: These chaperones bind to a site on the GAA enzyme distinct from the active site (allosteric site). This binding stabilizes the enzyme without inhibiting its catalytic activity. This class of chaperones can be particularly advantageous as they do not interfere with the enzyme's function in the lysosome. This compound, the L-enantiomer of NB-DNJ, is a notable example of a non-inhibitory chaperone.[8][9][10] Some non-iminosugar compounds have also been identified as non-inhibitory chaperones.[1][11]

The following diagram illustrates the general mechanism of action of pharmacological chaperones in Pompe disease.

GAA_Trafficking GAA Trafficking and Pharmacological Chaperone Intervention cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5) Misfolded GAA Misfolded GAA Folded GAA-PC Complex Folded GAA-PC Complex Misfolded GAA->Folded GAA-PC Complex Binding & Stabilization Proteasomal Degradation Proteasomal Degradation Misfolded GAA->Proteasomal Degradation Degradation PC PC PC->Folded GAA-PC Complex Transport Vesicle Transport Vesicle Folded GAA-PC Complex->Transport Vesicle Trafficking Active GAA Active GAA Transport Vesicle->Active GAA Delivery & Dissociation Glucose Glucose Active GAA->Glucose Glycogen Hydrolysis Glycogen Glycogen Glycogen->Active GAA

Caption: Mechanism of pharmacological chaperone action on GAA.

Comparative Efficacy of Pharmacological Chaperones

Direct comparative studies of different pharmacological chaperones are limited. However, data from various preclinical and clinical studies provide insights into their relative efficacy.

This compound vs. Other Iminosugar Chaperones

This compound has been shown to be a promising non-inhibitory chaperone for Pompe disease. Unlike its D-enantiomer (d-NB-DNJ or miglustat), this compound enhances GAA activity without inhibiting the enzyme.[8][9][10]

A key study directly compared the effects of this compound and d-NB-DNJ on GAA activity in fibroblasts from a Pompe patient with the p.L552P mutation. At a concentration of 20 µM, this compound resulted in a 1.5-fold increase in GAA activity, whereas d-NB-DNJ led to a 1.3-fold increase.[12] While this suggests a potential advantage for the non-inhibitory chaperone, further studies across a range of mutations and concentrations are needed for a comprehensive comparison.

Pharmacological ChaperoneGAA MutationCell TypeConcentrationGAA Activity Enhancement (Fold Increase)Reference
This compound p.L552P/p.L552PPatient Fibroblasts20 µM1.5[12]
d-NB-DNJ (Miglustat) p.L552P/p.L552PPatient Fibroblasts20 µM1.3[12]
Duvoglustat (AT2220) P545LTransgenic Mouse10-100 mg/kg/dayDose-dependent increase[6]
SPH-334 N/AN/AN/AData not available

Table 1: Comparison of GAA Activity Enhancement by Different Pharmacological Chaperones in Preclinical Models.

Pharmacological ChaperoneTarget EnzymeIC50Reference
d-NB-DNJ (Miglustat) Human GAA~1.5-5 µM (for various N-alkyl DNJ derivatives)[12]
Duvoglustat (AT2220/DNJ) Human GAAData not available in reviewed sources
This compound Human GAANo inhibition observed at 1 mM[12]
SPH-334 Human GAAData not available

Table 2: Inhibitory Activity (IC50) of Pharmacological Chaperones on Acid α-Glucosidase (GAA).

Combination Therapy: Chaperones and Enzyme Replacement Therapy (ERT)

A significant application of pharmacological chaperones is in combination with ERT. Chaperones can stabilize the infused rhGAA in the bloodstream, increasing its half-life and facilitating its uptake into target tissues.[2][4]

Studies with d-NB-DNJ (miglustat) have shown that its co-administration with rhGAA leads to a more efficient correction of enzyme activity in Pompe patient fibroblasts and in a mouse model of the disease.[4][7] This combination therapy, marketed as AT-GAA (cipaglucosidase alfa and miglustat), has demonstrated clinical benefits in patients with late-onset Pompe disease.[7][13]

Preclinical studies with duvoglustat (AT2220) have also demonstrated that its co-administration with rhGAA increases the circulating half-life of the enzyme and leads to greater glycogen reduction in the heart and skeletal muscles of a Pompe mouse model compared to ERT alone.[1][6] A Phase 2 clinical study showed that co-administration of duvoglustat with alglucosidase alfa resulted in a 1.2- to 2.8-fold increase in total GAA activity in the plasma of Pompe patients.[14]

Preliminary studies suggest that This compound , when co-incubated with rhGAA, shows a synergistic enhancing effect comparable to that of d-DNJ, making it a promising candidate for combination therapy.[12]

Combination TherapyAnimal Model/Patient PopulationKey FindingsReference
rhGAA + d-NB-DNJ (Miglustat) Pompe Mouse ModelImproved GAA activity and glycogen clearance in muscle.[4][15]
rhGAA + d-NB-DNJ (Miglustat) Pompe PatientsIncreased and prolonged GAA activity in blood.[2][16]
rhGAA + Duvoglustat (AT2220) Pompe Mouse ModelIncreased rhGAA uptake and glycogen reduction in muscle.[1]
rhGAA + Duvoglustat (AT2220) Pompe Patients1.2- to 2.8-fold increase in plasma GAA activity.[14]
rhGAA + this compound Pompe Patient FibroblastsSynergistic enhancement of GAA activity.[12]

Table 3: Efficacy of Combination Therapies in Preclinical and Clinical Studies.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of pharmacological chaperones. Below are summaries of key experimental protocols.

GAA Activity Assay in Patient Fibroblasts

This assay measures the enzymatic activity of GAA in cultured skin fibroblasts from Pompe patients treated with pharmacological chaperones.

  • Cell Culture: Pompe patient-derived fibroblasts are cultured in standard growth medium.

  • Treatment: Cells are incubated with varying concentrations of the pharmacological chaperone (e.g., this compound, NB-DNJ) for a specified period (e.g., 5 days).

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., containing Triton X-100 and protease inhibitors).

  • Enzyme Assay: The GAA activity in the cell lysate is measured using a fluorogenic substrate, 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG). The reaction is incubated at 37°C in an acidic buffer (pH 4.0-4.5).

  • Quantification: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer. The enzyme activity is normalized to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).

GAA_Activity_Assay GAA Activity Assay Workflow Start Start Culture Pompe Fibroblasts Culture Pompe Fibroblasts Start->Culture Pompe Fibroblasts Treat with PC Treat with PC Culture Pompe Fibroblasts->Treat with PC Wash and Lyse Cells Wash and Lyse Cells Treat with PC->Wash and Lyse Cells Incubate Lysate with 4-MUG Substrate Incubate Lysate with 4-MUG Substrate Wash and Lyse Cells->Incubate Lysate with 4-MUG Substrate Measure Fluorescence Measure Fluorescence Incubate Lysate with 4-MUG Substrate->Measure Fluorescence Normalize to Protein Concentration Normalize to Protein Concentration Measure Fluorescence->Normalize to Protein Concentration End End Normalize to Protein Concentration->End

Caption: Workflow for GAA activity assay in fibroblasts.

Glycogen Quantification in Muscle Tissue

This protocol is used to measure the glycogen content in muscle tissues from Pompe mouse models treated with pharmacological chaperones.

  • Tissue Homogenization: Muscle tissue is homogenized in a potassium hydroxide (KOH) solution and boiled to digest the tissue.

  • Glycogen Precipitation: Glycogen is precipitated from the digest by adding ethanol and incubating at a low temperature.

  • Hydrolysis: The precipitated glycogen is hydrolyzed to glucose by incubation with an acid (e.g., sulfuric acid) at high temperature.

  • Glucose Quantification: The amount of glucose is determined using a colorimetric or fluorometric glucose assay kit.

  • Calculation: The glycogen content is calculated based on the amount of glucose released and normalized to the initial tissue weight.

Western Blot Analysis of GAA Maturation

This technique is used to assess the effect of pharmacological chaperones on the processing and maturation of the GAA enzyme.

  • Protein Extraction: Total protein is extracted from treated cells or tissues using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for GAA, which recognizes both the precursor (110 kDa) and mature (76 and 70 kDa) forms of the enzyme. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to the different forms of GAA are visualized. An increase in the mature forms of GAA indicates improved trafficking and processing.

Conclusion

Pharmacological chaperones, particularly this compound, offer a promising avenue for the treatment of Pompe disease, both as a monotherapy for specific mutations and in combination with ERT. This compound's non-inhibitory mechanism presents a potential advantage over traditional active-site chaperones by avoiding interference with the enzyme's catalytic activity in the lysosome. The available data, though limited, suggests that this compound may be slightly more effective at enhancing GAA activity in certain contexts compared to its D-enantiomer, miglustat.

However, more extensive and direct comparative studies are critically needed to fully elucidate the relative efficacy of this compound, miglustat, duvoglustat, and other emerging chaperones like SPH-334 (for which public data is not yet available). Future research should focus on dose-response studies across a wider range of GAA mutations, as well as in vivo comparative efficacy studies in Pompe disease models to assess glycogen clearance and functional outcomes. Such data will be invaluable for guiding the clinical development of the most effective pharmacological chaperone-based therapies for Pompe disease.

Chaperone_Classification Classification of Pharmacological Chaperones for Pompe Disease cluster_ASSC Active Site-Specific Chaperones (ASSCs) cluster_NonInhibitory Non-Inhibitory Chaperones Pharmacological Chaperones Pharmacological Chaperones Active Site-Specific Chaperones (ASSCs) Active Site-Specific Chaperones (ASSCs) Pharmacological Chaperones->Active Site-Specific Chaperones (ASSCs) Binding Site Non-Inhibitory Chaperones Non-Inhibitory Chaperones Pharmacological Chaperones->Non-Inhibitory Chaperones Binding Site & Effect d-NB-DNJ (Miglustat) d-NB-DNJ (Miglustat) Duvoglustat (AT2220) Duvoglustat (AT2220) This compound This compound Non-Iminosugar Chaperones Non-Iminosugar Chaperones

Caption: Classification of pharmacological chaperones for Pompe disease.

References

Comparative Analysis of Allosteric Binding Sites on α-Glucosidase: L-Nbdnj vs. N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the allosteric modulation of α-glucosidase reveals distinct mechanisms of action for L-Nbdnj and N-acetylcysteine, offering valuable insights for the development of novel therapeutics for Pompe disease and other lysosomal storage disorders. This guide provides a comprehensive comparison of the allosteric binding and functional effects of this compound (N-butyl-l-deoxynojirimycin) and N-acetylcysteine (NAC) on α-glucosidase, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Allosteric Modulation of α-Glucosidase

α-Glucosidase is a critical enzyme responsible for the breakdown of glycogen in the lysosome. Deficiencies in this enzyme lead to Pompe disease, a debilitating and often fatal genetic disorder. While enzyme replacement therapy is the standard of care, its efficacy can be limited. Allosteric modulators, which bind to a site on the enzyme distinct from the active site, offer a promising therapeutic strategy by enhancing the stability and/or activity of the enzyme. This guide focuses on two such allosteric modulators: this compound and N-acetylcysteine.

This compound, the l-enantiomer of the approved drug miglustat, has been identified as an allosteric enhancer of α-glucosidase activity. Unlike its d-enantiomer, it does not inhibit the enzyme, making it a promising candidate for therapeutic development. [cite: ] Similarly, N-acetylcysteine (NAC), a well-known antioxidant, has been shown to act as a pharmacological chaperone for α-glucosidase, improving its stability without interfering with its catalytic function.[1][2]

Comparative Performance Data

To facilitate a direct comparison of this compound and N-acetylcysteine, the following table summarizes key performance parameters. It is important to note that direct comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with this in mind.

ParameterThis compound (N-butyl-l-deoxynojirimycin)N-acetylcysteine (NAC)Method
Binding Affinity (Kd) Data not available in searched literatureData not available in searched literatureIsothermal Titration Calorimetry (ITC) / Fluorescence Spectroscopy
Effect on Catalytic Activity Enhances α-glucosidase levelsDoes not inhibit catalytic activityEnzyme Kinetic Assays
Effect on Thermal Stability Stabilizes α-glucosidase, more pronounced at neutral pHImproves stability as a function of pH and temperatureThermal Shift Assay

Experimental Methodologies

The validation of allosteric binding sites and the characterization of modulator effects rely on a suite of biophysical and biochemical techniques. Below are detailed protocols for key experiments cited in the comparison.

Enzyme Kinetics Assay for Allosteric Modulation

This protocol is designed to determine the effect of an allosteric modulator on the catalytic activity of α-glucosidase.

Materials:

  • α-Glucosidase (e.g., recombinant human α-glucosidase)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Allosteric modulator (this compound or NAC)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the allosteric modulator in an appropriate solvent.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of varying concentrations of the allosteric modulator to the wells. For control wells, add 10 µL of the solvent.

  • Add 20 µL of α-glucosidase solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

  • Plot V₀ against the modulator concentration to determine the effect on enzyme activity. For activators, an increase in V₀ will be observed.

Thermal Shift Assay (TSA) for Protein Stability

TSA is used to assess the effect of a ligand on the thermal stability of a protein. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization.

Materials:

  • α-Glucosidase

  • SYPRO Orange dye (5000x stock in DMSO)

  • Phosphate buffer (pH 7.4) and Acetate buffer (pH 4.2 and 5.2)

  • Allosteric modulator (this compound or NAC)

  • Real-time PCR instrument

Procedure:

  • Prepare a 2x protein-dye solution by mixing the α-glucosidase stock and SYPRO Orange dye in the appropriate buffer. The final protein concentration is typically 2 µM, and the final dye concentration is 5x.

  • Add 25 µL of the 2x protein-dye solution to each well of a 96-well PCR plate.

  • Add 25 µL of the allosteric modulator at various concentrations (or buffer for the control) to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each increment.

  • The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation, where the Tm is the inflection point of the curve. An increase in Tm in the presence of the modulator indicates stabilization.

Site-Directed Mutagenesis for Binding Site Validation

This technique is used to identify key amino acid residues involved in the binding of an allosteric modulator. By mutating specific residues and observing the effect on modulator binding or efficacy, the binding site can be mapped.

Materials:

  • Plasmid DNA containing the α-glucosidase gene

  • Mutagenic primers

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary primers containing the desired mutation.

  • PCR Mutagenesis: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select colonies grown on antibiotic-containing LB agar plates and sequence the plasmid DNA to confirm the desired mutation.

  • Protein Expression and Characterization: Express the mutant α-glucosidase protein and characterize its interaction with the allosteric modulator using the enzyme kinetics and thermal shift assays described above. A loss or significant reduction in the modulator's effect on the mutant protein suggests that the mutated residue is critical for its allosteric function.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental procedures used to validate the allosteric binding site of a modulator on α-glucosidase.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - Buffer - Allosteric Modulator plate Prepare 96-well Plate reagents->plate Dispense incubation Incubate Enzyme with Modulator plate->incubation Add Enzyme reaction_start Initiate Reaction with Substrate incubation->reaction_start Add Substrate measurement Measure Absorbance at 405 nm reaction_start->measurement Kinetic Read analysis Calculate Initial Velocities and Plot against Modulator Concentration measurement->analysis Data Processing

Caption: Workflow for Enzyme Kinetics Assay.

Thermal_Shift_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis mix Prepare Protein-Dye-Modulator Mixture in PCR Plate rtpcr Run Temperature Ramp in Real-Time PCR Instrument mix->rtpcr fluorescence Monitor Fluorescence rtpcr->fluorescence Continuous tm_calc Determine Melting Temperature (Tm) fluorescence->tm_calc comparison Compare Tm with and without Modulator tm_calc->comparison

Caption: Workflow for Thermal Shift Assay.

Site_Directed_Mutagenesis_Workflow cluster_molecular_biology Molecular Biology cluster_protein_work Protein Characterization primer_design Design Mutagenic Primers pcr PCR Mutagenesis primer_design->pcr dpni DpnI Digestion pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence expression Express Mutant Protein sequence->expression characterization Characterize Modulator Effect (Kinetics, TSA) expression->characterization

Caption: Workflow for Site-Directed Mutagenesis.

Conclusion

Both this compound and N-acetylcysteine demonstrate potential as allosteric modulators of α-glucosidase, albeit through potentially different mechanisms that require further quantitative investigation. While both compounds have been shown to enhance the stability of the enzyme, the lack of direct comparative binding affinity and kinetic data for this compound makes a definitive performance comparison challenging. The experimental protocols and workflows provided in this guide offer a standardized framework for researchers to conduct such comparative studies and to further elucidate the allosteric binding sites and mechanisms of action of these and other potential therapeutic compounds. Further research, particularly quantitative binding and kinetic studies for this compound, is crucial for advancing the development of effective allosteric therapies for Pompe disease.

References

A Comparative Analysis of L-Nbdnj and Ambroxol for the Treatment of Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two therapeutic agents, L-Nbdnj (N-butyldeoxynojirimycin, Miglustat) and Ambroxol, for the treatment of lysosomal storage diseases (LSDs), with a primary focus on Gaucher disease. This document outlines their distinct mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.

Introduction to Therapeutic Strategies in Lysosomal Storage Diseases

Lysosomal storage diseases are a group of inherited metabolic disorders characterized by the accumulation of undegraded substrates within lysosomes, primarily due to deficient activity of specific lysosomal enzymes.[1] Therapeutic strategies have evolved to address the underlying pathophysiology, with two prominent approaches being Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).[2][3]

This compound (Miglustat) is an iminosugar that functions as a substrate reduction agent.[2][4] It competitively and reversibly inhibits glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[2][5] By reducing the rate of substrate synthesis, this compound aims to restore the metabolic balance in affected cells.[2]

Ambroxol , a commonly used mucolytic agent, has been repurposed as a pharmacological chaperone for Gaucher disease.[6][7] It selectively binds to and stabilizes mutant forms of the enzyme glucocerebrosidase (GCase), facilitating their proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing lysosomal enzyme activity.[7][8]

Mechanism of Action

The therapeutic approaches of this compound and Ambroxol are fundamentally different, targeting distinct points in the disease pathology.

This compound: Substrate Reduction Therapy

This compound acts upstream of the lysosomal enzymatic defect. By inhibiting glucosylceramide synthase, it reduces the production of glucosylceramide, the substrate that accumulates in Gaucher disease. This approach is independent of the specific mutation in the GBA1 gene.

cluster_0 Cellular Environment Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide (Substrate) GCS->Glucosylceramide Biosynthesis Lysosome Lysosome Glucosylceramide->Lysosome Trafficking L_Nbdnj This compound (Miglustat) L_Nbdnj->GCS Inhibition

Diagram 1: Mechanism of this compound as a Substrate Reduction Agent.
Ambroxol: Pharmacological Chaperone Therapy

Ambroxol functions as a pharmacological chaperone, directly interacting with the misfolded mutant GCase enzyme. This interaction occurs in the endoplasmic reticulum (ER), promoting the correct conformation of the enzyme and preventing its premature degradation by the ER-associated degradation (ERAD) pathway. The stabilized enzyme can then traffic to the lysosome, where it can exert its catalytic activity. Some studies also suggest that Ambroxol may have additional effects, including the induction of autophagy and modulation of lysosomal exocytosis.[6]

cluster_1 Endoplasmic Reticulum (ER) to Lysosome Pathway ER Endoplasmic Reticulum Misfolded_GCase Misfolded Mutant GCase ER->Misfolded_GCase Synthesis ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD Degradation Pathway Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Chaperone- assisted Folding Ambroxol Ambroxol Ambroxol->Misfolded_GCase Binding and Stabilization Golgi Golgi Apparatus Correctly_Folded_GCase->Golgi Trafficking Lysosome Lysosome Golgi->Lysosome Trafficking

Diagram 2: Mechanism of Ambroxol as a Pharmacological Chaperone.

Comparative Efficacy and Clinical Data

The clinical efficacy of this compound and Ambroxol has been evaluated in various studies, primarily in the context of Gaucher disease. The following tables summarize key quantitative data from these studies.

This compound (Miglustat) in Gaucher Disease Type 1
ParameterBaseline (Mean)Change after 12 Months (Mean)Study Reference
Liver Volume1.1-2.7 x normal-12%[5]
Spleen Volume5.1-24.8 x normal-19%[5]
HemoglobinVariableSlight Improvement[5]
Platelet CountVariableSlight Improvement[5]
Chitotriosidase ActivityHigh-16.4%[5]
Ambroxol in Gaucher Disease

Neuronopathic Gaucher Disease (Pilot Study) [9]

ParameterBaselineChange After Treatment
Lymphocyte GCase ActivityDeficient+171.1%
CSF GlucosylsphingosineElevatedDecreased
MyoclonusPresentMarkedly Improved
SeizuresPresentMarkedly Improved

Gaucher Disease Type 1 (Pilot Study) [10]

ParameterPatient Response (Best Responder) after 6 months
Hemoglobin+16.2%
Platelets+32.9%
Liver Volume-2.8%
Spleen Volume-14.4%

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and Ambroxol.

In Vitro Glucocerebrosidase (GCase) Activity Assay

This assay is crucial for assessing the direct effect of pharmacological chaperones like Ambroxol on enzyme function.

start Start: Patient-derived Fibroblasts or other cell lines culture Culture cells with and without Ambroxol at various concentrations start->culture harvest Harvest cells and prepare cell lysates culture->harvest incubate Incubate cell lysates with a fluorogenic substrate (e.g., 4-MUG) harvest->incubate stop Stop the reaction with a high pH buffer incubate->stop measure Measure fluorescence to quantify the amount of hydrolyzed substrate stop->measure end End: Determine GCase activity measure->end

Diagram 3: Workflow for In Vitro GCase Activity Assay.

Detailed Methodology:

  • Cell Culture and Treatment: Patient-derived fibroblasts or other relevant cell lines are cultured in appropriate media. For chaperone studies, cells are incubated with varying concentrations of Ambroxol for a specified period (e.g., 4 days).[9]

  • Cell Lysis: Cells are harvested and lysed using a suitable buffer (e.g., 1% Triton X-100 extraction buffer) to release intracellular proteins, including GCase.[4]

  • Enzyme Reaction: The cell lysate is incubated with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (pH 5.4) that mimics the lysosomal environment.[4][11]

  • Reaction Termination: The enzymatic reaction is stopped by adding a high pH buffer (e.g., 0.25 M glycine, pH 10.4).[12]

  • Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer (excitation ~365 nm, emission ~445 nm).[12][13] The intensity of the fluorescence is proportional to the GCase activity.

Glucosylceramide Quantification

This method is essential for evaluating the efficacy of substrate reduction therapies like this compound.

Detailed Methodology (LC-MS/MS):

  • Sample Collection and Preparation: Biological samples, such as plasma or dried blood spots, are collected from patients.[14] Lipids, including glucosylceramide, are extracted from the samples.

  • Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC).[15]

  • Mass Spectrometry Detection: The separated lipids are ionized and detected by tandem mass spectrometry (MS/MS).[15] This allows for the precise and sensitive quantification of different glucosylceramide isoforms.

  • Data Analysis: The concentration of glucosylceramide in the patient sample is determined by comparing its signal to that of a known standard.[14]

Safety and Tolerability

This compound (Miglustat): The most common adverse effects are gastrointestinal, including diarrhea, flatulence, and abdominal pain.[16] These side effects are often dose-dependent and may resolve over time.

Ambroxol: Ambroxol has a long history of use as a mucolytic and is generally well-tolerated, even at the high doses used in studies for Gaucher disease.[9][10] Reported side effects are typically mild and may include minor bowel discomfort.[17]

Conclusion

This compound and Ambroxol represent two distinct and valuable therapeutic strategies for lysosomal storage diseases, particularly Gaucher disease.

  • This compound offers a broad approach through substrate reduction, which is applicable regardless of the specific GBA1 mutation. Its efficacy in reducing organ volume and key biomarkers is well-documented.

  • Ambroxol provides a targeted approach as a pharmacological chaperone, enhancing the activity of specific mutant forms of GCase. Its ability to cross the blood-brain barrier makes it a promising candidate for treating the neurological manifestations of Gaucher disease.[9]

The choice of therapy depends on the specific type of lysosomal storage disease, the patient's genotype, and the clinical presentation. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of these and other novel treatments for this challenging group of disorders.

References

L-N-butyldeoxynojirimycin (L-Nbdnj): A Stereoisomer's Departure from Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of stereoisomers is critical. This guide provides a comparative analysis of L-N-butyldeoxynojirimycin (L-Nbdnj) and its well-known D-enantiomer, N-butyldeoxynojirimycin (N-Bdnj or Miglustat), focusing on their differential effects on glycosidase activity. While N-Bdnj is a recognized inhibitor of several glycosidases, compelling in vitro evidence demonstrates a lack of such inhibitory action by this compound.

This guide synthesizes available data to highlight the unique properties of this compound, offering a valuable reference for those investigating iminosugars and their therapeutic potential.

Comparative Analysis of Glycosidase Inhibition

The inhibitory profiles of this compound and its D-enantiomer, along with other relevant glycosidase inhibitors, are summarized below. The data underscores the significant difference in activity between the two stereoisomers.

CompoundEnzymeOrganism/SourceIC50 Value (µM)
This compound Various Glycosidases---No significant inhibition observed [1][2][3]
Non-lysosomal glucosylceramidase (NLGase)Mouse modelNo inhibition[4]
β-galactosidaseMouse modelNo inhibition[4]
HexosaminidaseMouse modelNo inhibition[4]
N-Bdnj (Miglustat) α-Glucosidase I---Potent inhibitor
α-Glucosidase II---Potent inhibitor
Ceramide-specific glucosyltransferase (CGT)---164[5]
β-Glucosidase 1 (GBA1)Recombinant Human74[6]
Non-lysosomal glucosylceramidase (GBA2)---Potent inhibitor
Acarbose α-GlucosidaseYeast871.40
1-Deoxynojirimycin (DNJ) α-Glucosidase---155

Note: "No significant inhibition observed" for this compound is based on qualitative statements in the cited literature. Specific IC50 values demonstrating a lack of inhibition (e.g., >1000 µM) were not explicitly provided in the reviewed sources.

In Vitro Evidence for this compound's Lack of Glycosidase Inhibition

Multiple studies have highlighted that this compound, the unnatural enantiomer of the drug Miglustat, does not function as a glycosidase inhibitor.[1][2][3][7][8] This is a stark contrast to its D-enantiomer (N-Bdnj), which is known to inhibit a range of glycosidases and is clinically used for the treatment of Gaucher disease due to its inhibitory effect on glucosylceramide synthase.[5]

A study by D'Alonzo et al. (2017) explicitly states that this compound does not act as a glycosidase inhibitor, a finding that has been corroborated in subsequent research.[1][3] Further in vivo studies in a mouse model of P. aeruginosa infection demonstrated that this compound did not inhibit non-lysosomal glucosylceramidase (NLGase), β-galactosidase, or hexosaminidase.[4] Interestingly, in this model, this compound was found to significantly increase the activity of glucocerebrosidase (GCase).[4]

This lack of direct enzymatic inhibition distinguishes this compound from its D-counterpart and suggests a different mode of action in biological systems, potentially as a pharmacological chaperone or an allosteric modulator.

Experimental Protocols

A generalized experimental protocol for determining in vitro glycosidase inhibition is provided below. Specific parameters may vary depending on the enzyme and substrate used.

General In Vitro Glycosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Test compound (this compound or other inhibitors)

  • Positive control (known inhibitor, e.g., Acarbose)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

  • Stop solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the glycosidase enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well microplate, add the following in order:

      • A specific volume of the test compound dilution (or buffer for control wells).

      • A specific volume of the enzyme solution.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for pre-incubation of the enzyme and inhibitor.

    • Initiate the enzymatic reaction by adding a specific volume of the substrate solution to each well.

    • Incubate the plate at the same temperature for a defined reaction time (e.g., 20 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well. The stop solution will change the pH and inactivate the enzyme, while also developing the color of the product (p-nitrophenol from pNPG).

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula:

      where Abs_control is the absorbance of the well with no inhibitor, and Abs_sample is the absorbance of the well with the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Glycosidase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Enzyme Enzyme Solution PreIncubation Pre-incubation: Enzyme + Inhibitor Enzyme->PreIncubation Substrate Substrate Solution Reaction Reaction Initiation: Add Substrate Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->PreIncubation Incubation Incubation Reaction->Incubation Stop Stop Reaction Incubation->Stop Readout Measure Absorbance Stop->Readout Analysis Calculate % Inhibition Determine IC50 Readout->Analysis

Caption: Workflow of a typical in vitro glycosidase inhibition assay.

Logical_Relationship cluster_isomers Stereoisomers cluster_activity Glycosidase Interaction DNbdnj D-Nbdnj (Miglustat) Inhibition Inhibition DNbdnj->Inhibition Acts as an inhibitor LNbdnj This compound NoInhibition No Inhibition LNbdnj->NoInhibition Does not act as an inhibitor

Caption: Stereoisomeric difference in glycosidase inhibition.

References

A Head-to-Head Comparison of L-Nbdnj and Miglustat Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the distinct biochemical and pharmacological profiles of the L- and D-enantiomers of N-butyldeoxynojirimycin, providing researchers, scientists, and drug development professionals with a comprehensive guide to their differential activities and potential therapeutic applications.

This guide presents a detailed comparison of L-Nbdnj (N-butyl-l-deoxynojirimycin) and its well-known enantiomer, Miglustat (N-butyl-d-deoxynojirimycin). While structurally mirror images, these molecules exhibit fundamentally different biological activities. Miglustat is an established glycosidase inhibitor and substrate reduction therapy agent, whereas this compound functions as a non-inhibitory allosteric enhancer of α-glucosidase. This guide delves into their distinct mechanisms of action, supported by available experimental data, and provides detailed experimental protocols for their assessment.

I. Core Biochemical Differences: Inhibition vs. Allosteric Enhancement

The primary distinction between this compound and Miglustat lies in their interaction with glycosidases. Miglustat is a competitive inhibitor of a range of α-glucosidases and the primary target for its therapeutic effect, glucosylceramide synthase. In contrast, this compound does not inhibit these enzymes but instead acts as an allosteric enhancer of acid α-glucosidase (GAA), the enzyme deficient in Pompe disease.

Table 1: Comparative Biological Activities of this compound and Miglustat

FeatureThis compound (L-enantiomer)Miglustat (D-enantiomer)
Primary Mechanism of Action Allosteric Enhancer of acid α-glucosidase[1][2][3]Competitive Inhibitor of α-glucosidases and glucosylceramide synthase[4][5]
Glycosidase Inhibition Does not act as a glycosidase inhibitor[1][2][3]Potent inhibitor of various α-glucosidases[4][6]
Glucosylceramide Synthase Inhibition Not reportedPotent inhibitor (IC50: 5-50 µM)[7]
Therapeutic Potential Pompe Disease (as a pharmacological chaperone/enhancer)[1][2]Gaucher Disease, Niemann-Pick Disease Type C[4][5]
Chaperoning Activity Potential chaperoning activity on α-glucosidase[1][2]Chaperoning activity on mutated acid β-glucosidase (GBA)[8][9]

II. Quantitative Analysis of Enzymatic Interactions

Direct comparative studies providing IC50 values for both enantiomers against a wide panel of glycosidases are limited in the public domain. However, available data strongly supports their distinct profiles.

Table 2: Glycosidase Inhibitory Profile of Miglustat (NB-DNJ)

EnzymeSubstrateIC50 (µM)Source
α-glucosidase I (rat)Glc1-3Man7GlcNAc2Data indicates strong inhibition, but specific value not provided in the snippet.[10]
α-glucosidase II (rat)Glc1-3Man7GlcNAc2Data indicates inhibition, but specific value not provided in the snippet.[10]
Intestinal α-glucosidasesCarbohydratesCompetitive inhibition demonstrated[4]
ER glucosidase II-13[11]
Glucosylceramide SynthaseCeramide5-50[7]

Note: Data for this compound consistently indicates a lack of glycosidase inhibition.

Table 3: Allosteric Enhancement of Acid α-Glucosidase (GAA) by this compound

Cell Line/SystemThis compound ConcentrationEffectSource
Pompe Disease FibroblastsNot specifiedEnhancement of lysosomal α-glucosidase levels[1][2]
Pompe Disease Fibroblasts (co-incubated with rhGAA)Not specifiedEnhancement of lysosomal α-glucosidase levels[1][2]

III. Pharmacokinetic Profiles

A comprehensive head-to-head pharmacokinetic comparison is challenging due to the limited availability of data for this compound. However, the pharmacokinetic profile of Miglustat is well-documented.

Table 4: Pharmacokinetic Parameters of Miglustat

ParameterValueSpecies/ConditionSource
Tmax (Time to maximum concentration) 2.5 hoursHealthy subjects[12]
Cmax (Maximum concentration) Positively biased with repeated administrationGeneral observation[12]
Bioavailability Not specified--
Metabolism Not metabolized in rat plasmaRat[13]

Pharmacokinetic data for this compound, including Cmax, Tmax, and bioavailability, are not available in the reviewed literature.

IV. Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and Miglustat impact different cellular pathways. Miglustat's inhibition of glucosylceramide synthase directly affects glycosphingolipid biosynthesis, a key pathway in lysosomal storage diseases. This compound's allosteric enhancement of GAA suggests a role in protein folding and stability within the endoplasmic reticulum and lysosome, impacting the glycogenolysis pathway.

miglustat_pathway Miglustat Miglustat GCS Glucosylceramide Synthase Miglustat->GCS Inhibition Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesis Ceramide Ceramide Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS Lysosome Lysosome Glucosylceramide->Lysosome Gaucher Gaucher Disease (Glucosylceramide Accumulation) Lysosome->Gaucher l_nbdnj_pathway L_Nbdnj L_Nbdnj GAA_misfolded Misfolded GAA (in ER) L_Nbdnj->GAA_misfolded Allosteric Enhancement & Chaperoning GAA_folded Correctly Folded GAA GAA_misfolded->GAA_folded Lysosome Lysosome GAA_folded->Lysosome Trafficking Glycogen Glycogen GAA_folded->Glycogen Hydrolysis Pompe Pompe Disease (Glycogen Accumulation) Lysosome->Pompe Glycogen->Lysosome Glucose Glucose Glycogen->Glucose Breakdown experimental_workflow cluster_inhibition Glycosidase Inhibition Assay cluster_enhancement Allosteric Enhancement Assay Inhibit_Start Prepare enzyme, substrate (e.g., pNPG), and varying concentrations of Miglustat/L-Nbdnj Inhibit_Incubate Incubate enzyme with inhibitor Inhibit_Start->Inhibit_Incubate Inhibit_React Add substrate to initiate reaction Inhibit_Incubate->Inhibit_React Inhibit_Measure Measure product formation (e.g., absorbance at 405 nm) Inhibit_React->Inhibit_Measure Inhibit_Calculate Calculate % inhibition and IC50 values Inhibit_Measure->Inhibit_Calculate Enhance_Start Prepare enzyme (GAA), substrate, and varying concentrations of this compound/Miglustat Enhance_Incubate Incubate enzyme with potential enhancer Enhance_Start->Enhance_Incubate Enhance_React Add substrate to initiate reaction Enhance_Incubate->Enhance_React Enhance_Measure Measure product formation Enhance_React->Enhance_Measure Enhance_Calculate Calculate % enhancement and EC50 values Enhance_Measure->Enhance_Calculate

References

Comparative Efficacy of L-Nbdnj and Standard Anti-Infective Agents in Cystic Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Anti-Infective Properties of L-Nbdnj in Comparison to Tobramycin and Azithromycin in Cystic Fibrosis Models.

This guide provides a comprehensive comparison of the novel anti-infective agent this compound with the established treatments, tobramycin and azithromycin, for managing Pseudomonas aeruginosa infections in the context of cystic fibrosis (CF). The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols to enable researchers to replicate and validate these findings.

Comparative Efficacy Against Pseudomonas aeruginosa

The following table summarizes the quantitative data on the efficacy of this compound, tobramycin, and azithromycin in reducing P. aeruginosa bacterial load in preclinical models of chronic lung infection.

Compound Mechanism of Action Preclinical Model Dosage/Concentration Bacterial Load Reduction (CFU/lung) Reference
This compound Antivirulence (downregulates virulence factors)C57BL/6NCrl mice with chronic P. aeruginosa infection1 mg/mL (in vivo)Significant decrease in bacterial load in airways[1][2]
Tobramycin Bactericidal (inhibits protein synthesis)Murine model of P. aeruginosa infectionNebulized administrationReduced bacterial burden in the lungs[3]
Azithromycin Anti-inflammatory, disrupts biofilm formationRat model of chronic P. aeruginosa lung infection75 mg/kg (oral)Significantly improved clearance of P. aeruginosa biofilms[4][5]

Mechanisms of Action: A Comparative Overview

This compound presents a novel "antivirulence" approach, which contrasts with the bactericidal and anti-inflammatory/biofilm-disrupting mechanisms of tobramycin and azithromycin, respectively.

  • This compound: This iminosugar does not directly kill P. aeruginosa but rather disarms it by downregulating the expression of key virulence factors. This is achieved by interfering with the bacterium's quorum sensing (QS) systems, the intricate cell-to-cell communication network that coordinates the expression of genes related to virulence and biofilm formation. By disrupting QS, this compound reduces the production of toxins and other factors that contribute to tissue damage and inflammation in the CF lung.

  • Tobramycin: As an aminoglycoside antibiotic, tobramycin exhibits bactericidal activity by irreversibly binding to the 30S ribosomal subunit of bacteria. This interference with protein synthesis leads to the production of non-functional proteins and ultimately bacterial cell death. It is a cornerstone of anti-pseudomonal therapy in CF.

  • Azithromycin: While classified as an antibiotic, azithromycin's primary benefit in CF is attributed to its anti-inflammatory and biofilm-disrupting properties. It modulates the host's immune response, particularly by affecting the NF-κB and STAT1 signaling pathways, leading to a reduction in pro-inflammatory cytokines. Furthermore, it can interfere with P. aeruginosa biofilm formation, a key factor in the persistence of chronic infections.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

L_Nbdnj_Antivirulence_Pathway cluster_Pseudomonas Pseudomonas aeruginosa QS_system Quorum Sensing Systems (las, rhl, pqs) Virulence_Factors Virulence Factors (e.g., elastase, pyocyanin) QS_system->Virulence_Factors regulates Biofilm Biofilm Formation QS_system->Biofilm regulates L_Nbdnj This compound L_Nbdnj->QS_system inhibits

Caption: this compound's antivirulence mechanism of action.

Azithromycin_Anti_Inflammatory_Pathway cluster_Macrophage Host Macrophage LPS LPS (Bacterial Toxin) IKK IKKβ LPS->IKK STAT1 STAT1 LPS->STAT1 activates NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Pro_inflammatory_Cytokines induces transcription STAT1->Pro_inflammatory_Cytokines induces transcription Azithromycin Azithromycin Azithromycin->IKK inhibits Azithromycin->STAT1 inhibits

Caption: Azithromycin's anti-inflammatory signaling pathway.

Experimental_Workflow cluster_Infection_Model Chronic P. aeruginosa Infection Model cluster_Treatment Treatment Groups cluster_Analysis Outcome Analysis Start Prepare P. aeruginosa in agar beads Infection Intratracheal inoculation in C57BL/6 mice Start->Infection Chronic_Phase Allow infection to establish (e.g., 7 days) Infection->Chronic_Phase Control Vehicle Control Chronic_Phase->Control L_Nbdnj_Group This compound Administration Chronic_Phase->L_Nbdnj_Group Tobramycin_Group Inhaled Tobramycin Chronic_Phase->Tobramycin_Group Azithromycin_Group Oral Azithromycin Chronic_Phase->Azithromycin_Group CFU_Count Bacterial Load (CFU) in Lungs Control->CFU_Count Inflammation Inflammatory Markers (e.g., cytokines) Control->Inflammation Histology Lung Histopathology Control->Histology L_Nbdnj_Group->CFU_Count L_Nbdnj_Group->Inflammation L_Nbdnj_Group->Histology Tobramycin_Group->CFU_Count Tobramycin_Group->Inflammation Tobramycin_Group->Histology Azithromycin_Group->CFU_Count Azithromycin_Group->Inflammation Azithromycin_Group->Histology

Caption: Experimental workflow for in vivo comparison.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of these anti-infective agents.

Murine Model of Chronic Pseudomonas aeruginosa Lung Infection

This protocol is adapted from established methods to create a persistent lung infection model in mice that mimics key aspects of CF lung disease.[6][7]

  • Bacterial Strain: P. aeruginosa clinical isolate (e.g., RP73) or a standard laboratory strain (e.g., PAO1).

  • Animals: 6-8 week old C57BL/6 mice.

  • Inoculum Preparation:

    • Culture P. aeruginosa to mid-log phase in a suitable broth (e.g., Tryptic Soy Broth).

    • Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS).

    • Embed the bacterial suspension in agar beads. Briefly, mix the bacterial suspension with molten agar and then emulsify in heavy mineral oil with stirring.

    • Cool the emulsion to solidify the beads, then wash the beads with sterile saline to remove the oil.

    • Resuspend the beads in sterile PBS and determine the concentration of bacteria (CFU/mL) by plating serial dilutions.

  • Infection Procedure:

    • Anesthetize mice (e.g., with ketamine/xylazine).

    • Intratracheally instill 50 µL of the agar bead suspension containing the desired inoculum (e.g., 1-5 x 10^6 CFU).

    • Allow the infection to establish for a period of 7 days to enter the chronic phase.

Drug Administration Protocols
  • This compound Administration:

    • Based on the available literature, this compound can be administered systemically. For a murine model, this could involve intraperitoneal injection or oral gavage. A suggested starting dose for in vivo studies is 1 mg/mL.[1][2]

  • Inhaled Tobramycin Administration: [3]

    • Place mice in a whole-body exposure chamber connected to a nebulizer.

    • Nebulize a solution of tobramycin (e.g., 300 mg/5 mL) for a set duration (e.g., 30 minutes) daily for the treatment period.

  • Oral Azithromycin Administration: [5][8]

    • Prepare a suspension of azithromycin in a suitable vehicle (e.g., water or a flavored syrup).

    • Administer the suspension via oral gavage at a dose of 75 mg/kg body weight, once daily.

Assessment of Efficacy
  • Bacterial Load Determination:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Plate serial dilutions of the lung homogenate on selective agar (e.g., Pseudomonas Isolation Agar).

    • Incubate the plates and count the number of colonies to determine the CFU per lung.

  • Assessment of Inflammation:

    • Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in lung homogenates using ELISA.

    • Perform histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

This guide provides a framework for the comparative evaluation of this compound's anti-infective properties. By employing standardized models and detailed protocols, researchers can generate robust and comparable data to validate this promising therapeutic agent for cystic fibrosis.

References

Cross-Validation of L-Nbdnj's Effects in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of N-butyl-l-deoxynojirimycin (L-Nbdnj), the L-enantiomer of the approved drug Miglustat (N-butyl-d-deoxynojirimycin or D-Nbdnj), across various cell types. While research on this compound is less extensive than on its D-enantiomer, emerging evidence suggests a distinct and potentially advantageous pharmacological profile. This document summarizes key experimental findings, compares its performance with relevant alternatives, and provides detailed experimental protocols and pathway visualizations to support further research and development.

Executive Summary

This compound exhibits distinct biological activities compared to its well-known D-enantiomer, Miglustat. Key differentiators include its lack of significant glycosidase inhibition and its function as a pharmacological chaperone and allosteric enhancer of α-glucosidase in Pompe disease models. Furthermore, it demonstrates promising anti-inflammatory and anti-virulence properties in the context of cystic fibrosis without direct bactericidal effects. This guide explores these effects in detail, providing available quantitative data and methodologies to facilitate comparative analysis and future studies.

Comparative Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its D-enantiomer in different cellular contexts.

Table 1: Effects of this compound and D-Nbdnj on α-Glucosidase Activity in Pompe Disease Fibroblasts

CompoundConcentrationCell LineEffect on α-Glucosidase ActivityFold Increase vs. UntreatedCitation
This compound20 µMPompe Disease FibroblastsAllosteric Enhancer1.3 - 7.5[1]
D-Nbdnj (Miglustat)20 µMPompe Disease FibroblastsPharmacological Chaperone/Inhibitor1.3 - 7.5[1]

Note: While both enantiomers can increase enzyme activity in specific mutant cell lines, their mechanisms of action differ. This compound acts as an enhancer without being a significant inhibitor, a notable difference from D-Nbdnj.[1][2]

Table 2: Anti-inflammatory and Anti-bacterial Effects in Cystic Fibrosis Models

CompoundModel SystemKey FindingsQuantitative EndpointResultCitation
This compoundMurine model of P. aeruginosa chronic infectionReduced bacterial load in airwaysBacterial load (CFU)Significant decrease[3]
This compoundMurine model of P. aeruginosa acute infectionDecreased neutrophil recruitmentNeutrophil count in BALFDose-dependent decrease[3]
This compoundP. aeruginosa in vitroNo direct bactericidal or bacteriostatic activityMIC/MBC> 1 mg/mL[3]
This compoundHuman type 2 pneumocyte A549 cellsReduced P. aeruginosa adhesionAdhesion efficiency~5-fold reduction[3]

Table 3: Comparative Glycosidase Inhibition

CompoundEnzymeIC50Citation
This compoundVarious glycosidasesGenerally inactive or very weak inhibitor[2]
D-Nbdnj (Miglustat)GBA1 (lysosomal β-glucosidase)74 µM[4]
D-Nbdnj (Miglustat)GBA2 (non-lysosomal β-glucosidase)>1 mM[4]
D-Nbdnj (Miglustat)HIV-1282 µM[5]
D-Nbdnj (Miglustat)HIV-2211 µM[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

α-Glucosidase Activity Enhancement Assay in Pompe Disease Fibroblasts

Objective: To determine the effect of this compound on the activity of acid α-glucosidase (GAA) in fibroblasts derived from Pompe disease patients.

Materials:

  • Pompe disease patient-derived fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and D-Nbdnj (Miglustat)

  • 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) substrate

  • Cell lysis buffer (e.g., RIPA buffer)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Cell Culture: Culture Pompe disease fibroblasts in DMEM with 10% FBS at 37°C and 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or D-Nbdnj (e.g., 10-100 µM) for 5 days. Include an untreated control.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Enzyme Assay:

    • In a 96-well black plate, add 10 µg of protein from each cell lysate.

    • Add the 4-MUG substrate solution.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding a high pH buffer (e.g., 0.5 M Na2CO3/NaHCO3, pH 10.7).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration. Express the GAA activity as a fold increase compared to the untreated control.

Pseudomonas aeruginosa Virulence Gene Expression Analysis by RT-qPCR

Objective: To assess the effect of this compound on the expression of virulence-related genes in P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target virulence genes (e.g., lasI, rhlI, exoS) and a housekeeping gene (e.g., rpoD)

Procedure:

  • Bacterial Culture and Treatment: Grow P. aeruginosa in LB broth to the mid-logarithmic phase. Add this compound at the desired concentration (e.g., 1 mg/mL) and continue to incubate for a defined period (e.g., 4-6 hours). Include an untreated control.

  • RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a suitable master mix and specific primers for the target virulence genes and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control.

NF-κB Activation Assessment by Western Blot

Objective: To investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer

  • Primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture macrophage cells and pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

  • Protein Extraction: Lyse the cells and collect the total protein extracts.

  • Western Blot:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-p65 and total p65.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and determine the ratio of phospho-p65 to total p65 to assess the level of NF-κB activation. Compare the this compound treated samples to the LPS-only stimulated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound in Pompe Disease LNbdnj This compound GAA Mutant α-Glucosidase (GAA) in ER LNbdnj->GAA Allosteric Enhancement Lysosome Lysosome GAA->Lysosome Improved Trafficking EnhancedGAA Enhanced Mature GAA Lysosome->EnhancedGAA Maturation Glycogen Glycogen EnhancedGAA->Glycogen Degradation

Caption: this compound as an allosteric enhancer in Pompe disease.

G cluster_1 This compound Anti-inflammatory Pathway (Hypothesized) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Induces LNbdnj This compound LNbdnj->IKK Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB.

G cluster_2 Experimental Workflow: RT-qPCR for Virulence Genes Culture P. aeruginosa Culture Treatment This compound Treatment Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR qPCR cDNA_Synth->qPCR Analysis Data Analysis (ΔΔCt) qPCR->Analysis

Caption: Workflow for analyzing P. aeruginosa virulence gene expression.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a therapeutic agent with a distinct mechanism of action from its D-enantiomer. Its ability to enhance α-glucosidase activity without significant inhibition and its anti-inflammatory and anti-virulence properties warrant deeper exploration. To build a comprehensive cross-validation profile, future studies should focus on:

  • Broadening the Scope of Cell Types: Systematic evaluation of this compound's effects on a diverse panel of cancer cell lines, various neuronal cell types (to investigate potential neuroprotective or anti-neuroinflammatory effects), and primary immune cells is crucial.

  • Direct Comparative Studies: Head-to-head studies comparing the efficacy and toxicity of this compound, D-Nbdnj, and other relevant compounds in standardized in vitro and in vivo models will provide a clearer picture of its therapeutic potential and safety profile.

  • Mechanistic Elucidation: In-depth investigation into the signaling pathways modulated by this compound is necessary to understand the molecular basis of its anti-inflammatory and other observed effects.

  • Antiviral Screening: Given the known antiviral properties of other iminosugars, a systematic screening of this compound against a panel of viruses is a logical next step.

This guide serves as a foundational resource for researchers interested in the unique pharmacology of this compound. The provided data, protocols, and visualizations aim to streamline future research efforts and accelerate the potential translation of this promising compound into novel therapeutic applications.

References

A Comparative Study of L-Nbdnj and Other Iminosugars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the iminosugar L-Nbdnj with other notable iminosugars. This analysis, supported by experimental data, delves into their mechanisms of action, inhibitory potencies, and therapeutic applications, offering a comprehensive resource for advancing research in glycobiology and drug discovery.

Iminosugars are a class of carbohydrate analogs where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification allows them to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism. Their ability to modulate these pathways has led to the development of therapies for various diseases, including lysosomal storage disorders and viral infections. This guide focuses on a comparative analysis of N-butyl-l-deoxynojirimycin (this compound) and other well-characterized iminosugars such as its enantiomer d-NBDNJ (Miglustat), Isofagomine, and N-butyldeoxygalactonojirimycin (NB-DGJ).

Mechanism of Action: A Tale of Two Enantiomers and Beyond

The biological activity of iminosugars is highly dependent on their stereochemistry. This compound and its d-enantiomer, d-NBDNJ (Miglustat), provide a striking example of this principle. While d-NBDNJ is a known inhibitor of α-glucosidases and glucosylceramide synthase, this compound has been shown to not act as a glycosidase inhibitor.[1][2][3][4] Instead, this compound has demonstrated a distinct pharmacological profile, acting as an allosteric enhancer of α-glucosidase activity, a property being explored for the treatment of Pompe disease.[1][2][3][4]

In contrast, other iminosugars primarily function as competitive inhibitors of specific glycan-processing enzymes. Miglustat (d-NBDNJ) is a cornerstone of substrate reduction therapy (SRT) for Gaucher disease, where it inhibits glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[5][6] Isofagomine is a potent competitive inhibitor of the lysosomal enzyme acid β-glucosidase (GBA1), the enzyme deficient in Gaucher disease, and has been investigated as a pharmacological chaperone to stabilize the mutant enzyme.[7][8][9] N-butyldeoxygalactonojirimycin (NB-DGJ), a galactose analogue, is a selective inhibitor of the non-lysosomal β-glucosidase 2 (GBA2).[1][10][11]

G cluster_synthesis Glycosphingolipid Biosynthesis cluster_degradation Glycosphingolipid Degradation cluster_inhibitors Iminosugar Intervention Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Complex\nGlycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex\nGlycosphingolipids Glucose + Ceramide Glucose + Ceramide Glucosylceramide->Glucose + Ceramide Acid β-Glucosidase (GBA1) (Lysosomal) Glucosylceramide->Glucose + Ceramide β-Glucosidase 2 (GBA2) (Non-lysosomal) d-NBDNJ (Miglustat) d-NBDNJ (Miglustat) Glucosylceramide\nSynthase (GCS) Glucosylceramide Synthase (GCS) d-NBDNJ (Miglustat)->Glucosylceramide\nSynthase (GCS) Inhibits Isofagomine Isofagomine Acid β-Glucosidase (GBA1)\n(Lysosomal) Acid β-Glucosidase (GBA1) (Lysosomal) Isofagomine->Acid β-Glucosidase (GBA1)\n(Lysosomal) Inhibits NB-DGJ NB-DGJ β-Glucosidase 2 (GBA2)\n(Non-lysosomal) β-Glucosidase 2 (GBA2) (Non-lysosomal) NB-DGJ->β-Glucosidase 2 (GBA2)\n(Non-lysosomal) Inhibits This compound This compound α-Glucosidase α-Glucosidase This compound->α-Glucosidase Enhances (Allosteric)

Figure 1. Mechanisms of action of this compound and other iminosugars on glycosphingolipid metabolism.

Comparative Inhibitory Potency

The efficacy and selectivity of iminosugars are quantitatively assessed by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values. Lower values indicate higher potency. The following tables summarize the available data for key iminosugars against relevant enzymes.

IminosugarTarget EnzymeIC50 / KiReference(s)
This compound α-GlucosidaseNot an inhibitor[1][2][3][4]
β-GlucosidaseNot an inhibitor[1][2][3][4]
d-NBDNJ (Miglustat) Glucosylceramide Synthase~20-50 µM (IC50)[6]
α-GlucosidaseVaries by source[5]
GBA1 (Acid β-Glucosidase)~520 µM (IC50)[5]
GBA2 (β-Glucosidase 2)~140-310 nM (IC50)[10]
Isofagomine GBA1 (Acid β-Glucosidase)5 nM (pH 7.2), 30 nM (pH 5.2) (IC50)[8]
NB-DGJ GBA2 (β-Glucosidase 2)Potent inhibitor[1][10][11]
Glucosylceramide SynthasePotent inhibitor[1][11]
GBA1 (Acid β-Glucosidase)No significant inhibition[11]
α-GlucosidaseNo significant inhibition[11]

Table 1. Comparative inhibitory activities of this compound and other iminosugars.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative studies. Below are detailed methodologies for key assays used in the characterization of iminosugars.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory potential of a compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 50 mM Sodium phosphate buffer, pH 6.8

  • Test compound (e.g., this compound, d-NBDNJ)

  • Acarbose (positive control)

  • 1 M Sodium carbonate (Na2CO3) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).

  • Prepare a 1 mM solution of pNPG in phosphate buffer.

  • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound or control to the designated wells.

  • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC50 value.[3][12][13][14][15][16]

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of glucosylceramide.

Materials:

  • Cell lysate or microsomal fraction containing GCS

  • Ceramide substrate (e.g., C6-NBD-ceramide or a natural ceramide)

  • Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose) or fluorescently labeled UDP-glucose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (e.g., d-NBDNJ)

  • TLC plates

  • Scintillation counter or fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the cell lysate/microsomal fraction, ceramide substrate, and reaction buffer.

  • Add various concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding radiolabeled or fluorescently labeled UDP-glucose.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).

  • Extract the lipids.

  • Separate the product (glucosylceramide) from the unreacted substrate using thin-layer chromatography (TLC).

  • Quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or a fluorescence detector.

  • Calculate the percentage of inhibition and determine the IC50 value.[6][17][18]

G cluster_workflow Experimental Workflow: Enzyme Inhibition Assay start Prepare Reagents (Enzyme, Substrate, Inhibitor) incubate Incubate Enzyme with Inhibitor start->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Product Formation (e.g., Absorbance, Fluorescence) stop_reaction->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis

References

Unlocking Enhanced Efficacy in Pompe Disease: A Comparative Guide to the Synergistic Action of L-Nbdnj with Myozyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic therapeutic strategy combining N-butyldeoxynojirimycin (L-Nbdnj) with Myozyme (alglucosidase alfa) for Pompe disease against alternative treatments. Drawing upon preclinical and clinical findings, this document outlines the enhanced efficacy of this combination therapy, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Pompe disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen primarily in muscle tissues.[1][2] The standard of care has been enzyme replacement therapy (ERT) with Myozyme, a recombinant human GAA.[3][4] However, the efficacy of Myozyme can be limited by factors such as poor uptake into target tissues and immunological responses. The pharmacological chaperone this compound presents a promising adjunctive therapy to overcome these limitations.

The Synergistic Mechanism of this compound and Myozyme

This compound acts as a pharmacological chaperone that binds to the active site of the recombinant GAA enzyme, Myozyme. This binding stabilizes the enzyme's conformation, leading to several beneficial effects:

  • Improved Trafficking: this compound facilitates the correct folding and transport of Myozyme through the endoplasmic reticulum and Golgi apparatus, enhancing its delivery to the lysosomes, the site of glycogen accumulation.[5][6]

  • Enhanced Maturation: The chaperone promotes the maturation of the GAA enzyme into its more active forms within the lysosome.[5][6]

  • Increased Stability: this compound protects Myozyme from degradation, increasing its half-life and bioavailability in the circulation and target tissues.[5][7]

This synergistic action results in a more efficient reduction of lysosomal glycogen, the hallmark of Pompe disease.

Quantitative Comparison of Therapeutic Strategies

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy of this compound in combination with Myozyme to Myozyme alone and other emerging therapies.

Treatment GroupOutcome MeasureModel SystemFold Increase vs. Myozyme AloneReference
Myozyme + this compound GAA Activity in FibroblastsPompe Patient FibroblastsMore efficient correction[5][6]
Myozyme + this compound Total GAA Activity in PlasmaPompe Patients1.2 to 2.8-fold[8]
Myozyme + this compound GAA Activity in Dried Blood Spots (24h)Pompe Patients6.07-fold (average)[7]
Myozyme + this compound Muscle GAA ActivityPompe PatientsIncreased[8]

Table 1: Enhanced GAA Activity with this compound and Myozyme Combination Therapy

TreatmentPrimary OutcomePatient PopulationKey FindingsReference
Myozyme (Alglucosidase alfa) Ventilator-free survivalInfantile-Onset Pompe Disease (IOPD)Significant improvement compared to historical controls.[4]
Nexviazyme (Avalglucosidase alfa) Respiratory function and mobilityLate-Onset Pompe Disease (LOPD)At least not inferior to Myozyme in improving breathing and motor function.[9][10][11]
Pombiliti (Cipaglucosidase alfa) + Opfolda (Miglustat) Walking distance and lung functionLOPDMay offer advantages over earlier ERTs.[12][13][14]
Gene Therapy (Experimental) GAA expression and glycogen clearancePompe Mouse ModelsImproved respiratory function and survival.[15][16][16]
Substrate Reduction Therapy (Experimental) Glycogen synthesis inhibitionPompe Mouse ModelsReduced muscle glycogen content and improved metabolic dysregulation.[17]

Table 2: Comparison with Alternative Therapeutic Strategies for Pompe Disease

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Acid Alpha-Glucosidase (GAA) Activity Assay in Fibroblasts

This protocol is used to determine the efficacy of therapeutic agents in restoring GAA activity in patient-derived cells.

Materials:

  • Cultured Pompe disease patient fibroblasts

  • Myozyme (Alglucosidase alfa)

  • This compound (N-butyldeoxynojirimycin)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) substrate

  • Citrate-phosphate buffer (pH 4.3)

  • Glycine-carbonate stop buffer (pH 10.7)

  • BCA or Bradford protein assay kit

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Plate Pompe fibroblasts in a multi-well plate and culture until confluent. Treat the cells with Myozyme alone or in combination with this compound at various concentrations for a specified period (e.g., 24-72 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable cell lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay to normalize the enzyme activity.[18][19]

  • Enzyme Reaction: In a black 96-well plate, mix a standardized amount of cell lysate with the 4-MUG substrate solution prepared in citrate-phosphate buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Reaction Termination: Stop the reaction by adding the glycine-carbonate stop buffer.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[20]

  • Data Analysis: Calculate the GAA activity as the amount of 4-MU produced per unit of protein per unit of time and express it as a percentage of the activity in wild-type fibroblasts.

Glycogen Content Measurement in Muscle Tissue

This protocol is used to quantify the primary pathological hallmark of Pompe disease.

Materials:

  • Muscle tissue samples (e.g., from a Pompe mouse model)

  • Homogenization buffer

  • Amyloglucosidase solution

  • Glucose assay kit

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the weighed muscle tissue samples in a suitable buffer.

  • Glycogen Digestion: Treat the homogenates with amyloglucosidase to digest the glycogen into glucose.

  • Glucose Measurement: Measure the glucose concentration in the digested samples using a commercially available glucose assay kit.

  • Data Analysis: Calculate the glycogen content as the amount of glucose released per unit of tissue weight.

Motor Function Tests in Pompe Mouse Models

These behavioral tests are used to assess the functional improvement in muscle strength and coordination following treatment.

  • Rotarod Test: This test evaluates balance and motor coordination. Mice are placed on a rotating rod, and the latency to fall is recorded. An increase in the time spent on the rod indicates improved motor function.[21][22]

  • Grip Strength Test: This test measures limb muscle strength. Mice are allowed to grasp a wire grid, and the maximal force they can exert before losing their grip is measured.

  • Wire Hang Test: This test assesses grip strength and endurance. Mice are suspended by their forelimbs from a wire, and the time until they fall is recorded.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological and experimental workflows described in this guide.

Myozyme_LNbdnj_Synergy cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Fiber) cluster_er_golgi ER & Golgi cluster_lysosome Lysosome Myozyme_unstable Myozyme (Unstable) Myozyme_stable Myozyme-L-Nbdnj Complex (Stable) Myozyme_unstable->Myozyme_stable Binding LNbdnj_ext This compound LNbdnj_ext->Myozyme_stable Myozyme_processing Enhanced Folding & Maturation Myozyme_stable->Myozyme_processing Cellular Uptake (M6P Receptor) Myozyme_active Active Myozyme Myozyme_processing->Myozyme_active Trafficking Glycogen Glycogen Myozyme_active->Glycogen Degradation Glucose Glucose Glycogen->Glucose

Caption: Synergistic mechanism of this compound and Myozyme.

GAA_Assay_Workflow start Start: Pompe Fibroblasts in Culture treatment Treatment: - Myozyme alone - Myozyme + this compound start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (BCA/Bradford) lysis->protein_quant reaction_setup Enzyme Reaction Setup: Lysate + 4-MUG Substrate lysis->reaction_setup data_analysis Data Analysis: Activity/mg protein protein_quant->data_analysis Normalization incubation Incubation (37°C) reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction fluorescence_reading Fluorescence Reading (Ex:365nm, Em:445nm) stop_reaction->fluorescence_reading fluorescence_reading->data_analysis

Caption: Experimental workflow for the GAA activity assay.

Conclusion

The combination of the pharmacological chaperone this compound with Myozyme represents a promising therapeutic strategy for Pompe disease. The synergistic mechanism leads to enhanced GAA enzyme activity and more effective glycogen clearance compared to Myozyme monotherapy. This guide provides a framework for researchers and drug development professionals to understand and evaluate this combination therapy in the context of the evolving landscape of Pompe disease treatments. Further head-to-head clinical trials are warranted to fully elucidate the clinical benefits of this synergistic approach in comparison to next-generation ERTs and other emerging therapies.

References

Independent Verification of L-Nbdnj Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic protocols for L-Nbdnj (L-N-butyldeoxynojirimycin), a promising allosteric enhancer of α-glucosidase activity with therapeutic potential for Pompe disease. We present a detailed analysis of two primary synthetic routes, offering experimental data to support an independent verification of their efficacy and practicality.

Comparison of this compound Synthesis Protocols

Two principal strategies for the synthesis of this compound have been evaluated: a de novo synthesis from a chiral precursor and a route involving the synthesis of the L-deoxynojirimycin (L-DNJ) core followed by N-alkylation. The following table summarizes the key quantitative data for these methodologies.

ParameterProtocol 1: De Novo Synthesis (D'Alonzo et al., 2017)Protocol 2: Synthesis via L-DNJ from L-Sorbose & N-Alkylation
Starting Material Chiral α,β-unsaturated lactone derived from L-glucoseL-Sorbose
Key Steps Michael addition, diastereoselective reduction, reductive aminationEpoxidation, azidolysis, reduction, reductive amination, N-butylation
Overall Yield ~25%13-44% (for DNJ derivatives)
Purity High (chromatographic purification)High (chromatographic purification)
Stereocontrol HighHigh
Scalability ModeratePotentially higher
Reagents & Conditions Requires specialized reagents and multi-step synthesis of starting materialUtilizes more common starting materials and reagents

Experimental Protocols

Protocol 1: De Novo Synthesis of this compound

This protocol, as described by D'Alonzo et al. (2017), involves a highly stereocontrolled de novo synthesis starting from a chiral α,β-unsaturated lactone. The key steps include a stereoselective Michael addition of a nitrogen nucleophile, followed by a diastereoselective reduction of the carbonyl group and a final reductive amination to introduce the N-butyl group.

Key Experimental Steps:

  • Synthesis of the Chiral Lactone: The starting chiral α,β-unsaturated lactone is prepared from L-glucose over several steps.

  • Michael Addition: The lactone is reacted with a nitrogen nucleophile, such as benzylamine, in the presence of a suitable catalyst to afford the corresponding amino lactone.

  • Diastereoselective Reduction: The carbonyl group of the amino lactone is reduced using a stereoselective reducing agent, such as L-selectride®, to yield the desired diol.

  • Cyclization and Protection: The resulting amino diol is cyclized and protected to form the piperidine ring of the deoxynojirimycin core.

  • N-Butylation: The protected L-deoxynojirimycin is deprotected and subsequently undergoes reductive amination with butyraldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.

  • Purification: The final product is purified by column chromatography.

Protocol 2: Synthesis of this compound via L-DNJ from L-Sorbose and N-Alkylation

This alternative protocol leverages the synthesis of the L-deoxynojirimycin core from the readily available L-sorbose, followed by a separate N-alkylation step. This approach offers flexibility and potentially higher scalability.

Key Experimental Steps:

  • Synthesis of L-Deoxynojirimycin from L-Sorbose:

    • L-sorbose is converted to a suitable protected epoxide.

    • The epoxide is opened with an azide nucleophile (e.g., sodium azide) to introduce the nitrogen functionality with the correct stereochemistry.

    • The azido group is reduced to an amine, which then undergoes intramolecular reductive amination to form the L-deoxynojirimycin piperidine ring.

    • This route can yield various deoxynojirimycin derivatives in overall yields ranging from 13% to 44%[1][2].

  • N-Butylation of L-Deoxynojirimycin:

    • Method A: Reductive Amination: L-deoxynojirimycin is reacted with butyraldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride[3]. This reaction typically proceeds with moderate to good yields.

    • Method B: N-alkylation with Butyl Methanesulfonate: A more recent and high-yielding method involves the reaction of L-deoxynojirimycin with N-butyl methanesulfonate[1][4]. This approach has been reported to provide high yields of the N-alkylated product[1].

  • Purification: The final this compound is purified using column chromatography.

Mandatory Visualizations

L_Nbdnj_Synthesis_Workflow cluster_protocol1 Protocol 1: De Novo Synthesis cluster_protocol2 Protocol 2: Synthesis from L-Sorbose L-Glucose L-Glucose Chiral Lactone Chiral Lactone L-Glucose->Chiral Lactone multi-step Amino Lactone Amino Lactone Chiral Lactone->Amino Lactone Michael Addition Amino Diol Amino Diol Amino Lactone->Amino Diol Diastereoselective Reduction Protected L-DNJ Protected L-DNJ Amino Diol->Protected L-DNJ Cyclization & Protection L-Nbdnj_P1 This compound Protected L-DNJ->L-Nbdnj_P1 N-Butylation L-Sorbose L-Sorbose L-DNJ L-DNJ L-Sorbose->L-DNJ multi-step (13-44% yield) L-Nbdnj_P2 This compound L-DNJ->L-Nbdnj_P2 N-Butylation (High Yield)

Caption: Comparative workflow of this compound synthesis protocols.

GAA_Trafficking_and_L_Nbdnj_Action cluster_cell Cellular Environment cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome GAA_synthesis GAA Synthesis (Misfolded in Pompe) GAA_folding GAA Folding GAA_synthesis->GAA_folding GAA_processing Glycosylation & Mannose-6-Phosphate Tagging GAA_folding->GAA_processing Transport M6P_Receptor Mannose-6-Phosphate Receptor GAA_processing->M6P_Receptor Binding Functional_GAA Functional GAA Glycogen_degradation Glycogen Degradation Functional_GAA->Glycogen_degradation This compound This compound (Allosteric Chaperone) This compound->GAA_folding Enhances Stability & Correct Folding M6P_Receptor->Functional_GAA Transport to Lysosome

Caption: Mechanism of this compound as an allosteric chaperone for GAA.

Discussion

The de novo synthesis described by D'Alonzo and colleagues offers a highly stereocontrolled route to this compound, ensuring the desired enantiomer is obtained with high purity[5]. However, this method requires the synthesis of a specific chiral starting material, which may add to the overall complexity and cost.

The alternative approach, synthesizing the L-deoxynojirimycin core from L-sorbose, presents a more modular strategy. L-sorbose is a readily available and inexpensive starting material. The subsequent N-alkylation step can be optimized for high yields, particularly with the use of N-butyl methanesulfonate[1]. This modularity could be advantageous for synthesizing a library of N-alkylated L-deoxynojirimycin analogs for structure-activity relationship studies.

Biological Context: this compound in Pompe Disease

Pompe disease is a lysosomal storage disorder caused by a deficiency in the enzyme acid α-glucosidase (GAA)[6]. This deficiency leads to the accumulation of glycogen in lysosomes, primarily affecting muscle tissues. GAA is synthesized in the endoplasmic reticulum (ER), undergoes post-translational modifications in the Golgi apparatus, and is then transported to the lysosome via the mannose-6-phosphate receptor pathway[6]. In many cases of Pompe disease, mutations in the GAA gene lead to misfolding of the enzyme in the ER, preventing its proper trafficking to the lysosome.

This compound acts as a pharmacological chaperone, but unlike many other chaperones that are competitive inhibitors of the enzyme's active site, this compound is an allosteric enhancer[5][7]. It binds to a site on the GAA enzyme distinct from the active site[8]. This binding stabilizes the protein, promoting its correct folding and subsequent trafficking from the ER to the lysosome. By increasing the amount of functional GAA that reaches the lysosome, this compound enhances the degradation of accumulated glycogen, thereby addressing the underlying cause of Pompe disease. This allosteric mechanism is advantageous as it does not inhibit the catalytic activity of the enzyme it is designed to rescue.

References

Comparative In Vivo Efficacy of N-butyldeoxynojirimycin (NB-DNJ) in Mouse Models of Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: In Vivo Efficacy of NB-DNJ in Different Mouse Models

The following table summarizes the key findings from studies evaluating the in vivo efficacy of NB-DNJ in mouse models of Tay-Sachs and Sandhoff diseases. These models, while representing different aspects of GM2 gangliosidoses, provide insights into the therapeutic potential of NB-DNJ in neurodegenerative lysosomal storage disorders.

Parameter Tay-Sachs Disease Mouse Model Sandhoff Disease Mouse Model
Mouse Strain Not explicitly stated in the provided abstract, but commonly on a mixed background.Not explicitly stated in the provided abstract, but commonly on a mixed background.
Compound N-butyldeoxynojirimycin (NB-DNJ)N-butyldeoxynojirimycin (NB-DNJ)
Disease Tay-Sachs Disease (Hexa-/-)Sandhoff Disease (Hexb-/-)
Key Phenotypes Accumulation of GM2 ganglioside in the brain, progressive neurodegeneration.[1][2][3]Accumulation of GM2 and GA2 gangliosides in CNS and peripheral tissues, rapid, progressive neurodegeneration, and early death.[4][5]
Treatment Regimen Administered in the diet.Administered in the diet.
Efficacy: Substrate Reduction - Brain: Significant reduction in GM2 ganglioside accumulation. The number of storage neurons and the quantity of ganglioside stored per cell were markedly reduced.[1][2][3]- Brain: GM2 levels reduced by 41% and GA2 levels reduced by 35%. - Liver: GM2 levels reduced by 86% and GA2 levels reduced by 38%.[4]
Efficacy: Clinical/Survival Prevention of neuropathology associated with GM2 storage.[1][2][3]- Delayed symptom onset. - Increased life expectancy.[4][5]
Reference Platt et al., 1997[1][2][3]Jeyakumar et al., 1999[4][5]

Experimental Protocols

General Methodology for In Vivo Efficacy Studies of NB-DNJ

1. Animal Models:

  • Tay-Sachs Disease Model (Hexa-/-): Mice with a targeted disruption of the Hexa gene, leading to a deficiency of the alpha-subunit of β-hexosaminidase A and subsequent accumulation of GM2 ganglioside in the brain.[1][2][3]

  • Sandhoff Disease Model (Hexb-/-): Mice with a targeted disruption of the Hexb gene, resulting in a deficiency of the beta-subunit of both β-hexosaminidase A and B. This leads to the accumulation of GM2 and GA2 gangliosides in the central nervous system and peripheral tissues.[4][5]

2. Compound Administration:

  • NB-DNJ is typically mixed into the powdered mouse chow at a specified concentration to achieve the desired daily dosage. The food intake and body weight of the mice are monitored regularly.

3. Efficacy Assessment:

  • Glycosphingolipid Analysis:

    • Tissues (e.g., brain, liver) are harvested from treated and untreated mice at specified time points.

    • Lipids are extracted from the tissues.

    • Glycosphingolipids (GM2 and GA2) are separated and quantified using high-performance thin-layer chromatography (HPTLC).[4]

  • Histopathology and Immunohistochemistry:

    • Brain sections are prepared and stained to visualize neuronal storage.

    • Immunohistochemistry using specific antibodies can be used to identify storage material and assess neuropathological changes.

  • Clinical and Behavioral Assessment:

    • The onset of disease symptoms (e.g., tremors, ataxia, motor impairment) is monitored and recorded.

    • Survival studies are conducted to determine the effect of the treatment on the lifespan of the animals.[4][5]

Visualizations

Signaling Pathway

GSL_Biosynthesis Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Simple_Gangliosides Simple Gangliosides (e.g., GM3) Lactosylceramide->Simple_Gangliosides Complex_Gangliosides Complex Gangliosides (e.g., GM2, GD2) Simple_Gangliosides->Complex_Gangliosides Inhibitor NB-DNJ Inhibitor->Glucosylceramide Inhibits

Caption: Glycosphingolipid biosynthesis pathway and the point of inhibition by NB-DNJ.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Mouse_Model Select Mouse Model (e.g., Sandhoff, Tay-Sachs) Treatment_Groups Establish Treatment Groups (Control vs. NB-DNJ) Mouse_Model->Treatment_Groups Drug_Admin Administer NB-DNJ (e.g., in diet) Treatment_Groups->Drug_Admin Monitoring Monitor Health & Behavior Drug_Admin->Monitoring Tissue_Collection Tissue Collection (Brain, Liver) Monitoring->Tissue_Collection Survival Survival Analysis Monitoring->Survival Biochemical Biochemical Analysis (HPTLC for GSLs) Tissue_Collection->Biochemical Histological Histological Analysis Tissue_Collection->Histological

Caption: General experimental workflow for evaluating NB-DNJ efficacy in mouse models.

References

A Comparative Guide to Analytical Methods for L-Nbdnj Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the detection and quantification of L-Nbdnj (L-N-butyl-deoxynojirimycin), a compound of significant interest in therapeutic research. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological studies. Here, we compare a direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect method involving High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization.

Method Comparison Overview

The choice between LC-MS/MS and HPLC-FLD depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS offers high sensitivity and specificity without the need for derivatization, HPLC-FLD provides a robust and more accessible alternative for many laboratories.

Quantitative Performance Data

The following table summarizes the key validation parameters for the two analytical methods. The data for the LC-MS/MS method is based on a validated assay for Miglustat (N-butyl-deoxynojirimycin), the D-isomer of this compound, which is expected to have very similar analytical behavior[1]. The data for the HPLC-FLD method is based on established methods for the closely related compound 1-deoxynojirimycin (DNJ) using FMOC-Cl derivatization[2].

ParameterLC-MS/MS (for N-butyl-deoxynojirimycin)[1]HPLC-FLD (expected for this compound with FMOC-Cl derivatization)[2]
Linearity Range 10 - 10,000 ng/mL0.3 - 30 µg/mL (300 - 30,000 ng/mL)
Lower Limit of Quantification (LLOQ) 10 ng/mL~300 ng/mL
Intra-day Precision (%CV) ≤ 14.1%0.6 - 1.8%
Inter-day Precision (%CV) Not explicitly stated, but accuracy is high3.7 - 4.5%
Intra-day Accuracy (%Bias) 84.5 - 107.2%Not explicitly stated, but recovery is high
Inter-day Accuracy (%Bias) 90.9 - 104.0%Not explicitly stated, but recovery is high
Sample Preparation Protein precipitationProtein precipitation, derivatization, extraction
Analysis Time per Sample Short cycle times mentioned~20-30 minutes

Experimental Protocols

LC-MS/MS Method for N-butyl-deoxynojirimycin

This method is adapted from a validated protocol for Miglustat, the stereoisomer of this compound, in plasma[1].

a. Sample Preparation:

  • To a 50 µL plasma sample, add an internal standard (e.g., N-(n-nonyl)deoxynojirimycin).

  • Precipitate proteins by adding 200 µL of methanol.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

b. Liquid Chromatography:

  • Column: Gemini C18 column (e.g., 2.1 mm × 50 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.01% ammonium hydroxide.

  • Mobile Phase B: Methanol with 0.01% ammonium hydroxide.

  • Flow Rate: 600 µL/min.

  • Gradient: A binary gradient is used to separate the analyte.

c. Mass Spectrometry:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • N-butyl-deoxynojirimycin: m/z 220.1 → 158.0[1].

    • Internal Standard (N-(n-nonyl)deoxynojirimycin): m/z 290.1 → 228.0[1].

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Methanol) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (APCI, MRM) lc->ms quant Quantification ms->quant

LC-MS/MS experimental workflow for this compound detection.

HPLC-FLD Method with Pre-column Derivatization

This method is based on protocols for the analysis of 1-deoxynojirimycin (DNJ) using 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent[2].

a. Sample Preparation and Derivatization:

  • Extract this compound from the biological matrix (e.g., plasma) using a suitable solvent and protein precipitation.

  • To the extracted sample, add a borate buffer to adjust the pH to approximately 8.5-10.

  • Add a solution of FMOC-Cl in a non-aqueous solvent (e.g., acetonitrile).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 20-40 minutes).

  • Stop the reaction and stabilize the derivative by adding an acidic solution (e.g., aqueous acetic acid)[2].

  • Extract the FMOC-derivatized this compound into an organic solvent to remove excess reagent.

b. High-Performance Liquid Chromatography:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid) in an isocratic or gradient elution.

  • Flow Rate: Typically 1.0 mL/min.

c. Fluorescence Detection:

  • Excitation Wavelength: ~265 nm.

  • Emission Wavelength: ~315 nm (can be optimized, with some methods using up to 630 nm to reduce background noise)[3].

HPLC_FLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing sample Extracted Sample buffer Add Borate Buffer sample->buffer fmoc Add FMOC-Cl Solution buffer->fmoc react Derivatization Reaction fmoc->react stop Stop Reaction & Stabilize react->stop extract_deriv Extract Derivative stop->extract_deriv hplc HPLC Separation (C18 Column) extract_deriv->hplc fld Fluorescence Detection hplc->fld quant Quantification fld->quant

HPLC-FLD with derivatization workflow for this compound detection.

Signaling Pathways and Logical Relationships

The analytical methods described do not directly probe signaling pathways. However, the quantification of this compound is crucial for understanding its engagement with cellular targets. For instance, this compound is investigated for its role as a pharmacological chaperone for enzymes like acid alpha-glucosidase (GAA) in Pompe disease. Accurate measurement of its concentration in biological systems is essential to correlate drug levels with the desired therapeutic effect on the GAA protein folding and trafficking pathway.

Logical_Relationship cluster_method Analytical Method cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics method Validated Analytical Method (LC-MS/MS or HPLC-FLD) pk_study Pharmacokinetic Study method->pk_study concentration This compound Concentration in Biological Matrix pk_study->concentration pd_study Pharmacodynamic Study concentration->pd_study target Target Engagement (e.g., GAA stabilization) pd_study->target effect Therapeutic Effect target->effect

Relationship between analytical methods and drug development.

References

Assessing the Specificity of L-Nbdnj's Chaperone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological chaperone L-Nbdnj (N-Butyl-l-deoxynojirimycin) with other relevant chaperone molecules. We will delve into its specificity, mechanism of action, and performance based on available experimental data. This document aims to equip researchers with the necessary information to assess the potential of this compound in the context of lysosomal storage diseases (LSDs), particularly Pompe disease.

Introduction to Pharmacological Chaperones and this compound

Pharmacological chaperones (PCs) are small molecules that bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing their activity.[1][2] This approach is particularly promising for LSDs caused by missense mutations that lead to protein misfolding and degradation.[3][4]

This compound is the l-enantiomer of N-butyl-deoxynojirimycin (NB-DNJ), a known inhibitor of α-glucosidase.[5] Unlike its d-enantiomer, this compound has been identified as a non-inhibitory, allosteric enhancer of acid α-glucosidase (GAA) activity, the enzyme deficient in Pompe disease.[5][6][7] This unique characteristic makes it a compelling candidate for chaperone therapy, as it can potentially enhance enzyme function without blocking its active site.

Comparative Analysis of Chaperone Activity

The efficacy of this compound as a pharmacological chaperone has been evaluated and compared to other iminosugar-based chaperones. The following tables summarize the key quantitative data from studies on patient-derived fibroblasts.

Table 1: Comparison of this compound and D-NB-DNJ on Acid α-Glucosidase (GAA) Activity in Pompe Disease Fibroblasts

ChaperoneConcentration (µM)Target EnzymeCell Line (Mutation)Fold Increase in Enzyme ActivityReference
This compound 20Acid α-Glucosidase (GAA)Pompe (p.L552P/p.L552P)1.5-fold[2]
D-NB-DNJ 20Acid α-Glucosidase (GAA)Pompe (p.L552P/p.L552P)1.3-fold[2]
D-NB-DNJ 10Acid α-Glucosidase (GAA)Pompe (Y455F/Y455F)14.0-fold[8][9]
D-NB-DNJ 10Acid α-Glucosidase (GAA)Pompe (P545L/P545L)7.9-fold[8][9]

Table 2: Chaperone Activity of Isofagomine and Ambroxol on Glucocerebrosidase (GCase) Activity in Gaucher Disease Fibroblasts

ChaperoneConcentration (µM)Target EnzymeCell Line (Mutation)Fold Increase in Enzyme ActivityReference
Isofagomine 50Glucocerebrosidase (GCase)Gaucher (N370S/wt)~1.7-fold[3]
Ambroxol 60Glucocerebrosidase (GCase)Gaucher (N370S/wt)~2.1-fold[3]
Isofagomine 50Glucocerebrosidase (GCase)Gaucher (L444P/wt)~1.6-fold[3]
Ambroxol 60Glucocerebrosidase (GCase)Gaucher (L444P/wt)~2.0-fold[3]

Specificity of this compound

A key advantage of this compound is its specificity. Unlike many iminosugar-based chaperones that are competitive inhibitors of glycosidases, this compound does not significantly inhibit these enzymes.[5][10] This is a critical feature, as inhibition of the target enzyme or other glycosidases can lead to undesirable side effects. The allosteric mechanism of this compound contributes to its specificity, as it does not bind to the highly conserved active site of glycosidases. While comprehensive off-target screening data for this compound is not widely available, the lack of inhibitory activity against common glycosidases suggests a favorable specificity profile compared to active-site-directed chaperones. Studies on deoxynojirimycin analogues have shown that modifications to the N-alkyl chain can influence their cellular effects and specificity.[4][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacological chaperones. Below are protocols for key experiments cited in this guide.

Chaperone-Mediated Enzyme Activity Enhancement Assay in Patient Fibroblasts

This assay quantifies the ability of a chaperone to increase the residual activity of a mutant enzyme in patient-derived cells.

Materials:

  • Patient-derived fibroblasts (e.g., Pompe disease fibroblasts)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound and other chaperones for comparison

  • Assay buffer specific to the target enzyme (e.g., α-Glucosidase Assay Buffer)

  • Substrate for the enzyme activity assay (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture patient fibroblasts in standard conditions until they reach 70-80% confluency.

  • Chaperone Treatment: Incubate the cells with varying concentrations of this compound or other chaperones for a predetermined period (e.g., 5 days). Include a vehicle-only control.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer on ice.

  • Enzyme Activity Assay: a. Add a specific volume of cell lysate to the wells of a 96-well plate. b. Add the appropriate substrate solution to each well. c. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). d. Measure the absorbance or fluorescence of the product at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the enzyme activity and normalize it to the total protein concentration in each lysate. Express the results as a fold increase in activity compared to the untreated control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a chaperone to its target protein within a cellular context.[12] The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cells expressing the target enzyme (e.g., patient fibroblasts)

  • This compound or other test compounds

  • PBS and protease inhibitors

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: a. Separate the soluble proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody specific to the target enzyme. d. Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP). e. Detect the signal and quantify the band intensity.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the chaperone indicates target engagement.

Protein Aggregation Suppression Assay

This in vitro assay assesses the ability of a chaperone to prevent the aggregation of a purified protein under stress conditions, such as heat.

Materials:

  • Purified target enzyme

  • This compound or other chaperones

  • Assay buffer

  • Fluorescent dye that binds to aggregated proteins (e.g., SYPRO Orange or ProteoStat)

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Reaction Setup: In a microplate well, mix the purified enzyme with different concentrations of the chaperone in the assay buffer.

  • Stress Induction: Subject the plate to a thermal stress (e.g., heating at a specific temperature for a set time) to induce protein aggregation.

  • Dye Addition: Add the fluorescent dye to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates protein aggregation.

  • Data Analysis: Plot the fluorescence intensity against the chaperone concentration. A decrease in fluorescence in the presence of the chaperone indicates its ability to suppress protein aggregation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Mutant Enzyme\n(Misfolded) Mutant Enzyme (Misfolded) Stabilized Enzyme Stabilized Enzyme Mutant Enzyme\n(Misfolded)->Stabilized Enzyme Allosteric Binding Protein Degradation Protein Degradation Mutant Enzyme\n(Misfolded)->Protein Degradation ER-Associated Degradation This compound This compound This compound->Stabilized Enzyme Trafficking Trafficking Stabilized Enzyme->Trafficking Correct Trafficking Active Enzyme Active Enzyme Trafficking->Active Enzyme Correct Trafficking

Caption: Mechanism of this compound as an allosteric pharmacological chaperone.

CETSA_Workflow A 1. Cell Treatment (with/without Chaperone) B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate soluble/aggregated proteins) C->D E 5. Supernatant Collection D->E F 6. Western Blot Analysis (Quantify soluble target protein) E->F G 7. Data Analysis (Plot melting curve) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound presents a promising profile as a specific, allosteric pharmacological chaperone for Pompe disease. Its key differentiator is its non-inhibitory nature, which sets it apart from many active-site-directed iminosugar chaperones. The available data indicates its potential to enhance mutant GAA activity, even outperforming its D-enantiomer in some instances.[2] However, more extensive, direct comparative studies with a broader range of chaperones are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative assessments and further investigate the specificity and efficacy of this compound.

References

L-NBDNJ vs. NB-DNJ: A Comparative Guide to Their Cellular Mechanisms and a Proposed Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Contrasting Mechanisms of Action: Inhibition vs. Allosteric Enhancement

NB-DNJ and L-NBDNJ, despite being stereoisomers, exhibit fundamentally different effects on cellular glycosidases, particularly lysosomal α-glucosidase (GAA), the enzyme deficient in Pompe disease.

  • NB-DNJ (Miglustat): This compound is a competitive inhibitor of several glycosidases, including α-glucosidases I and II, as well as glucosylceramide synthase.[1][2][3] Its therapeutic effect in conditions like Gaucher disease stems from its ability to reduce the biosynthesis of glucosylceramide, thereby preventing the accumulation of its substrate.[1][4] In the context of Pompe disease, at sub-inhibitory concentrations, NB-DNJ can act as a pharmacological chaperone, aiding in the proper folding and trafficking of mutant GAA to the lysosome.[5]

  • This compound: In stark contrast to its D-enantiomer, this compound does not act as a glycosidase inhibitor.[6][7] Instead, it functions as an allosteric enhancer of α-glucosidase activity.[6] This means it binds to a site on the GAA enzyme distinct from the active site, inducing a conformational change that increases the enzyme's catalytic efficiency.[6][7] This property makes it a promising candidate for Pompe disease therapy, potentially in combination with enzyme replacement therapy.[6]

Hypothesized Comparative Transcriptomic Profiles

Based on their distinct mechanisms, a comparative transcriptomic analysis of cells treated with this compound versus NB-DNJ would be expected to reveal significant differences in gene expression profiles.

Biological Process/Pathway Hypothesized Effect of NB-DNJ Treatment Hypothesized Effect of this compound Treatment Rationale
Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR) Upregulation of genes involved in ER stress (e.g., ATF4, ATF6, XBP1, HSPA5).Minimal to no induction of ER stress pathways.NB-DNJ's inhibition of α-glucosidases I and II can disrupt N-linked glycoprotein folding in the ER, triggering the UPR. This compound does not inhibit these enzymes.
Glycosphingolipid Metabolism Downregulation of genes involved in the synthesis of complex glycosphingolipids.No significant direct impact on this pathway.NB-DNJ is a known inhibitor of glucosylceramide synthase, the initial enzyme in this pathway.[1] this compound lacks this inhibitory activity.
Lysosomal Function and Biogenesis Potential upregulation of genes related to lysosomal stress and autophagy as a compensatory mechanism.Upregulation of genes associated with enhanced lysosomal protein function and stability.NB-DNJ can lead to the accumulation of misfolded proteins, potentially stressing the lysosome. This compound enhances the function of a key lysosomal enzyme.
Protein Trafficking and Quality Control Upregulation of genes involved in ER-associated degradation (ERAD) and chaperone proteins.Minimal changes in general protein trafficking pathways.The disruption of glycoprotein folding by NB-DNJ would likely engage cellular quality control mechanisms to clear misfolded proteins.

Proposed Experimental Protocol for Comparative Transcriptomics

This section outlines a comprehensive protocol for an RNA sequencing (RNA-seq) experiment to compare the global gene expression changes induced by this compound and NB-DNJ in a relevant cell line (e.g., Pompe disease patient-derived fibroblasts).

Cell Culture and Treatment
  • Cell Line: Human Pompe disease patient-derived fibroblasts with a known GAA mutation.

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO)

    • NB-DNJ (e.g., 20 µM)

    • This compound (e.g., 20 µM)

  • Experimental Procedure:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with the respective compounds or vehicle for a predetermined time course (e.g., 24, 48 hours).

    • Perform each treatment in biological triplicate.

RNA Extraction and Quality Control
  • Harvesting: Wash cells with PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol).

  • Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol-chloroform extraction protocol. Include an on-column DNase digestion step.

  • Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer.

    • Evaluate RNA integrity (RIN score > 8.0) using an Agilent Bioanalyzer.

RNA-seq Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1 µg of high-quality total RNA per sample.

    • Use a poly(A) selection method to enrich for mRNA.

    • Perform RNA fragmentation, followed by reverse transcription to generate cDNA.

    • Proceed with second-strand synthesis, adenylation of 3' ends, and ligation of indexed adapters.

    • Amplify the library via PCR.

  • Library QC: Validate the size and concentration of the final libraries using a Bioanalyzer and qPCR.

  • Sequencing:

    • Pool the indexed libraries.

    • Sequence on an Illumina NovaSeq platform to generate 50 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use FastQC to assess read quality and Trim Galore! to remove adapters and low-quality bases.

  • Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Generate a gene expression matrix (read counts per gene) using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment groups (this compound vs. Vehicle, NB-DNJ vs. Vehicle, and this compound vs. NB-DNJ).

    • Set a significance threshold (e.g., adjusted p-value < 0.05 and |log₂FoldChange| > 1).

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the DEG lists using tools like g:Profiler or Enrichr to identify over-represented biological processes and pathways.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis start Pompe Fibroblasts treatment Treat with: - Vehicle - NB-DNJ - this compound start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality Control (RIN > 8) rna_extraction->rna_qc lib_prep RNA-seq Library Prep (Poly-A Selection) rna_qc->lib_prep sequencing Illumina Sequencing lib_prep->sequencing data_qc Read Quality Control sequencing->data_qc alignment Alignment to Genome data_qc->alignment quantification Gene Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis functional_analysis Functional Enrichment (GO, KEGG) deg_analysis->functional_analysis

Caption: Proposed experimental workflow for comparative transcriptomics.

mechanisms_of_action cluster_nbdnj NB-DNJ (Inhibitor/Chaperone) cluster_lnbdnj This compound (Allosteric Enhancer) nbdnj NB-DNJ er_glucosidase α-Glucosidases I & II (in ER) nbdnj->er_glucosidase Inhibits gc_synthase Glucosylceramide Synthase nbdnj->gc_synthase Inhibits mutant_gaa Misfolded GAA (in ER) nbdnj->mutant_gaa Aids Folding (Chaperone) Impaired Glycoprotein\nFolding Impaired Glycoprotein Folding er_glucosidase->Impaired Glycoprotein\nFolding Reduced Glycosphingolipid\nSynthesis Reduced Glycosphingolipid Synthesis gc_synthase->Reduced Glycosphingolipid\nSynthesis Correctly Folded GAA Correctly Folded GAA mutant_gaa->Correctly Folded GAA lnbdnj This compound lysosomal_gaa Lysosomal GAA lnbdnj->lysosomal_gaa Binds Allosterically Enhanced GAA\nActivity Enhanced GAA Activity lysosomal_gaa->Enhanced GAA\nActivity

Caption: Distinct mechanisms of action for NB-DNJ and this compound.

References

Safety Operating Guide

Navigating the Disposal of L-Nbdnj: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of L-Nbdnj (N-Butyl-l-deoxynojirimycin), a compound of interest in various therapeutic areas. While specific disposal guidelines for this compound are not extensively documented, this document outlines a comprehensive approach based on the safety protocols for similar non-hazardous chemical substances.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat. Ensure that the handling of this compound is conducted in a well-ventilated area to minimize the risk of inhalation. In the event of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₀H₂₁NO₄ • HCl
Formula Weight 255.7 g/mol
Appearance Crystalline solid
Solubility DMSO: 10 mg/ml, PBS (pH 7.2): 1 mg/ml
Storage Store at -20°C

Data based on N-Butyldeoxynojirimycin (hydrochloride)[2]

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the proper disposal of this compound in a laboratory setting. This procedure is designed for non-hazardous solid chemical waste and should be adapted to comply with your institution's specific waste management policies.

Step 1: Unused or Surplus Material

For this compound that is unused and in its original, sealed container, the most responsible approach is to explore options for redistribution to other researchers within your institution who may have a use for it. If redistribution is not feasible, the material should be disposed of through your institution's chemical waste program.

Step 2: Solid Waste Contaminated with this compound

Solid waste materials such as filter paper, weighing boats, and contaminated gloves should be collected in a designated, clearly labeled waste container.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.

  • Containment: Place all contaminated solid waste into a durable, leak-proof container. The container should be labeled with the name of the chemical ("this compound waste") and the appropriate hazard class if applicable (though it is not currently classified as hazardous).

  • Disposal: Once the container is full, arrange for its collection by your institution's hazardous waste management service.

Step 3: Empty Containers

Empty containers that previously held this compound should be decontaminated before disposal.

  • Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., water or ethanol).

  • Rinsate Collection: Collect the rinsate from all three rinses in a designated container for aqueous chemical waste. This rinsate should be disposed of through your institution's chemical waste program and should not be poured down the drain.[3]

  • Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on its material. Consult your institutional guidelines for specific instructions on the disposal of decontaminated containers.

Step 4: Aqueous Solutions Containing this compound

Aqueous solutions containing this compound should not be disposed of down the sanitary sewer.

  • Collection: Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container.

  • Labeling: The container label should include the name of the chemical ("Aqueous waste with this compound") and an approximate concentration.

  • Disposal: Arrange for the disposal of the aqueous waste container through your institution's chemical waste program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_start cluster_type Waste Type cluster_action Action cluster_final Final Disposal start This compound Waste unused Unused/Surplus start->unused solid Contaminated Solid start->solid container Empty Container start->container liquid Aqueous Solution start->liquid redistribute Redistribute or Chemical Waste Program unused->redistribute collect_solid Collect in Labeled Solid Waste Container solid->collect_solid rinse Triple Rinse container->rinse collect_liquid Collect in Labeled Aqueous Waste Container liquid->collect_liquid chem_waste Institutional Chemical Waste Program redistribute->chem_waste collect_solid->chem_waste rinse->collect_liquid Collect Rinsate lab_waste Regular Lab Waste rinse->lab_waste Dispose Container collect_liquid->chem_waste

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing environmental impact and maintaining a secure working environment. Always consult your institution's specific waste management guidelines for final disposal protocols.

References

Essential Safety Protocols for Handling Novel Compound L-Nbdnj

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical compounds necessitates the utmost caution and adherence to rigorous safety protocols. As L-Nbdnj is a new compound with an uncharacterized toxicological profile, it is imperative that all handling, operational, and disposal procedures treat it as a potent, hazardous substance until proven otherwise. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

A foundational principle in laboratory safety is the hierarchy of controls, which prioritizes the most effective safety measures.[1][2][3][4] This framework involves elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).[1][4] When dealing with an unknown substance like this compound, where elimination and substitution are not viable, a strong emphasis must be placed on robust engineering controls, stringent administrative procedures, and comprehensive PPE.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is critical to minimize exposure to novel compounds.[5] The following table summarizes the recommended PPE for handling this compound, categorized by the nature of the task.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading- Chemical-resistant footwear
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)- Chemical-resistant boots

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Operational Plans for Safe Handling

A systematic workflow is crucial for the safe handling of a potent chemical compound from preparation to disposal.[5]

1. Preparation:

  • Designate a specific handling area, such as a chemical fume hood or a glove box.

  • Ensure proper ventilation and consider the use of local exhaust ventilation.[3]

  • Assemble all necessary equipment and PPE before commencing work.

  • Minimize the quantity of this compound to be handled.

  • Conduct a thorough risk assessment for the planned experiment.[6][7][8]

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.

  • Avoid direct skin and eye contact.[9]

  • Implement measures to prevent the generation of aerosols.

  • Use wet-wiping techniques for cleaning surfaces to minimize dust.

  • Decontaminate all equipment immediately after use.

3. Post-Handling:

  • Decontaminate all work surfaces with a suitable cleaning agent.

  • Follow established laboratory procedures for the decontamination of reusable equipment.

  • Remove PPE in the reverse order it was put on to prevent self-contamination.

  • Dispose of single-use PPE in a designated hazardous waste container.[5]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: New Experiment with this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection handling_area Prepare Designated Handling Area ppe_selection->handling_area don_ppe Don PPE handling_area->don_ppe weighing Weighing/Aliquoting (in containment) don_ppe->weighing procedure Experimental Procedure weighing->procedure decontaminate_equipment Decontaminate Equipment & Surfaces procedure->decontaminate_equipment doff_ppe Doff PPE decontaminate_equipment->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste post_end End dispose_waste->post_end

Workflow for the safe handling of this compound.

Disposal Plan for Contaminated Materials

A clear and concise plan for the disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and disposable labware, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps must be placed in a designated sharps container.

2. Container Management:

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area.

3. Disposal Procedures:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • For unknown compounds, high-temperature incineration is often the recommended disposal method.

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[10] The defaced or removed-label container can then be disposed of.[5]

cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start_disposal Start: Waste Generation segregate_waste Segregate Waste Streams start_disposal->segregate_waste solid_waste Contaminated Solid Waste segregate_waste->solid_waste liquid_waste Contaminated Liquid Waste segregate_waste->liquid_waste sharps_waste Contaminated Sharps segregate_waste->sharps_waste label_solid Label & Seal Solid Waste Container solid_waste->label_solid label_liquid Label & Seal Liquid Waste Container liquid_waste->label_liquid label_sharps Seal Sharps Container sharps_waste->label_sharps secondary_containment Store in Secondary Containment label_solid->secondary_containment label_liquid->secondary_containment label_sharps->secondary_containment ehs_pickup Arrange for EHS Pickup secondary_containment->ehs_pickup final_disposal Final Disposal (e.g., Incineration) ehs_pickup->final_disposal end_disposal End final_disposal->end_disposal

Disposal plan for this compound contaminated materials.

By adhering to these stringent safety protocols, researchers and scientists can mitigate the risks associated with handling the novel compound this compound, ensuring a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.